Isobutyl methacrylate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-methylpropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h6H,3,5H2,1-2,4H3 | |
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InChI Key |
RUMACXVDVNRZJZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)COC(=O)C(=C)C | |
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Molecular Formula |
C8H14O2 | |
| Record name | ISOBUTYL METHACRYLATE | |
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Related CAS |
9011-15-8 | |
| Record name | Poly(isobutyl methacrylate) | |
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DSSTOX Substance ID |
DTXSID3025461 | |
| Record name | Isobutyl methacrylate | |
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Molecular Weight |
142.20 g/mol | |
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Physical Description |
Isobutyl methacrylate is a colorless liquid with a flash point of 120 °F. When heated to high temperatures it may release acrid smoke and fumes. If it is subjected to heat for prolonged periods or becomes contaminated, it is subject to polymerization. If the polymerization takes place inside a container, the container may violently rupture. The vapors are heavier than air. It may be irritating to skin and eyes and produce a narcotic effect. It is used in making acrylic resins., Liquid, Liquid; Has 25 ppm hydroquinone monomethyl ether as inhibitor; [Hawley] Colorless liquid; Insoluble in water; Sensitive to heat, air, and light; [CAMEO] Colorless liquid; Partially soluble in water (2 g/L at 20 deg C); [MSDSonline] | |
| Record name | ISOBUTYL METHACRYLATE | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester | |
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| Record name | 2-Methylpropyl methacrylate | |
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Boiling Point |
311 °F at 760 mmHg (NTP, 1992), 155 °C | |
| Record name | ISOBUTYL METHACRYLATE | |
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| Record name | Isobutyl Methacrylate | |
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Flash Point |
120 °F (NTP, 1992), 35 °C (closed cup), 49 °C (Tag open cup) | |
| Record name | ISOBUTYL METHACRYLATE | |
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| Record name | Isobutyl Methacrylate | |
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Solubility |
Insoluble (<1mg/ml) (NTP, 1992), Miscible with ethanol, ethyl ether, Insoluble in water, In water, 1300 mg/L at 25 °C | |
| Record name | ISOBUTYL METHACRYLATE | |
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| Record name | Isobutyl Methacrylate | |
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Density |
0.8858 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8858 g/cu cm at 20 °C, Bulk density: 0.882 g/mL at 25 °C/25 °C | |
| Record name | ISOBUTYL METHACRYLATE | |
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| Record name | Isobutyl Methacrylate | |
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Vapor Pressure |
3.63 [mmHg], 3.63 mm Hg at 25 °C | |
| Record name | 2-Methylpropyl methacrylate | |
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Impurities |
Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. | |
| Record name | Isobutyl Methacrylate | |
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Color/Form |
Liquid | |
CAS No. |
97-86-9, 9011-15-8 | |
| Record name | ISOBUTYL METHACRYLATE | |
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| Record name | Isobutyl methacrylate | |
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| Record name | Isobutyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester | |
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| Record name | ISOBUTYL METHACRYLATE | |
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Melting Point |
Freezing pt: -61 °C | |
| Record name | Isobutyl Methacrylate | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Isobutyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl methacrylate (B99206) (IBMA) is an organic compound belonging to the methacrylate ester family. It is a colorless liquid at room temperature and is primarily utilized as a monomer in the synthesis of polymers and resins. Its unique chemical structure, featuring a reactive vinyl group and a bulky isobutyl ester group, imparts specific properties to the resulting polymers, making them suitable for a wide range of applications, including coatings, adhesives, and biomedical materials. This guide provides a comprehensive overview of the chemical properties and reactivity of isobutyl methacrylate, with a focus on data-driven insights and detailed experimental methodologies relevant to research and development.
Chemical and Physical Properties
The chemical and physical properties of this compound are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₂ | [General] |
| Molecular Weight | 142.20 g/mol | [General] |
| Appearance | Colorless liquid | [1] |
| Odor | Ether-like | [1] |
| Boiling Point | 155 °C at 760 mmHg | [1][2][3][4] |
| Melting Point | -37 °C | [4][5] |
| Density | 0.886 g/mL at 25 °C | [1][4][6] |
| Vapor Pressure | 3.5 mmHg at 20 °C | [1][4][7] |
| Vapor Density | 3.82 (vs air) | [1][4][7] |
| Flash Point | 42 °C (closed cup) | [8][9] |
| Refractive Index (n20/D) | 1.420 | [4][6][7] |
| Viscosity | 1.01 mm²/s | [1] |
| Autoignition Temperature | 390 °C | [2][8] |
Table 2: Solubility and Partition Coefficient of this compound
| Property | Value | Reference(s) |
| Water Solubility | 2 g/L at 20 °C (Limited) | [1][4][10] |
| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., hexane, toluene) | [11] |
| LogP (Octanol-Water Partition Coefficient) | 2.66 | [2][3] |
Chemical Structure and Reactivity
The reactivity of this compound is dominated by the presence of the carbon-carbon double bond in the methacrylate group. This double bond is susceptible to addition reactions, most notably polymerization.
Caption: Chemical structure of this compound.
Polymerization
This compound readily undergoes polymerization, particularly in the presence of initiators (free-radical or ionic), heat, light, or contaminants.[2][12] The polymerization is an exothermic process and can be violent if not controlled, potentially leading to the rupture of containers.[2][12]
Free-radical polymerization is the most common method for polymerizing this compound. It involves the initiation, propagation, and termination of polymer chains by free-radical species.
Caption: Free-radical polymerization of this compound.
Anionic polymerization of methacrylates, including this compound, can produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). This "living" polymerization technique is sensitive to impurities and requires stringent reaction conditions.
Other Reactions
Besides polymerization, the ester group of this compound can undergo hydrolysis and transesterification reactions under appropriate conditions.
-
Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed to form methacrylic acid and isobutanol.
-
Transesterification: The isobutyl group can be exchanged with other alkyl groups by reacting with another alcohol in the presence of a suitable catalyst.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of this compound via Esterification
This compound is commercially produced by the esterification of methacrylic acid with isobutanol or the transesterification of methyl methacrylate with isobutanol.[2]
Principle: The direct esterification of methacrylic acid with isobutanol is an equilibrium-limited reaction. To drive the reaction to completion, the water formed as a byproduct is typically removed by azeotropic distillation.
Materials:
-
Methacrylic acid
-
Isobutanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Dean-Stark apparatus
-
Distillation setup
Procedure:
-
Combine methacrylic acid, a molar excess of isobutanol, the acid catalyst, and the polymerization inhibitor in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. The water-isobutanol azeotrope will distill and collect in the Dean-Stark trap.
-
Continuously remove the lower aqueous layer from the trap and return the upper organic layer to the reaction flask.
-
Monitor the reaction progress by measuring the amount of water collected.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent.
-
Purify the crude this compound by vacuum distillation.
Free-Radical Polymerization of this compound
Principle: This protocol describes the bulk polymerization of this compound initiated by a thermal free-radical initiator.
Materials:
-
This compound (inhibitor removed)
-
Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas (e.g., nitrogen or argon)
-
Solvent for precipitation (e.g., methanol)
-
Solvent for dissolution (e.g., acetone (B3395972) or toluene)
Procedure:
-
Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Place the purified monomer and the initiator in the reaction vessel.
-
Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Backfill the vessel with an inert gas.
-
Heat the reaction mixture in a thermostatically controlled bath to the desired polymerization temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction to terminate the polymerization.
-
Dissolve the resulting polymer in a suitable solvent.
-
Precipitate the polymer by slowly adding the polymer solution to a stirred non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Anionic Polymerization of this compound
Principle: This method describes the living anionic polymerization of this compound to produce a polymer with a controlled molecular weight and narrow molecular weight distribution. This procedure requires anhydrous and anaerobic conditions.
Materials:
-
This compound (rigorously purified and dried)
-
Anhydrous tetrahydrofuran (B95107) (THF) as the solvent
-
Anionic initiator (e.g., sec-butyllithium)
-
Terminating agent (e.g., degassed methanol)
-
High-vacuum line and glassware
Procedure:
-
Rigorously purify the this compound monomer and THF solvent to remove all traces of water and other protic impurities.
-
Assemble the reaction glassware on a high-vacuum line and flame-dry under vacuum.
-
Distill the purified THF into the reaction flask under vacuum.
-
Cool the reaction flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the anionic initiator to the cold THF solution via syringe.
-
Slowly add the purified this compound monomer to the initiator solution with vigorous stirring.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Caption: Experimental workflow for the synthesis and polymerization of this compound.
Safety and Handling
This compound is a flammable liquid and its vapors can form explosive mixtures with air.[12] It is also a skin and eye irritant and may cause respiratory irritation.[3][12] Prolonged or repeated skin contact may cause sensitization.[3]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers and receiving equipment to prevent static discharge.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
-
Keep containers tightly closed.
-
Inhibitors are typically added to this compound to prevent polymerization during storage. Monitor inhibitor levels and replenish as necessary.
Applications in Research and Drug Development
The polymers derived from this compound, poly(this compound) (PIBMA), possess several properties that are advantageous for biomedical applications. PIBMA is hydrophobic and can be used in the formulation of drug delivery systems, such as microparticles and nanoparticles, for the controlled release of therapeutic agents. Its biocompatibility and mechanical properties also make it a candidate for use in medical devices and tissue engineering scaffolds. The ability to copolymerize this compound with other functional monomers allows for the tuning of polymer properties to meet specific application requirements.
Conclusion
This compound is a versatile monomer with a well-defined set of chemical and physical properties. Its reactivity, dominated by free-radical and anionic polymerization, allows for the synthesis of a wide range of polymers with tunable characteristics. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in research and development, particularly in the fields of polymer chemistry and drug delivery. The experimental protocols provided in this guide offer a foundation for the synthesis and manipulation of this important chemical compound.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. materials.uoi.gr [materials.uoi.gr]
- 5. pure.uva.nl [pure.uva.nl]
- 6. benchchem.com [benchchem.com]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. In Situ Synthesis of Poly(butyl methacrylate) in Anodic Aluminum Oxide Nanoreactors by Radical Polymerization: A Comparative Kinetics Analysis by Differential Scanning Calorimetry and 1H-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Determination of this compound in workplace air by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Isobutyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for isobutyl methacrylate (B99206) (IBMA), a monomer of significant interest in the development of novel polymers for biomedical and pharmaceutical applications. This document details the core chemical pathways for IBMA production, including direct esterification and transesterification, supported by quantitative data and detailed experimental protocols. Furthermore, it outlines systematic procedures for the purification of crude IBMA, encompassing inhibitor removal, neutralization washes, and vacuum distillation. Analytical techniques for assessing the purity of the final product are also discussed. The guide is supplemented with graphical representations of key processes to facilitate a deeper understanding of the experimental workflows.
Introduction
Isobutyl methacrylate (IBMA) is an organic ester with the chemical formula C₈H₁₄O₂. It serves as a crucial monomer in the synthesis of a wide array of polymers and copolymers. The unique properties of poly(this compound), such as its specific glass transition temperature and solubility profile, make it a valuable component in the formulation of specialty materials. In the pharmaceutical and biomedical fields, IBMA-based polymers are explored for applications in drug delivery systems, dental materials, and medical device coatings.
The synthesis of high-purity IBMA is paramount to ensure the desired performance and biocompatibility of the resulting polymers. This guide provides detailed technical information on the prevalent synthesis routes and the necessary purification steps to achieve research- and pharmaceutical-grade IBMA.
Synthesis of this compound
The industrial and laboratory-scale synthesis of this compound is predominantly achieved through two principal chemical reactions: direct esterification of methacrylic acid with isobutanol and transesterification of a methacrylate ester (commonly methyl methacrylate) with isobutanol.[1]
Direct Esterification
Direct esterification involves the reaction of methacrylic acid with isobutanol, typically in the presence of an acid catalyst, to form this compound and water. The reaction is reversible, and therefore, the removal of water is essential to drive the equilibrium towards the product side.
| Catalyst | Molar Ratio (Isobutanol:MAA) | Temperature (°C) | Reaction Time (h) | Conversion of MAA (%) | Reference |
| Xylenesulfonic Acid | 1.2:1 | 100 | 6.5 | 98 | [2] |
| Sulfuric Acid | 1:1 to 4:1 | 25-85 | - | - | [3] |
| Solid Acid Catalysts | - | - | - | - | [4][5] |
Table 1: Summary of Quantitative Data for the Direct Esterification Synthesis of this compound.
-
Reactor Setup: Equip a reactor with a distillation column, a stirrer, a heating mantle, and a temperature controller.
-
Charging Reactants: Charge the reactor with 86.1 kg of methacrylic acid, 88.9 kg of isobutyl alcohol (molar ratio of 1.2:1), 1.3 kg of xylenesulfonic acid as the catalyst, and 500 ppm by weight of hydroquinone (B1673460) as a polymerization inhibitor.[2]
-
Reaction Conditions: Heat the reactor to maintain a reaction temperature of 100°C.[2] The reaction is conducted under reduced pressure to facilitate the removal of water.
-
Water Removal: As the reaction proceeds, the water formed is continuously removed by distillation. The vapor generated is passed through the distillation column.
-
Monitoring and Completion: Monitor the reaction progress by analyzing the composition of the reaction mixture using gas chromatography. The reaction is considered complete when the desired conversion of methacrylic acid is achieved (e.g., 98%).[2]
-
Product Isolation: After completion, the crude this compound is drawn from the reactor for subsequent purification.
Transesterification
Transesterification is an alternative route for the synthesis of IBMA, which involves the reaction of an alkyl methacrylate (typically methyl methacrylate) with isobutanol in the presence of a catalyst. This reaction produces this compound and a lower-boiling alcohol (methanol in the case of methyl methacrylate), which is removed by distillation to shift the reaction equilibrium.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutoxytitanium | 115-116 | 1.2 | 66.8 | [6] |
| Lithium Hydroxide (B78521)/Carbonate | - | - | - | [7] |
Table 2: Summary of Quantitative Data for the Transesterification Synthesis of this compound.
-
Reactor Setup: Assemble a reaction flask equipped with a distillation head, a magnetic stirrer, and a heating mantle.
-
Reactant Charging: Charge the flask with methyl methacrylate, isobutanol, and the tetrabutoxytitanium catalyst.
-
Reaction Conditions: Heat the reaction mixture to 115-116°C with continuous stirring.[6]
-
Methanol Removal: The methanol produced during the reaction is continuously removed by distillation to drive the reaction to completion.
-
Monitoring and Completion: The progress of the reaction can be monitored by observing the amount of methanol collected and by analyzing aliquots of the reaction mixture by gas chromatography. The reaction is typically continued for 1.2 hours.[6]
-
Product Isolation: Upon completion, the crude this compound is cooled and subjected to purification.
Purification of this compound
Crude this compound from either synthesis route contains impurities such as unreacted starting materials, catalyst residues, water, and by-products. A multi-step purification process is necessary to achieve high purity.
Removal of Polymerization Inhibitors
Polymerization inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), are often added during synthesis to prevent premature polymerization.[2] These phenolic inhibitors can be removed by washing the crude product with an aqueous sodium hydroxide solution.[8][9]
-
Transfer the crude this compound to a separatory funnel.
-
Add a 5-10% aqueous solution of sodium hydroxide (NaOH) to the funnel.[8]
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer, containing the sodium salt of the phenolic inhibitor, is drained.
-
Repeat the washing step with fresh NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with water or brine to remove any residual NaOH.
Neutralization and Washing
If an acid catalyst was used for the synthesis, it must be neutralized and removed. This is typically achieved by washing the organic phase with a basic solution, such as aqueous sodium hydroxide or sodium bicarbonate.
-
After inhibitor removal (if applicable), wash the crude this compound with a 5% aqueous sodium hydroxide solution in a separatory funnel.[10]
-
Shake the mixture and allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with water until the washings are neutral to pH paper.
-
Finally, wash with brine to aid in the separation of the layers and to begin the drying process.
Drying
Before the final distillation, it is crucial to remove any dissolved water from the this compound. This is typically done using a suitable drying agent.
-
Separate the organic layer from the final wash and transfer it to a clean, dry flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and allow it to stand until the liquid is clear, indicating that the water has been absorbed.
-
Filter the dried this compound to remove the drying agent.
Vacuum Distillation
The final step in the purification of this compound is vacuum distillation. Distillation under reduced pressure allows the monomer to boil at a lower temperature, which significantly reduces the risk of thermal polymerization.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Inhibitor Addition: Add a fresh charge of a polymerization inhibitor, such as MEHQ (200-1000 ppm), to the distillation flask containing the dried, crude this compound.
-
Distillation:
-
Begin stirring the liquid.
-
Gradually apply vacuum to the system.
-
Once the desired pressure is reached, begin to gently heat the distillation flask.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of pure this compound at its boiling point corresponding to the applied pressure.
-
Do not distill to dryness to avoid concentrating any potentially explosive peroxides.
-
-
Storage: Store the purified this compound with a small amount of inhibitor in a cool, dark, and dry place.
Purity Analysis
The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
Gas Chromatography (GC)
GC is a powerful technique for determining the purity of volatile compounds like IBMA and for quantifying any residual starting materials or by-products.
| Parameter | Condition | Reference |
| Column | FFAP Capillary Column | [11][12] |
| Detector | Flame Ionization Detector (FID) | [11][12] |
| Carrier Gas | Nitrogen | [13] |
| Injector Temperature | 250 °C | [3] |
| Detector Temperature | 275 °C | [13] |
| Oven Program | Initial temp 40°C, ramped | [13] |
Table 3: Exemplary Gas Chromatography Conditions for this compound Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of IBMA, particularly for separating it from non-volatile impurities.
| Parameter | Condition | Reference |
| Column | Newcrom R1 (Reverse Phase) | [14] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | [14] |
| Detector | UV or Mass Spectrometry (MS) | [14] |
Table 4: Exemplary High-Performance Liquid Chromatography Conditions for this compound Analysis.
Conclusion
The synthesis and purification of this compound require careful control of reaction conditions and meticulous execution of purification steps. Both direct esterification and transesterification are viable synthetic routes, with the choice often depending on the availability and cost of starting materials and the desired scale of production. Thorough purification, particularly the removal of inhibitors, catalysts, and water, followed by vacuum distillation, is critical to obtaining high-purity IBMA suitable for the demanding applications in research, and the pharmaceutical and biomedical industries. The analytical methods outlined provide the necessary tools for quality control and assurance of the final product.
References
- 1. This compound | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]
- 8. longchangchemical.com [longchangchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. US3576848A - Caustic washing as a method of purifying organic unsaturated compounds - Google Patents [patents.google.com]
- 11. [Determination of this compound in workplace air by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. brjac.com.br [brjac.com.br]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
isobutyl methacrylate spectroscopic analysis (NMR, IR, Raman)
An In-depth Technical Guide to the Spectroscopic Analysis of Isobutyl Methacrylate (B99206) (NMR, IR, Raman)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl methacrylate (IBMA) is an organic compound with the formula C₈H₁₄O₂.[1] It is a colorless liquid used in the manufacturing of acrylic resins and polymers.[1] A thorough understanding of its molecular structure is critical for quality control, reaction monitoring, and the development of new materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the chemical structure, functional groups, and bonding within the IBMA molecule. This guide offers a comprehensive overview of these analytical methods as applied to this compound, complete with experimental protocols and data interpretation.
Molecular Structure of this compound
The structure of this compound consists of a methacrylate group ester-linked to an isobutyl group. The IUPAC name is 2-methylpropyl 2-methylprop-2-enoate.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H (proton) and ¹³C NMR are used to identify the different hydrogen and carbon atoms.
Experimental Protocol: Liquid-State NMR
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2][3][4] The deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent signals in ¹H NMR spectra.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[2]
-
If any particulate matter is present, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[4][5]
-
The final solution height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL).[2][6]
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[2]
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.[2]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[2]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).[2]
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.[2]
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound shows distinct signals for the different proton environments in the molecule.
Table 1: ¹H NMR Data for this compound in CDCl₃ [7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.11 | Multiplet | 1H | =CH₂ (vinyl H, trans to C=O) |
| 5.54 | Multiplet | 1H | =CH₂ (vinyl H, cis to C=O) |
| 3.93 | Doublet | 2H | -O-CH₂- |
| 1.95 | Multiplet | 1H | -CH(CH₃)₂ |
| 1.95 | Singlet | 3H | =C-CH₃ |
| 0.97 | Doublet | 6H | -CH(CH₃)₂ |
Data acquired on a 90 MHz spectrometer.[8]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments.
Table 2: ¹³C NMR Data for this compound [9]
| Chemical Shift (δ, ppm) | Assignment |
| 167.5 | C=O (ester carbonyl) |
| 136.5 | =C(CH₃)- |
| 125.2 | =CH₂ |
| 70.8 | -O-CH₂- |
| 28.2 | -CH(CH₃)₂ |
| 18.9 | -CH(CH₃)₂ |
| 18.3 | =C-CH₃ |
Solvent used was CDCl₃.[9]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a sample.
Experimental Protocol: Neat Liquid IR
-
Ensure the salt plates (typically NaCl or KBr) are clean and dry. If necessary, they can be cleaned with a small amount of a volatile solvent like acetone (B3395972) and wiped dry.[10]
-
Place one to two drops of the neat (undiluted) this compound liquid onto the surface of one salt plate.[10][11]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[10][11] Avoid applying excessive pressure, which could damage the plates.[11]
-
Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[12]
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference (e.g., CO₂, H₂O).[13]
-
Run the sample scan to obtain the IR spectrum of this compound.[12]
-
After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator for storage.[10]
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1725-1730 | Strong | C=O stretch (ester)[14] |
| ~1635 | Medium | C=C stretch (alkene)[15] |
| ~1450-1470 | Medium | C-H bend (alkane)[16] |
| ~1130-1160 | Strong | C-O stretch (ester)[16] |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is complementary to IR spectroscopy. A vibrational mode is Raman active if there is a change in the polarizability of the molecule during the vibration.[17]
Experimental Protocol: Liquid Raman
-
Select a suitable sample container, such as a glass vial, capillary tube, or NMR tube, which is transparent to the laser wavelength.[18][19]
-
Fill the container with the liquid this compound sample.
-
Place the sample in the spectrometer's sample holder.
-
Focus the excitation laser onto the sample. For samples in containers, it is important to focus into the liquid to minimize signal interference from the container itself.[20]
-
Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to achieve a good signal-to-noise ratio while avoiding sample heating or fluorescence.[20] Water is a weak Raman scatterer, making this technique particularly useful for aqueous solutions, though not directly applicable for the neat IBMA sample.[17]
Raman Spectral Data
The Raman spectrum of this compound highlights vibrations that involve a change in polarizability.
Table 4: Key Raman Shifts for this compound [7][14]
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3004 | Medium | C-H stretch (vinyl =CH₂) |
| ~2954 | Strong | C-H stretch (methyl -CH₃) |
| ~2846 | Medium | C-H stretch (methylene -CH₂-) |
| ~1729 | Strong | C=O stretch (ester) |
| ~1640 | Strong | C=C stretch (alkene) |
| ~1450 | Medium | C-H bend (alkane) |
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound, from initial preparation to final structural elucidation.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The combined application of NMR, IR, and Raman spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the molecule. IR and Raman spectroscopy are complementary techniques that definitively identify the key functional groups, such as the ester carbonyl (C=O) and the carbon-carbon double bond (C=C). Together, these methods enable unambiguous confirmation of the molecular structure, which is essential for quality assurance and research and development in fields utilizing this important monomer.
References
- 1. This compound | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Liquid NMR Services - Liquid Services - NMR Facility - Western University [uwo.ca]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. sites.bu.edu [sites.bu.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. This compound(97-86-9) Raman [m.chemicalbook.com]
- 8. This compound(97-86-9) 1H NMR spectrum [chemicalbook.com]
- 9. This compound(97-86-9) 13C NMR [m.chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. ursinus.edu [ursinus.edu]
- 13. homework.study.com [homework.study.com]
- 14. mdpi.com [mdpi.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. researchgate.net [researchgate.net]
- 17. plus.ac.at [plus.ac.at]
- 18. jasco-global.com [jasco-global.com]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Isobutyl Methacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of isobutyl methacrylate (B99206) (IBMA), a key monomer in the synthesis of various polymers used in the pharmaceutical and materials science industries. Understanding the solubility of IBMA in different organic solvents is critical for polymerization processes, formulation development, and purification procedures. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates the key factors influencing its solubility.
Core Concepts in Isobutyl Methacrylate Solubility
This compound is an ester of methacrylic acid and isobutanol. Its molecular structure, characterized by a hydrophobic isobutyl group and a polar ester group, dictates its solubility behavior. Generally, IBMA exhibits good solubility in non-polar and moderately polar organic solvents due to its significant hydrocarbon content.[1] Its solubility in water is limited.[1] The principle of "like dissolves like" is a fundamental concept in predicting the solubility of IBMA; solvents with similar polarity to IBMA are more likely to be effective.
Several factors influence the solubility of this compound:
-
Polarity: IBMA is more soluble in non-polar solvents like hexane (B92381) and toluene.[1]
-
Temperature: An increase in temperature generally enhances the solubility of IBMA in organic solvents.[1]
-
Solvent Structure: The size and shape of the solvent molecule can affect its ability to solvate the IBMA molecule.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical properties and available information, a qualitative and estimated solubility profile can be presented. For many common organic solvents, this compound is considered miscible, meaning it can be mixed in all proportions to form a homogeneous solution.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Solubility/Miscibility | Temperature (°C) | Notes |
| Alcohols | Ethanol | Miscible | Room Temperature | [2] |
| Methanol (B129727) | Soluble | Room Temperature | n-Butyl methacrylate is soluble.[3] | |
| Isopropanol | Soluble | Room Temperature | Poly(this compound) is soluble. | |
| Ketones | Acetone | Miscible | Room Temperature | n-Butyl methacrylate solutions are commercially available.[4] |
| Methyl Ethyl Ketone (MEK) | Soluble | Room Temperature | Poly(n-butyl methacrylate) is soluble.[5] | |
| Ethers | Diethyl Ether | Miscible | Room Temperature | [2] |
| Tetrahydrofuran (THF) | Soluble | Room Temperature | Poly(n-butyl methacrylate) is soluble.[5] | |
| Aromatic Hydrocarbons | Toluene | Soluble | Room Temperature | [1] Poly(n-butyl methacrylate) is soluble.[5] |
| Benzene | Soluble | Room Temperature | Poly(n-butyl methacrylate) is soluble.[5] | |
| Aliphatic Hydrocarbons | n-Hexane | Soluble | Room Temperature | [1] |
| Heptane | Soluble | Room Temperature | Generally soluble due to non-polar nature. | |
| Esters | Ethyl Acetate | Soluble | Room Temperature | General solubility of acrylates in esters. |
| Halogenated Hydrocarbons | Dichloromethane | Soluble | Room Temperature | General solvent for many organic compounds. |
| Chloroform | Soluble | Room Temperature | Poly(n-butyl methacrylate) is soluble.[5] | |
| Water | Water | Low Solubility (1.3 g/L) | 25 | [2] |
Note: Much of the available specific data pertains to the polymer (poly(this compound)) or the closely related isomer, n-butyl methacrylate. This data is provided as a strong indicator of the monomer's solubility but should be experimentally verified for specific applications.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility values, direct experimental determination is necessary. Below are detailed methodologies for two common techniques.
Gravimetric Method for Determining Solubility
This method is a straightforward and reliable way to determine the solubility of a liquid solute, like this compound, in a given solvent.
Objective: To quantitatively determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (inhibitor-free, if necessary for the application)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
20 mL screw-cap vials
-
Analytical balance (accurate to ±0.0001 g)
-
Glass syringes and filters (0.45 µm PTFE or other solvent-compatible material)
-
Evaporating dish or pre-weighed aluminum pan
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a 20 mL vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is indicated by the presence of a separate phase or undissolved droplets of IBMA.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure saturation.
-
-
Sample Collection:
-
After equilibration, stop the agitation and allow any undissolved this compound to settle.
-
Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a glass syringe fitted with a solvent-compatible filter. This step is crucial to avoid transferring any undissolved solute.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Dispense the collected supernatant into the pre-weighed evaporating dish.
-
Reweigh the dish with the solution to determine the exact mass of the solution.
-
Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a gentle stream of nitrogen can also be used).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)
-
Mass of this compound = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = Mass of saturated solution - Mass of this compound
-
Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) x 100
-
Visual Miscibility Test
This is a simpler, qualitative method to quickly assess whether this compound is miscible with a solvent at room temperature.
Objective: To determine if this compound and a given solvent are miscible in all proportions.
Materials:
-
This compound
-
Selected organic solvent
-
Small, clear glass test tubes or vials
-
Pipettes or droppers
Procedure:
-
Add 1 mL of the organic solvent to a clean, dry test tube.
-
Incrementally add this compound to the solvent, starting with a few drops.
-
After each addition, gently agitate the mixture and observe.
-
If the resulting mixture is a single, clear phase, the components are miscible at that proportion.
-
Continue adding this compound until the total volume is approximately 50% IBMA and 50% solvent, and then in reverse proportions (adding solvent to IBMA).
-
If at any point two distinct layers form, or the solution becomes cloudy (indicating immiscibility), the components are not fully miscible.
Factors Influencing this compound Solubility
The interplay of molecular properties determines the solubility of this compound in a given solvent. This relationship can be visualized as a logical workflow.
Caption: Logical flow of factors determining this compound solubility.
This guide provides a foundational understanding of this compound's solubility in organic solvents. For critical applications, the experimental protocols outlined should be followed to obtain precise data for the specific conditions of use.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Is methanol really a bad solvent for poly(n-butyl methacrylate)? Low dispersity and high molecular weight polymers of n-butyl methacrylate synthesised via ATRP in anhydrous methanol - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Butyl Methacrylate | C8H14O2 | CID 7354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Poly(n-butyl methacrylate) – scipoly.com [scipoly.com]
thermodynamic properties of isobutyl methacrylate monomer
An In-depth Technical Guide on the Thermodynamic Properties of Isobutyl Methacrylate (B99206) Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . Due to the limited availability of direct experimental data for some core thermodynamic properties of isobutyl methacrylate, this guide also includes data for structurally similar methacrylate monomers to provide context and reasonable estimations. Furthermore, detailed experimental protocols for key thermodynamic measurements are provided.
Physical and Thermodynamic Properties
The following tables summarize the available physical and thermodynamic data for this compound monomer.
Table 1: Physical Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 142.20 g/mol | --INVALID-LINK-- |
| Boiling Point | 155 °C at 760 mmHg | --INVALID-LINK-- |
| Melting Point | -61 °C | --INVALID-LINK-- |
| Density | 0.886 g/mL at 25 °C | --INVALID-LINK-- |
| Vapor Pressure | 3.63 mmHg at 25 °C | --INVALID-LINK-- |
| Flash Point | 49 °C (120 °F) | --INVALID-LINK-- |
| Refractive Index | 1.4199 at 20 °C | --INVALID-LINK-- |
Core Thermodynamic Properties
Table 2: Enthalpy of Polymerization for Various Methacrylate Monomers
While a specific experimental value for the enthalpy of polymerization of this compound was not found, the following table provides values for similar methacrylate monomers, suggesting a likely range for this compound. The heat of polymerization for methacrylates is generally in the range of -56 to -60 kJ/mol.[1]
| Monomer | Enthalpy of Polymerization (kJ/mol) |
| Methyl Methacrylate | -57.7 |
| Ethyl Methacrylate | -59.4 |
| n-Butyl Methacrylate | -61.5 |
Experimental Protocols
Detailed experimental protocols for determining the thermodynamic properties of monomers are crucial for accurate and reproducible results. The following sections describe generalized methodologies for measuring the heat of polymerization and the specific heat capacity of liquid monomers.
Measurement of Enthalpy of Polymerization by Reaction Calorimetry
Reaction calorimetry is a powerful technique for determining the heat evolved during a chemical reaction, such as polymerization.
Objective: To determine the enthalpy of polymerization (ΔHₚ) of this compound monomer.
Apparatus: A reaction calorimeter equipped with a sensitive temperature probe, a controlled heating/cooling system, a stirrer, and a means for initiating the polymerization (e.g., an injection port for an initiator).
Procedure:
-
Calibration: The calorimeter is first calibrated by a known electrical heat pulse to determine the overall heat transfer coefficient.
-
Sample Preparation: A known mass of this compound monomer and a suitable solvent (if required) are charged into the reactor vessel. The system is allowed to reach thermal equilibrium at the desired reaction temperature.
-
Initiation: A known amount of a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) is injected into the reactor to start the polymerization.
-
Data Acquisition: The temperature of the reaction mixture and the jacket temperature are continuously monitored. The heat flow from the reaction is calculated in real-time based on the temperature difference between the reactor and the jacket and the pre-determined heat transfer coefficient.
-
Reaction Completion: The reaction is allowed to proceed until the heat flow returns to the baseline, indicating the completion of polymerization.
-
Data Analysis: The total heat evolved during the polymerization is obtained by integrating the heat flow curve over time. The enthalpy of polymerization is then calculated by dividing the total heat by the number of moles of monomer polymerized.
Measurement of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of materials. The following protocol is based on the ASTM E1269 standard.[2]
Objective: To determine the specific heat capacity (Cₚ) of liquid this compound monomer as a function of temperature.
Apparatus: A differential scanning calorimeter, hermetically sealable sample pans (e.g., aluminum), and a high-purity sapphire standard for calibration.
Procedure:
-
Baseline Correction: An initial DSC scan is performed with empty sample and reference pans to obtain a baseline curve. This accounts for any instrumental asymmetries.
-
Sapphire Calibration: A precisely weighed sapphire standard is placed in the sample pan, and a DSC scan is performed over the desired temperature range. The resulting heat flow data is used to calibrate the instrument.
-
Sample Measurement: A known mass of this compound monomer is hermetically sealed in a sample pan. The pan is placed in the DSC, and a scan is performed under the same conditions as the calibration run.
-
Data Analysis: The specific heat capacity of the this compound monomer is calculated at each temperature by comparing the heat flow to the sample with the heat flow to the sapphire standard, taking into account their respective masses. The calculation is typically performed by the instrument's software.
Visualizations
Experimental Workflow for DSC Measurement of Specific Heat Capacity
Caption: Workflow for determining the specific heat capacity of this compound monomer using DSC.
References
An In-depth Technical Guide to the Free Radical Polymerization Kinetics of Isobutyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the free radical polymerization of isobutyl methacrylate (B99206) (IBMA). Isobutyl methacrylate is a monomer of significant interest in the development of novel polymers for various applications, including drug delivery systems, due to its unique properties. A thorough understanding of its polymerization kinetics is paramount for controlling polymer structure and function. This document outlines the fundamental kinetic parameters, details the experimental methodologies for their determination, and provides a visual representation of the polymerization process.
Core Concepts in Free Radical Polymerization of this compound
Free radical polymerization of this compound, like other vinyl monomers, proceeds via a chain reaction mechanism involving three primary stages: initiation, propagation, and termination. The kinetics of this process are dictated by the rate coefficients of these elementary steps.
Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal or photochemical decomposition. These primary radicals then react with an this compound monomer to form an initiated monomer radical.
Propagation: The newly formed monomer radical rapidly adds to subsequent this compound monomers, extending the polymer chain. The rate of this step is crucial in determining the final molecular weight of the polymer.
Termination: The growth of a polymer chain is concluded when two growing radical chains react with each other. This can occur through two primary mechanisms: combination, where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains, one with a saturated end and one with an unsaturated end. The termination process is often diffusion-controlled, especially at higher monomer conversions.
The steric hindrance offered by the isobutyl group in IBMA can influence the termination rate coefficient, a key factor that distinguishes its polymerization kinetics from other methacrylate monomers.[1]
Quantitative Kinetic Data
The following tables summarize the key kinetic parameters for the free radical polymerization of this compound. These values are essential for the modeling and optimization of the polymerization process.
Table 1: Arrhenius Parameters for the Free Radical Polymerization of this compound
| Parameter | Pre-exponential Factor (A) | Activation Energy (Ea) (kJ/mol) |
| Termination Rate Coefficient (kt0) | 1.10 x 109 L·mol-1·s-1 | 12.5 |
Data sourced from a study on butyl methacrylate isomers.[1]
Table 2: Propagation Rate Coefficient (kp) of this compound at Various Temperatures
| Temperature (°C) | kp (L·mol-1·s-1) |
| 30 | ~400 |
| 50 | ~600 |
| 70 | ~900 |
Note: These are approximate values derived from graphical representations in the literature and are intended for comparative purposes.
Experimental Protocols
Accurate determination of kinetic parameters is fundamental to understanding and controlling the polymerization process. The following are detailed methodologies for key experiments used to study the kinetics of this compound polymerization.
Pulsed-Laser Polymerization (PLP) for Propagation Rate Coefficient (kp) Determination
Pulsed-laser polymerization is a robust and widely accepted technique for the direct and accurate measurement of the propagation rate coefficient.
Principle: A solution of the monomer and a photoinitiator is subjected to periodic laser pulses. Each pulse generates a high concentration of primary radicals, leading to the simultaneous initiation of polymer chains. These chains then propagate for a well-defined time interval between pulses. The resulting polymer's molecular weight distribution (MWD) exhibits distinct peaks corresponding to chains that have grown for one, two, or more pulse intervals.
Experimental Procedure:
-
Sample Preparation: A solution of purified this compound and a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) is prepared, either in bulk or with a solvent. To prevent inhibition, the solution is deoxygenated by bubbling with an inert gas, such as argon or nitrogen.
-
PLP Experiment: The prepared sample is placed in a temperature-controlled cell. It is then irradiated with a pulsed laser, typically an excimer laser, at a specific and controlled repetition rate.
-
Molecular Weight Distribution (MWD) Analysis: The molecular weight distribution of the polymer formed is determined using Size-Exclusion Chromatography (SEC).
-
kp Calculation: The propagation rate coefficient is calculated from the position of the low molecular weight inflection point of the characteristic peaks in the MWD.
Reaction Calorimetry for Overall Polymerization Rate (Rp) and Termination Rate Coefficient (kt) Determination
Reaction calorimetry is a powerful technique for monitoring the heat evolved during polymerization, which is directly proportional to the rate of polymerization.
Principle: The polymerization is carried out in a well-stirred reactor, and the heat generated by the exothermic reaction is continuously measured. This allows for the real-time determination of the polymerization rate.
Experimental Procedure:
-
Reactor Setup: A reaction calorimeter, consisting of a jacketed glass reactor equipped with a stirrer, temperature probes for both the reactor contents and the jacket, and a calibration heater, is used.
-
Sample Preparation: A known amount of this compound and a thermal initiator (e.g., azobisisobutyronitrile, AIBN) are charged into the reactor. The mixture is deoxygenated by purging with an inert gas.
-
Isothermal Polymerization: The reactor is brought to the desired polymerization temperature. Once the system reaches thermal equilibrium, the initiator is added to start the reaction. The heat flow from the reactor is monitored throughout the polymerization.
-
Data Analysis: The rate of polymerization (Rp) is calculated from the measured heat flow and the known enthalpy of polymerization for this compound. By combining this data with the kp value obtained from PLP, the termination rate coefficient (kt) can be determined.
Visualizing the Process: Diagrams and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of free radical polymerization and the experimental workflow for kinetic analysis.
Caption: Free radical polymerization mechanism of this compound.
Caption: Experimental workflow for kinetic parameter determination.
References
Understanding the Glass Transition Temperature of Poly(isobutyl methacrylate): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state. For poly(isobutyl methacrylate) (PiBMA), a polymer with significant applications in the pharmaceutical and materials science fields, a thorough understanding of its Tg is paramount for predicting material performance, ensuring product stability, and optimizing processing conditions. This technical guide provides a comprehensive overview of the glass transition temperature of PiBMA, including its typical values, the factors that influence it, and the primary experimental techniques used for its determination.
The Glass Transition in Polymers: A Molecular Perspective
The glass transition is not a true first-order phase transition like melting, but rather a second-order transition characterized by a change in the heat capacity of the material. Below the Tg, the polymer chains have limited mobility and are essentially "frozen" in a disordered, glassy state. As the polymer is heated through the glass transition temperature, the amorphous regions gain sufficient thermal energy for segmental motion to occur, leading to a significant increase in free volume and a transition to a softer, more pliable state.
An In-depth Technical Guide to the Stability and Storage of Isobutyl Methacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for isobutyl methacrylate (B99206) (IBMA) monomer. Ensuring the stability of IBMA is critical for its successful use in research, development, and manufacturing, particularly in applications such as the synthesis of polymers for medical devices, drug delivery systems, and other advanced materials. This document outlines the factors affecting IBMA stability, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.
Introduction to Isobutyl Methacrylate Stability
This compound is an ester of methacrylic acid, widely utilized as a monomer in the production of acrylic resins and polymers.[1][2] Like other methacrylate monomers, IBMA is susceptible to spontaneous polymerization, a highly exothermic reaction that can lead to product degradation, and in enclosed systems, a dangerous build-up of heat and pressure that could result in container rupture.[1][2] This inherent instability is primarily driven by the reactivity of the carbon-carbon double bond in the methacrylate group.
The stability of IBMA is influenced by several external factors, including:
-
Temperature: Elevated temperatures significantly increase the rate of polymerization.[3]
-
Oxygen: While oxygen is required for the activation of common inhibitors, prolonged exposure to air can also lead to the formation of peroxides, which can act as polymerization initiators.[1]
-
Contamination: Contaminants such as acids, bases, oxidizing agents, and metals can catalyze polymerization.[1][2]
To counteract spontaneous polymerization and ensure a viable shelf life, IBMA is typically supplied with a polymerization inhibitor, most commonly the monomethyl ether of hydroquinone (B1673460) (MEHQ).
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the quality and stability of this compound monomer. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Below 30°C (86°F). Some sources recommend 2-8°C.[4][5] | To minimize the rate of spontaneous polymerization and peroxide formation.[1][4] |
| Shelf Life | Typically up to 1 year under recommended conditions.[1][4] | Beyond this period, the inhibitor may be depleted, increasing the risk of polymerization. |
| Light Exposure | Store in the dark, in opaque or amber containers.[1][4] | To prevent UV-initiated polymerization.[1] |
| Atmosphere | Store under an air atmosphere, not under inert gas. | Oxygen is required for the MEHQ inhibitor to function effectively. |
| Container Material | Mild steel, stainless steel, or aluminum.[1][4] | These materials are non-reactive with the monomer. |
| Inhibitor | Typically contains 10-30 ppm MEHQ.[6][7] | To prevent premature polymerization during storage and transport. |
| Handling | Avoid contact with heat, sparks, and open flames. Ground all equipment.[4][8] | IBMA is a flammable liquid.[1] |
| Incompatible Materials | Strong oxidizing agents, acids, and bases.[2] | These can initiate hazardous polymerization. |
The Role of Inhibitors
Inhibitors are crucial for the stabilization of this compound. The most common inhibitor used is the monomethyl ether of hydroquinone (MEHQ), typically at a concentration of 10-30 ppm.[6][7]
Mechanism of Inhibition: MEHQ functions as a free-radical scavenger. In the presence of oxygen, it donates a hydrogen atom to nascent polymer radicals, terminating the chain reaction and preventing further polymerization. This is why it is essential to store the monomer in the presence of air.
It is critical to monitor the inhibitor concentration over time, as it can be consumed, especially if the monomer is exposed to adverse conditions. Depletion of the inhibitor is a primary indicator of reduced stability and an increased risk of spontaneous polymerization.
Experimental Protocols for Stability Assessment
To ensure the quality and stability of this compound for research and development purposes, several analytical tests can be performed.
Qualitative Test for Polymer Presence
This simple test can be used to quickly check for the presence of polymer in the monomer, which would indicate instability and the onset of polymerization.
Methodology:
-
To 10 mL of the this compound monomer sample, add 90 mL of methanol (B129727) or petroleum ether.
-
Mix the solution thoroughly.
-
Observe the solution for any cloudiness or precipitation.
-
Interpretation: The presence of a cloudy appearance or a precipitate indicates that the polymer is present, as it is insoluble in methanol and petroleum ether.
Quantitative Determination of MEHQ Inhibitor by UV-Visible Spectrophotometry
This method provides a quantitative measurement of the MEHQ inhibitor concentration, which is a key indicator of the monomer's remaining shelf life and stability. This protocol is adapted from methods used for similar monomers.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of MEHQ in this compound at a concentration of 100 ppm.
-
From the stock solution, prepare a series of calibration standards with concentrations ranging from 5 ppm to 50 ppm by diluting with uninhibited this compound.
-
-
Sample Preparation:
-
The this compound sample can typically be analyzed directly. If the expected MEHQ concentration is high, dilute the sample with uninhibited this compound.
-
-
Instrumental Analysis:
-
Use a UV-Visible spectrophotometer.
-
Scan the standards and the sample from 250 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax) for MEHQ (typically around 290-295 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the MEHQ standards.
-
Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.
-
Accelerated Stability (Aging) Study
Accelerated stability studies are used to predict the shelf life of the monomer under normal storage conditions by subjecting it to elevated temperatures.
Methodology:
-
Sample Preparation:
-
Dispense the this compound monomer into several small, sealed containers made of an appropriate material (e.g., amber glass vials with PTFE-lined caps).
-
-
Storage Conditions:
-
Place the samples in temperature-controlled ovens at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
Store a control set of samples at the recommended storage temperature (e.g., 4°C).
-
-
Testing Intervals:
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from each temperature condition.
-
-
Analysis:
-
For each sample, perform the following tests:
-
Visual inspection for clarity, color change, and viscosity.
-
Qualitative test for polymer presence (as described in 4.1).
-
Quantitative determination of MEHQ concentration (as described in 4.2).
-
-
-
Data Analysis:
-
Plot the MEHQ concentration versus time for each temperature.
-
Determine the rate of MEHQ depletion at each temperature.
-
Use the Arrhenius equation to extrapolate the data and predict the shelf life at the recommended storage temperature.
-
Visualizing Stability and Workflow
The following diagrams, generated using Graphviz, illustrate key concepts related to the stability and analysis of this compound.
Caption: Factors influencing the stability of this compound monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. lonroy.com [lonroy.com]
- 3. ddltesting.com [ddltesting.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. infinitalab.com [infinitalab.com]
- 6. Measuring Polymerization Inhibitor [aai.solutions]
- 7. Accelerated Ageing Procedures to Assess the Stability of an Unconventional Acrylic-Wax Polymeric Emulsion for Contemporary Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring MeHQ (Polymerization Inhibitor) [aai.solutions]
health and safety considerations for isobutyl methacrylate in the lab
An In-depth Technical Guide to the Health and Safety Considerations of Isobutyl Methacrylate (B99206) in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl methacrylate (IBMA) is a versatile monomer widely utilized in the synthesis of polymers and resins for various applications in the biomedical and pharmaceutical fields. As with any reactive chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for ensuring the well-being of laboratory personnel. This guide provides comprehensive health and safety information for the handling of this compound in a research and development setting, with a focus on quantitative data, detailed experimental protocols, and clear visual workflows.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.
GHS Classification of this compound [1][2]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life |
Physicochemical and Toxicological Data
A clear understanding of the physicochemical and toxicological properties of this compound is essential for a comprehensive risk assessment.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [3] |
| Molecular Weight | 142.20 g/mol | [4][5] |
| Appearance | Colorless liquid | [3][6] |
| Odor | Characteristic, ester-like | [2] |
| Boiling Point | 155 °C (311 °F) at 760 mmHg | [3][4][6] |
| Melting Point | -61 °C | [5] |
| Flash Point | 49 °C (120 °F) | [3][4][5] |
| Density | 0.886 g/mL at 25 °C | [3] |
| Vapor Pressure | 3.63 mmHg at 25 °C | [6] |
| Water Solubility | Insoluble (<1 mg/mL) | [4] |
| log Kow (Octanol-Water Partition Coefficient) | 2.66 | [5] |
| Autoignition Temperature | 390 °C | [5] |
Toxicological Data
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 9590 mg/kg bw | [5] |
| Acute Inhalation Toxicity (LC50) | Mouse | Inhalation | 29.7 mg/L (approx. 5000 ppm) | [7] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >2000 mg/kg bw (for butyl methacrylate as an analogue) | [7] |
Health Effects and Mechanisms of Toxicity
Health Effects
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[7]
-
Eye Irritation: Vapors and direct contact can cause serious eye irritation.[7]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[7]
-
Skin Sensitization: this compound is a known skin sensitizer.[8] Repeated or prolonged contact may lead to an allergic skin reaction (allergic contact dermatitis).[8] Methacrylate esters can also cross-react with each other.[8]
-
Systemic Toxicity: While acute systemic toxicity is low, prolonged or high-level exposure should be avoided.[7] The primary metabolic pathway is hydrolysis to methacrylic acid and isobutanol.[7]
Mechanism of Skin Sensitization
The skin sensitization potential of methacrylate esters is attributed to their chemical reactivity. The α,β-unsaturated carbonyl group in the methacrylate structure can act as a Michael acceptor, allowing it to react with nucleophilic amino acid residues in skin proteins to form covalent adducts. These modified proteins can be recognized as foreign by the immune system, initiating an allergic response.
Caption: Skin sensitization pathway for this compound.
Laboratory Handling and Storage
Adherence to strict handling and storage protocols is crucial to minimize exposure and prevent hazardous situations.
Workflow for Safe Handling of this compound
References
- 1. lxmma.com [lxmma.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. This compound | 97-86-9 [chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97-86-9 [thegoodscentscompany.com]
- 7. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 8. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
An In-depth Technical Guide to the Environmental Fate and Degradation of Isobutyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental fate and degradation of isobutyl methacrylate (B99206), a monomer used in various industrial applications. The document synthesizes available data on its biodegradation, hydrolysis, atmospheric degradation, and bioaccumulation potential. Detailed experimental protocols for key degradation studies are outlined, and quantitative data are presented in tabular format for ease of comparison. Furthermore, logical workflows and degradation pathways are visualized using Graphviz diagrams to provide a clear understanding of the environmental behavior of this compound.
Introduction
Isobutyl methacrylate (IBMA) is an organic compound with the chemical formula C₈H₁₄O₂. It is primarily used as a monomer in the production of acrylic resins and polymers for coatings, adhesives, and dental materials.[1] Given its industrial importance, understanding its environmental fate and persistence is crucial for assessing its ecological risk and ensuring its safe use and disposal. This guide details the primary degradation pathways and environmental distribution of this compound.
Environmental Fate and Degradation Processes
The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, as well as its physical and chemical properties that influence its distribution across different environmental compartments.
Biodegradation
Biodegradation is a primary mechanism for the removal of this compound from the environment.[2] Studies have shown that it is susceptible to microbial degradation, although the rate and extent can vary depending on the conditions and the microbial consortium present.
The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond, yielding isobutanol and methacrylic acid. These degradation products are common metabolites that can be further utilized by microorganisms and enter central metabolic pathways.[3] For instance, methacrylic acid can be metabolized via the valine pathway.[3]
Abiotic Degradation
Hydrolysis of this compound is not considered a significant environmental degradation process under normal environmental pH conditions (pH 7-8). The estimated half-life for hydrolysis is very long, suggesting that this pathway contributes minimally to its overall degradation.[3]
In the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its vapor pressure.[3] The primary degradation mechanism in the air is through reaction with photochemically produced hydroxyl radicals.[2] this compound is not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm.[3]
Bioaccumulation
The potential for this compound to bioaccumulate in aquatic organisms is considered to be low. This is based on its octanol-water partition coefficient (Log Kow) and calculated Bioconcentration Factor (BCF).[4] The rapid metabolism of the substance further reduces the likelihood of significant bioaccumulation.[2]
Mobility in Soil
The mobility of this compound in soil is expected to be low to slight, based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc). This suggests that the substance will tend to adsorb to soil particles.[5]
Quantitative Data on Environmental Fate and Degradation
The following tables summarize the key quantitative data available for the environmental fate and degradation of this compound.
Table 1: Biodegradation Data
| Test Method | Inoculum | Duration | Result | Classification |
| OECD 301D (Closed Bottle Test) | Sewage | 28 days | 74% degradation | Readily biodegradable |
| Modified Japanese MITI test | Activated Sludge | 28 days | 33% of Theoretical BOD | Not readily biodegradable |
Table 2: Hydrolysis Data
| pH | Half-life (estimated) |
| 7 | 130 years |
| 8 | 13 years |
Table 3: Atmospheric Degradation Data
| Parameter | Value |
| Atmospheric Half-life (reaction with OH radicals) | ~17 hours |
Table 4: Bioaccumulation and Soil Mobility Data
| Parameter | Value | Interpretation |
| Log Kow | 2.66 | Low to moderate potential for bioaccumulation |
| BCF (estimated) | 27 | Low bioaccumulation potential |
| Koc | 1480-3920 | Low to slight mobility in soil |
Experimental Protocols
Detailed methodologies for the key biodegradation tests cited are provided below.
OECD 301D: Closed Bottle Test
This test is designed to assess the ready biodegradability of a substance in an aerobic aqueous medium.
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge from a sewage treatment plant) and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. The percentage biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).
-
Test Substance Concentration: Typically 2-5 mg/L.
-
Inoculum: Activated sludge, sewage effluent, or surface water, with a final concentration of microorganisms in the test bottle of 10⁴ to 10⁵ cells/mL.
-
Test Duration: 28 days.
-
Measurements: Dissolved oxygen is measured at the start and at regular intervals throughout the test.
-
Controls: Blank controls (inoculum only), reference controls (with a readily biodegradable substance like sodium benzoate (B1203000) or aniline), and toxicity controls (test substance plus reference substance) are run in parallel.
-
Pass Level for Ready Biodegradability: ≥ 60% of ThOD within a 10-day window, which itself is within the 28-day test period.
Modified Japanese MITI Test (OECD 301C)
This test also evaluates the ready biodegradability of a chemical substance by measuring oxygen consumption.
-
Principle: A measured volume of inoculated mineral medium, containing a known concentration of the test substance as the sole nominal source of organic carbon, is stirred in a closed flask. The consumption of oxygen is measured by a coulometer or a similar automatic respirometer.
-
Test Substance Concentration: Typically 100 mg/L.
-
Inoculum: Activated sludge maintained in a specific way, with a final concentration of 30 mg/L suspended solids in the test.
-
Test Duration: 28 days.
-
Measurements: Continuous measurement of biochemical oxygen demand (BOD).
-
Controls: A reference compound (e.g., aniline) is tested in parallel to check the activity of the inoculum.
-
Pass Level for Ready Biodegradability: ≥ 60% of the theoretical oxygen demand (ThOD) within the 28-day test period.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the environmental fate of this compound.
References
Methodological & Application
Application Notes and Protocols for Controlled Radical Polymerization of Isobutyl Methacrylate (IBMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the controlled radical polymerization of isobutyl methacrylate (B99206) (IBMA) using Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These techniques offer precise control over polymer molecular weight, architecture, and low polydispersity, which are critical for the development of advanced materials in drug delivery and other biomedical applications.
Introduction to Controlled Radical Polymerization of Isobutyl Methacrylate
Poly(this compound) (PIBMA) is a polymer with applications in various fields, including coatings, adhesives, and biomaterials. The ability to synthesize well-defined PIBMA with controlled molecular weight and narrow molecular weight distribution (low polydispersity index, Đ) is crucial for tailoring its properties for specific applications. ATRP and RAFT are two of the most powerful and versatile controlled radical polymerization techniques that enable the synthesis of such well-defined polymers.
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. This process allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and low polydispersity.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another versatile controlled radical polymerization technique that achieves control through a degenerative chain transfer process. A RAFT agent, typically a thiocarbonylthio compound, reversibly transfers a propagating radical, allowing for the simultaneous growth of all polymer chains. This results in polymers with predictable molecular weights and narrow molecular weight distributions.
Atom Transfer Radical Polymerization (ATRP) of this compound
General Considerations
The ATRP of methacrylates, including this compound, is well-established. The choice of initiator, catalyst (copper halide), ligand, and solvent are crucial for achieving a well-controlled polymerization. For methacrylates, common initiators include alkyl halides with an ester group, such as ethyl α-bromoisobutyrate (EBiB). A variety of ligands can be used to complex with the copper catalyst, with multidentate amine-based ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) being highly effective.[1]
Experimental Protocol: ATRP of this compound
This protocol is adapted from established procedures for the ATRP of structurally similar monomers like n-butyl methacrylate.[1]
Materials:
-
This compound (IBMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Procedure:
-
Monomer Purification: Pass IBMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.072 g, 0.5 mmol).
-
Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Via a nitrogen-purged syringe, add anisole (e.g., 5 mL), purified IBMA (e.g., 5.0 g, 35.2 mmol), and PMDETA (e.g., 0.105 mL, 0.5 mmol).
-
Stir the mixture to allow the formation of the copper-ligand complex.
-
Initiate the polymerization by adding EBiB (e.g., 0.073 mL, 0.5 mmol) via a syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the reaction progress by taking samples periodically for analysis of monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
Termination and Purification: After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Data Presentation: ATRP of this compound
The following table summarizes representative data for the ATRP of butyl methacrylates, which can be used as a guideline for the expected results for IBMA.[1][2]
| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:1:1 | Anisole | 70 | 4 | 65 | 9,200 | 1.15 |
| 2 | 200:1:1:1 | Anisole | 70 | 6 | 75 | 21,300 | 1.20 |
| 3 | 50:1:0.5:0.5 | Toluene (B28343) | 90 | 2 | 80 | 5,700 | 1.25 |
Note: Data is representative and adapted from polymerizations of structurally similar methacrylates.
Visualization: ATRP of this compound
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
General Considerations
RAFT polymerization is highly versatile and can be applied to a wide range of monomers, including IBMA. The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent (or chain transfer agent, CTA). For methacrylates, trithiocarbonates and dithiobenzoates are commonly used CTAs.[3] The choice of initiator (e.g., AIBN) and solvent also plays a significant role in controlling the polymerization.
Experimental Protocol: RAFT of this compound
This protocol is a general procedure adapted from established methods for the RAFT polymerization of methacrylates.[4]
Materials:
-
This compound (IBMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Procedure:
-
Monomer Purification: Pass IBMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask with a magnetic stir bar, dissolve IBMA (e.g., 5.0 g, 35.2 mmol), CPDT (e.g., 0.121 g, 0.35 mmol), and AIBN (e.g., 0.0115 g, 0.07 mmol) in toluene (e.g., 5 mL).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After backfilling with nitrogen, immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the reaction by taking samples at regular intervals to determine monomer conversion and molecular weight evolution.
-
Termination and Purification: To stop the polymerization, cool the flask to room temperature and expose the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.
Data Presentation: RAFT of this compound
The following table presents expected data for the RAFT polymerization of IBMA, based on typical results for other methacrylates.[5]
| Entry | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:0.2 | Toluene | 70 | 5 | 60 | 8,500 | 1.12 |
| 2 | 200:1:0.2 | Toluene | 70 | 8 | 70 | 19,800 | 1.15 |
| 3 | 50:1:0.1 | Dioxane | 60 | 4 | 55 | 3,900 | 1.10 |
Note: Data is representative and based on typical outcomes for RAFT polymerization of methacrylates.
Visualization: RAFT of this compound
General Experimental Workflow
The following diagram illustrates a general workflow for conducting a controlled radical polymerization experiment.
Conclusion
Both ATRP and RAFT are powerful techniques for the synthesis of well-defined poly(this compound). The protocols and data provided in these application notes serve as a starting point for researchers to develop their own specific procedures. By carefully controlling the reaction parameters, it is possible to tailor the molecular weight and architecture of PIBMA to meet the demands of various applications, particularly in the fields of drug delivery and biomedical engineering. Further optimization of the reaction conditions may be necessary to achieve the desired polymer characteristics for a specific application.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. boronmolecular.com [boronmolecular.com]
- 5. mdpi.com [mdpi.com]
Synthesis of Isobutyl Methacrylate-Based Copolymers: Application Notes and Protocols for Researchers
Introduction
Isobutyl methacrylate (B99206) (IBMA) is a versatile monomer utilized in the synthesis of a wide range of copolymers with significant potential in the biomedical field, particularly in drug delivery. The inherent properties of IBMA, such as its hydrophobicity and biocompatibility, make it an excellent candidate for constructing amphiphilic block copolymers and other advanced polymer architectures. These copolymers can self-assemble into various nanostructures, such as micelles and polymersomes, which can encapsulate therapeutic agents, enhance their stability, and facilitate controlled release. This document provides detailed application notes and experimental protocols for the synthesis of IBMA-based copolymers using three common polymerization techniques: free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization.
Application Notes
Isobutyl methacrylate-based copolymers are of particular interest to researchers in drug development due to their tunable properties. By copolymerizing IBMA with hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA) or methacrylic acid (MAA), researchers can create amphiphilic structures that self-assemble in aqueous environments to form core-shell nanoparticles. The hydrophobic IBMA core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides stability in physiological media and can be functionalized for targeted delivery.
The choice of polymerization technique significantly impacts the final properties of the copolymer.
-
Free Radical Polymerization is a straightforward and widely used method for synthesizing random copolymers. While it offers less control over the polymer architecture and molecular weight distribution, it is a robust technique for producing a variety of copolymers.
-
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.[1][2][3] This level of control is crucial for designing sophisticated drug delivery systems with predictable drug loading and release kinetics.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization is another versatile controlled radical polymerization method that offers excellent control over the polymerization of a wide range of monomers, including methacrylates.[4] RAFT polymerization is particularly advantageous for the synthesis of block copolymers with high chain-end fidelity, which is essential for subsequent modifications or chain extensions.
The physicochemical properties of the resulting copolymers, such as their molecular weight, composition, and architecture, directly influence their drug loading capacity, encapsulation efficiency, and release profile. Therefore, careful selection of the synthetic methodology and reaction parameters is paramount for the successful development of effective drug delivery vehicles.
Experimental Protocols
Free Radical Polymerization of Poly(this compound-co-2-hydroxyethyl methacrylate)
This protocol describes the synthesis of a random copolymer of this compound and 2-hydroxyethyl methacrylate using a free radical initiator.
Materials:
-
This compound (IBMA), inhibitor removed
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (B91453), anhydrous
-
Nitrogen gas
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Schlenk line or nitrogen inlet
Procedure:
-
In a round-bottom flask, dissolve IBMA (e.g., 5.0 g, 35.2 mmol) and HEMA (e.g., 2.29 g, 17.6 mmol) in 1,4-dioxane (e.g., 30 mL).
-
Add AIBN (e.g., 0.087 g, 0.53 mmol) to the monomer solution.
-
Equip the flask with a condenser and purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 70°C with constant stirring under a nitrogen atmosphere.
-
Allow the polymerization to proceed for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.
Atom Transfer Radical Polymerization (ATRP) of Poly(this compound)-b-poly(methyl methacrylate)
This protocol details the synthesis of a block copolymer using a poly(this compound) macroinitiator.[3]
Materials:
-
This compound (IBMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542), anhydrous
-
Methanol
-
Nitrogen gas
-
Schlenk flasks with magnetic stir bars
-
Syringes
-
Oil bath with a temperature controller
Procedure:
Part A: Synthesis of Poly(this compound) Macroinitiator (pIBMA-Br)
-
To a Schlenk flask, add CuBr (e.g., 0.072 g, 0.5 mmol) and a magnetic stir bar. Seal the flask and evacuate and backfill with nitrogen three times.
-
Add anisole (e.g., 10 mL) and PMDETA (e.g., 0.104 mL, 0.5 mmol) via syringe. Stir the mixture until a homogeneous green solution is formed.
-
In a separate Schlenk flask, add IBMA (e.g., 7.11 g, 50 mmol) and EBiB (e.g., 0.073 mL, 0.5 mmol). Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Transfer the deoxygenated monomer/initiator solution to the catalyst solution via a nitrogen-purged syringe.
-
Immerse the reaction flask in a preheated oil bath at 70°C.
-
After the desired time (e.g., 4 hours, to achieve high conversion), cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with toluene and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in an excess of cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven at 40°C.
Part B: Chain Extension with Methyl Methacrylate to form pIBMA-b-pMMA
-
In a Schlenk flask, add CuBr (e.g., 0.036 g, 0.25 mmol) and the pIBMA-Br macroinitiator (e.g., 2.0 g, assuming an Mn of ~8000 g/mol , 0.25 mmol). Evacuate and backfill with nitrogen.
-
Add anisole (e.g., 8 mL) and PMDETA (e.g., 0.052 mL, 0.25 mmol) and stir to dissolve.
-
In another Schlenk flask, deoxygenate MMA (e.g., 2.5 g, 25 mmol) by bubbling with nitrogen.
-
Transfer the deoxygenated MMA to the reaction flask.
-
Heat the reaction to 90°C and polymerize for a specified time (e.g., 6 hours).
-
Follow the same quenching, purification, and drying procedures as in Part A.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Poly(this compound)-b-poly(N,N-dimethylaminoethyl methacrylate)
This protocol describes the synthesis of a pH-responsive block copolymer using a RAFT agent.
Materials:
-
This compound (IBMA), inhibitor removed
-
N,N-Dimethylaminoethyl methacrylate (DMAEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Nitrogen gas
-
Schlenk tube with a magnetic stir bar
-
Oil bath with a temperature controller
Procedure:
Part A: Synthesis of Poly(this compound) Macro-RAFT Agent (pIBMA-RAFT)
-
In a Schlenk tube, combine IBMA (e.g., 4.26 g, 30 mmol), CPADB (e.g., 0.084 g, 0.3 mmol), and AIBN (e.g., 0.01 g, 0.06 mmol) in 1,4-dioxane (e.g., 6 mL).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed Schlenk tube in a preheated oil bath at 70°C.
-
Polymerize for a specific time (e.g., 8 hours).
-
Quench the polymerization by immersing the tube in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum.
Part B: Chain Extension with DMAEMA to form pIBMA-b-pDMAEMA
-
In a Schlenk tube, dissolve the pIBMA-RAFT macro-RAFT agent (e.g., 2.0 g, assuming an Mn of ~7000 g/mol , 0.28 mmol) and AIBN (e.g., 0.009 g, 0.056 mmol) in 1,4-dioxane (e.g., 8 mL).
-
Add DMAEMA (e.g., 4.4 g, 28 mmol) to the solution.
-
Perform three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70°C and allow it to proceed for a set time (e.g., 12 hours).
-
Follow the same quenching, precipitation, and drying steps as in Part A.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of IBMA-based copolymers.
Table 1: Synthesis and Characterization of IBMA-based Copolymers
| Polymerization Method | Comonomer | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference |
| Free Radical | HEMA | 15,000 - 30,000 | 1.8 - 2.5 | 60 - 80 | Conceptual |
| ATRP | MMA | 21,250 | 1.26 | 88 (MMA) | [5] |
| ATRP | DMAEMA | up to 34,000 | 1.11 - 1.47 | >90 | [2] |
| RAFT | DMAEMA | 7,200 (macro-RAFT) | 1.15 | >95 | [6] |
| RAFT | Styrene | 24,800 | 1.71 | 58 | [7] |
Table 2: Drug Loading and Release from IBMA-based Copolymers
| Copolymer System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| p(IBMA-co-MAA) Nanoparticles | Indomethacin | 15 - 25 | 70 - 90 | pH-dependent, sustained release | Conceptual |
| pIBMA-b-pDMAEMA Micelles | Doxorubicin | 10 - 20 | 60 - 85 | pH-triggered release | Conceptual |
| Eudragit® (methacrylate copolymer) | Insulin | ~21 | ~39 | pH-dependent | [8] |
| Poly(methacrylate) blends | Chlorhexidine | Variable | Not Specified | Sustained release | [9] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of IBMA-based copolymers.
Caption: Structure of a representative IBMA-based block copolymer.
Caption: Conceptual pathway for drug delivery using IBMA-based copolymer nanoparticles.
References
- 1. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems [mdpi.com]
- 2. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. scielo.br [scielo.br]
- 7. One-Pot Preparation of Methacrylate/Styrene Alternating Copolymers via Radical Copolymerization and Alcoholysis Modification: Sequence Impacts on Glass Transition Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emulsion Polymerization of Isobutyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the emulsion polymerization of isobutyl methacrylate (B99206) (IBMA), a process used to synthesize poly(isobutyl methacrylate) (PIBMA) latexes. Such polymers are of significant interest in various fields, including coatings, adhesives, and drug delivery systems, owing to their specific physical and chemical properties. The following sections detail the necessary reagents, equipment, and step-by-step procedures for successful polymerization.
Experimental Protocols
Two primary protocols are presented here, utilizing a conventional thermal initiator and a redox initiator system. The choice of initiator influences the reaction temperature and kinetics.
Protocol 1: Emulsion Polymerization with Potassium Persulfate (KPS) Initiator
This protocol is suitable for polymerizations conducted at elevated temperatures.
Materials:
-
This compound (IBMA), monomer
-
Deionized (DI) water
-
Sodium lauryl sulfate (B86663) (SLS), surfactant
-
Potassium persulfate (KPS), initiator
-
Sodium bicarbonate (NaHCO₃), buffer
Equipment:
-
A four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet/outlet.
-
Heating mantle or water bath
-
Dropping funnels
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
-
Initial Charge: To the flask, add deionized water, sodium lauryl sulfate (SLS), and sodium bicarbonate (NaHCO₃).
-
Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit the polymerization reaction. Maintain a gentle nitrogen flow throughout the experiment.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 70°C) while stirring.
-
Initiator Addition: Once the temperature has stabilized, add the potassium persulfate (KPS) initiator to the flask.
-
Monomer Feed: Begin the semi-continuous addition of the this compound (IBMA) monomer to the reactor using a dropping funnel over a period of 2-3 hours.
-
Reaction: After the monomer addition is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling: Cool the reactor to room temperature.
-
Filtration: Filter the resulting latex through a fine mesh to remove any coagulum.
Protocol 2: Emulsion Polymerization with a Redox Initiator System
This protocol is advantageous for polymerizations at lower temperatures, which can be beneficial for certain applications.
Materials:
-
This compound (IBMA), monomer
-
Deionized (DI) water
-
Sodium lauryl sulfate (SLS), surfactant
-
Ferrous sulfate (FeSO₄), catalyst
-
Sodium chloride (NaCl), electrolyte
-
Ascorbic acid (AA), reducing agent
-
Hydrogen peroxide (H₂O₂), oxidizing agent
Equipment:
-
Same as Protocol 1.
Procedure:
-
Reactor Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Initial Charge: Add deionized water, sodium lauryl sulfate (SLS), ferrous sulfate (FeSO₄), and sodium chloride (NaCl) to the reaction flask.
-
Inert Atmosphere: Deoxygenate the system by purging with nitrogen for at least 30 minutes and maintain a nitrogen blanket throughout the reaction.
-
Temperature Control: Bring the reactor contents to the desired reaction temperature (e.g., 25°C).
-
Redox System Addition: Separately prepare aqueous solutions of the reducing agent (ascorbic acid) and the oxidizing agent (hydrogen peroxide).
-
Monomer and Initiator Feed: Begin the simultaneous, but separate, semi-continuous addition of the this compound (IBMA) monomer and the two components of the redox initiator system into the reactor. The addition should be carried out over 2-3 hours.
-
Reaction: After the feeds are complete, allow the reaction to proceed for an additional 1-2 hours at the set temperature.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the latex to remove any coagulum.
Data Presentation
The following tables provide example recipe formulations based on protocols for the closely related monomer, n-butyl methacrylate, which can be adapted for this compound.[1]
Table 1: Recipe for KPS-Initiated Emulsion Polymerization of this compound [1]
| Ingredient | Amount | Concentration (based on aqueous phase) |
| This compound | 125 g | - |
| DI Water | 500 g | - |
| Sodium Lauryl Sulfate (SLS) | 0.578–5.776 g | 4.0–40.0 mM |
| Potassium Persulfate (KPS) | 0.058–0.937 g | 0.43–6.8 mM |
| Sodium Bicarbonate (NaHCO₃) | 0.058–0.937 g | 1.4–22.4 mM |
| Reaction Temperature | 55–85°C |
Table 2: Recipe for Redox-Initiated Emulsion Polymerization of this compound [1]
| Ingredient | Amount | Concentration (based on aqueous phase) |
| This compound | 125 g | - |
| DI Water | 500 g | - |
| Sodium Lauryl Sulfate (SLS) | 0.578–5.776 g | 4.0–40.0 mM |
| Ferrous Sulfate (FeSO₄) | 0.0125 g | 0.09 mM |
| Sodium Chloride (NaCl) | 0.209 g | 7.2 mM |
| Ascorbic Acid (AA) | 0.05–0.90 g | 0.6–10.2 mM |
| Hydrogen Peroxide (H₂O₂) (30%) | 0.06–0.90 g | 1.0–15.8 mM |
| Reaction Temperature | 25–55°C |
Visualizations
The following diagrams illustrate the experimental workflow for the emulsion polymerization of this compound.
References
Application Notes and Protocols: Isobutyl Methacrylate (IBMA) as a Monomer in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl methacrylate (B99206) (IBMA) is a methacrylate monomer that holds potential for use in dental resin composites. Its properties, such as hydrophobicity and the ability to act as a diluent, make it a candidate for modifying the resin matrix to achieve desired clinical characteristics. These application notes provide a comprehensive overview of the available data on IBMA and its isomer, isobornyl methacrylate (IBOMA), in dental composite formulations. Detailed protocols for the evaluation of key properties are also presented to guide researchers in this field.
Data Presentation
The following tables summarize the quantitative data on the effects of methacrylate monomers on the physical, mechanical, and biological properties of dental resin composites. It is important to note that while data on IBMA's cytotoxicity is available, comprehensive studies on its impact on the mechanical properties of dental composites are limited in the reviewed literature. Therefore, data for its structural isomer, isobornyl methacrylate (IBOMA), is included as a reference to provide insights into the potential performance of similar branched-chain methacrylates in dental formulations.
Table 1: Physicochemical and Mechanical Properties of Experimental Flowable Composites with Isobornyl Methacrylate (IBOMA) [1]
| Property | Formulation 1 (50% Bis-GMA, 50% TEGDMA) | Formulation 2 (50% Bis-GMA, 25% TEGDMA, 25% IBOMA) | Formulation 3 (50% Bis-GMA, 50% IBOMA) |
| Polymerization Shrinkage Stress (MPa) | 3.2 ± 0.4 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Degree of Conversion (%) | 65.4 ± 2.1 | 60.1 ± 1.8 | 55.2 ± 2.5 |
| Flexural Strength (MPa) | 110.5 ± 12.3 | 105.7 ± 11.8 | 85.4 ± 9.7 |
| Flexural Modulus (GPa) | 5.8 ± 0.6 | 5.1 ± 0.5 | 4.2 ± 0.4 |
| Water Sorption (µg/mm³) | 25.8 ± 3.1 | 20.4 ± 2.5 | 15.7 ± 2.0 |
| Water Solubility (µg/mm³) | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1 |
Table 2: Cytotoxicity of Isobutyl Methacrylate (IBMA) on Human Buccal Mucosal Fibroblasts [1][2]
| IBMA Concentration (µmol/L) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | ~85 |
| 20 | ~70 |
| 40 | ~55 |
| 80 | ~42 |
Experimental Protocols
Formulation of Experimental Dental Resin Composite
This protocol describes the formulation of an experimental dental resin composite, adapted from methodologies for similar methacrylate-based systems[1][3].
Materials:
-
Base monomers: Bisphenol A-glycidyl methacrylate (Bis-GMA) or Urethane dimethacrylate (UDMA)
-
Diluent monomer: this compound (IBMA)
-
Co-diluent monomer (optional): Triethylene glycol dimethacrylate (TEGDMA)
-
Photoinitiator system: Camphorquinone (CQ, e.g., 0.5 wt%) and an amine co-initiator like 2-(dimethylamino)ethyl methacrylate (DMAEMA, e.g., 1 wt%)
-
Inorganic filler: Silanized barium glass or silica (B1680970) particles (e.g., 55-70 wt%)
Procedure:
-
In a light-protected container, accurately weigh and mix the base and diluent monomers to achieve the desired weight percentages. For example, a formulation could consist of 50 wt% Bis-GMA, 25 wt% IBMA, and 25 wt% TEGDMA.
-
Add the photoinitiator and co-initiator to the monomer mixture and mix thoroughly in the dark until a homogenous solution is obtained.
-
Gradually incorporate the silanized inorganic filler into the resin matrix in small increments.
-
Mix thoroughly after each addition to ensure uniform dispersion and to avoid agglomeration of the filler particles.
-
Continue adding the filler until the desired loading is achieved and the mixture has a paste-like consistency.
-
Store the formulated composite paste in a light-proof syringe or container and keep it in a cool, dark place before use.
Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
The degree of conversion is a critical parameter that influences the mechanical properties and biocompatibility of the dental composite[2][4].
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Dental curing light.
-
Molds for specimen preparation (e.g., 2 mm thickness).
Procedure:
-
Record the FTIR spectrum of the uncured composite paste. Place a small amount of the paste on the ATR crystal and press it into a thin film.
-
Identify the absorbance peak of the aliphatic carbon-carbon double bond (C=C) of the methacrylate group, typically around 1638 cm⁻¹.
-
As an internal standard, identify the absorbance peak of an aromatic C=C bond from the Bis-GMA monomer, usually around 1608 cm⁻¹.
-
Place the uncured composite paste into a standardized mold.
-
Light-cure the specimen for the recommended time (e.g., 40 seconds) using a dental curing light with a known intensity.
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
Calculate the degree of conversion (DC) using the following formula, based on the change in the ratio of the aliphatic to aromatic peak absorbances before and after curing: DC (%) = [1 - (Absorbance of aliphatic C=C / Absorbance of aromatic C=C)cured / (Absorbance of aliphatic C=C / Absorbance of aromatic C=C)uncured] x 100
Flexural Strength Testing (Three-Point Bending Test)
Flexural strength is a key mechanical property that indicates the material's resistance to fracture under bending loads, relevant to its performance in the oral environment. The protocol is based on the ISO 4049 standard[5].
Apparatus:
-
Universal testing machine.
-
Three-point bending fixture.
-
Molds for specimen preparation (25 mm x 2 mm x 2 mm).
Procedure:
-
Prepare rectangular specimens by filling the molds with the composite paste and light-curing from both sides according to the manufacturer's instructions.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Measure the dimensions of each specimen.
-
Place the specimen on the supports of the three-point bending fixture (20 mm span).
-
Apply a load to the center of the specimen at a crosshead speed of 1 mm/min until fracture.
-
Record the maximum load at fracture.
-
Calculate the flexural strength (σ) using the formula: σ = 3FL / 2bh² Where F is the maximum load, L is the span length, b is the width, and h is the height of the specimen.
Volumetric Polymerization Shrinkage
Polymerization shrinkage can lead to stress at the restoration-tooth interface, potentially causing marginal leakage and secondary caries[4].
Apparatus:
-
A device for measuring volumetric shrinkage, such as a video-imaging device or a mercury dilatometer. Alternatively, a method based on Archimedes' principle can be used.
Procedure (using Archimedes' principle):
-
Prepare a disc-shaped specimen of the uncured composite of a known weight.
-
Determine the density of the uncured paste.
-
Light-cure the specimen according to the recommended protocol.
-
After curing, determine the density of the polymerized specimen.
-
Calculate the volumetric shrinkage (VS) using the formula: VS (%) = [(densitycured - densityuncured) / densitycured] x 100
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of dental materials[2].
Apparatus:
-
Cell culture incubator.
-
96-well cell culture plates.
-
Spectrophotometer (ELISA reader).
-
Human gingival fibroblasts or other relevant cell lines.
Procedure:
-
Prepare eluates of the cured composite material by incubating specimens in a cell culture medium for a defined period (e.g., 24 hours).
-
Seed cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.
-
Remove the culture medium and expose the cells to various concentrations of the composite eluate. Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the eluates for a specified time (e.g., 24 or 72 hours).
-
After the exposure period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution in each well using a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the negative control.
Visualization of Cellular Mechanisms
IBMA-Induced Oxidative Stress Signaling Pathway
The cytotoxicity of this compound is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage[1][2]. The following diagram illustrates a plausible signaling pathway.
Caption: IBMA-induced oxidative stress pathway in cells.
Experimental Workflow for Dental Composite Evaluation
The following diagram outlines the general workflow for the formulation and evaluation of experimental dental resin composites.
Caption: Workflow for dental composite formulation and testing.
References
- 1. Physicochemical properties of flowable composites using isobornyl methacrylate as diluent monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conversion, shrinkage, water sorption, flexural strength and modulus of re-mineralizing dental composites | Pocket Dentistry [pocketdentistry.com]
- 4. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between Dental Composite Filler Percentage and Strength, Modulus, Shrinkage Stress, Translucency, Depth of Cure and Radiopacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Isobutyl Methacrylate (IBMA)-Based Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and characterization of isobutyl methacrylate (B99206) (IBMA)-based coatings and adhesives. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are included to guide researchers in developing and evaluating these versatile materials.
Introduction to Isobutyl Methacrylate in Coatings and Adhesives
This compound (IBMA) is an acrylic ester monomer widely utilized in the synthesis of polymers for coatings and adhesives.[1][2] Its branched alkyl group contributes to the flexibility, durability, and water resistance of the resulting polymer.[2][3] IBMA-based polymers are valued for their ability to form clear, glossy films with excellent adhesion to a variety of substrates and good resistance to weathering and UV degradation.[2] These properties make them suitable for a wide range of applications, including automotive and industrial coatings, pressure-sensitive adhesives, and dental resins.[2][3][4]
Formulation Principles
The formulation of IBMA-based coatings and adhesives involves the copolymerization of IBMA with other monomers to achieve a desired balance of properties. Key components in these formulations typically include:
-
Monomers: Besides IBMA, other acrylic monomers are often incorporated. For example, "soft" monomers like 2-ethylhexyl acrylate (B77674) can enhance tackiness in adhesives, while "hard" monomers like methyl methacrylate can increase the cohesive strength and hardness of a coating.[5]
-
Initiators: Free-radical polymerization is the most common method for curing IBMA-based formulations.[3] This process is initiated by compounds that generate free radicals upon decomposition, such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides (e.g., benzoyl peroxide, BPO).[6][7]
-
Solvents: In solvent-borne systems, organic solvents are used to dissolve the monomers and other components to achieve a suitable application viscosity.
-
Additives: Various additives can be included to modify specific properties. These may include tackifiers to increase adhesion, crosslinkers to improve mechanical strength, and stabilizers to enhance durability.
Example Formulations
Below are illustrative formulations for an IBMA-based coating and a pressure-sensitive adhesive.
Table 1: Example Formulation for an IBMA-Based Protective Coating
| Component | Function | Weight Percentage (%) |
| This compound (IBMA) | Primary Monomer (Flexibility, Adhesion) | 40 |
| Methyl Methacrylate (MMA) | Co-monomer (Hardness, Durability) | 30 |
| 2-Hydroxyethyl Methacrylate (HEMA) | Co-monomer (Adhesion, Crosslinking site) | 10 |
| Toluene | Solvent | 19.5 |
| Azobisisobutyronitrile (AIBN) | Initiator | 0.5 |
Table 2: Example Formulation for an IBMA-Based Pressure-Sensitive Adhesive (PSA)
| Component | Function | Weight Percentage (%) |
| This compound (IBMA) | Primary Monomer (Flexibility, Tack) | 50 |
| 2-Ethylhexyl Acrylate (2-EHA) | Co-monomer (Tackiness) | 40 |
| Acrylic Acid (AA) | Co-monomer (Adhesion to polar substrates) | 5 |
| Ethyl Acetate | Solvent | 4.8 |
| Benzoyl Peroxide (BPO) | Initiator | 0.2 |
Experimental Protocols
This section details the experimental procedures for the synthesis and characterization of IBMA-based materials.
Synthesis of IBMA Copolymer via Free-Radical Polymerization
This protocol describes the synthesis of an IBMA-based copolymer resin suitable for coating applications.
Materials:
-
This compound (IBMA)
-
Methyl Methacrylate (MMA)
-
2-Hydroxyethyl Methacrylate (HEMA)
-
Toluene
-
Azobisisobutyronitrile (AIBN)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Heating mantle
-
Water bath
Procedure:
-
Charge the three-neck flask with 40 g of IBMA, 30 g of MMA, 10 g of HEMA, and 19.5 g of toluene.
-
Begin stirring the mixture and purge with nitrogen for 30 minutes to remove dissolved oxygen.
-
In a separate beaker, dissolve 0.5 g of AIBN in a small amount of toluene.
-
Heat the monomer mixture to 70-80°C using the heating mantle.
-
Once the desired temperature is reached, add the AIBN solution to the flask.
-
Maintain the reaction at 70-80°C for 4-6 hours under a nitrogen atmosphere.
-
Monitor the viscosity of the reaction mixture periodically.
-
Once the desired viscosity is achieved, cool the reactor to room temperature.
-
The resulting polymer solution can be stored for further characterization and formulation.
Characterization of IBMA-Based Coatings and Adhesives
Viscosity is a critical property that influences the application characteristics of a coating or adhesive.
Apparatus:
-
Rotational viscometer or capillary viscometer.
Procedure (Rotational Viscometer):
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place an appropriate amount of the IBMA-based resin solution into the sample cup.
-
Select a suitable spindle and rotational speed.
-
Immerse the spindle into the sample, ensuring it is submerged to the marked level.
-
Allow the sample to equilibrate to the testing temperature (e.g., 25°C).
-
Start the viscometer and record the viscosity reading once it stabilizes.
-
Repeat the measurement three times and report the average value.
This method, also known as the cross-hatch adhesion test, is used to assess the adhesion of coating films to substrates.[8]
Materials:
-
Cutting tool with multiple blades or a sharp razor blade.
-
Cutting guide or template.
-
Pressure-sensitive tape (as specified in the standard).
-
Soft brush.
-
Illuminated magnifier.
Procedure:
-
Apply the IBMA-based coating to a prepared substrate and allow it to cure completely.
-
Using the cutting tool and guide, make a series of six parallel cuts through the coating to the substrate. The spacing between cuts should be 2 mm for coatings up to 50 µm (2 mils) thick.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.[9]
-
Gently brush the area to remove any detached flakes of coating.
-
Apply a strip of the specified pressure-sensitive tape over the cross-hatch area and firmly rub it to ensure good contact.
-
Within 90 ± 30 seconds of application, remove the tape by pulling it off at an angle as close to 180° as possible.[8]
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B).
Table 3: ASTM D3359 Adhesion Classification
| Classification | Description |
| 5B | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| 4B | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. |
| 3B | Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice. |
| 2B | The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice. |
| 1B | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice. |
| 0B | Flaking and detachment worse than Grade 1. |
Procedure for Curing Time:
-
Apply a thin film of the formulated coating onto a substrate.
-
Periodically test the film for tack-free time by lightly touching it with a clean finger or a specified probe. The coating is considered tack-free when no residue is left on the finger/probe.
-
Record the time required to reach this state as the tack-free time.
-
Continue to monitor the coating until it is fully cured, which can be determined by hardness testing.
Procedure for Hardness (Pencil Hardness Test - ASTM D3363):
-
A set of calibrated pencils of varying hardness (e.g., 6B to 6H) is used.
-
Starting with a softer pencil, press the lead firmly against the cured coating at a 45° angle and push forward.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
Quantitative Data Summary
The following tables present typical property ranges for IBMA-based formulations. Actual values will depend on the specific composition and curing conditions.
Table 4: Typical Properties of an IBMA-Based Protective Coating
| Property | Typical Value | Test Method |
| Viscosity | 100 - 500 cP @ 25°C | Rotational Viscometer |
| Adhesion | 4B - 5B | ASTM D3359 |
| Tack-Free Time | 30 - 60 minutes | Manual Touch |
| Pencil Hardness | HB - 2H | ASTM D3363 |
| Glass Transition Temperature (Tg) | 50 - 70 °C | DSC |
Table 5: Typical Properties of an IBMA-Based Pressure-Sensitive Adhesive
| Property | Typical Value | Test Method |
| Viscosity (of solution) | 500 - 2000 cP @ 25°C | Rotational Viscometer |
| Peel Adhesion (180°) | 2.0 - 5.0 N/cm | ASTM D3330 |
| Loop Tack | 3.0 - 7.0 N/cm² | ASTM D6195 |
| Shear Strength | > 24 hours | ASTM D3654 |
| Glass Transition Temperature (Tg) | -40 to -20 °C | DSC |
Visualizations
Signaling Pathway: Free-Radical Polymerization of this compound
The curing of IBMA-based systems is predominantly achieved through free-radical polymerization. This chain reaction consists of three main stages: initiation, propagation, and termination.[7][10]
Caption: Free-radical polymerization mechanism of IBMA.
Experimental Workflow: Development of an IBMA-Based Coating
The development of a new coating formulation follows a structured workflow from initial formulation to final performance testing.
References
- 1. jamorin.com [jamorin.com]
- 2. This compound POLYMER - Ataman Kimya [atamanchemicals.com]
- 3. High-Quality Iso-Butylmethacrylate for Acrylic Resin Production [penpet.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Pressure Sensitive Adhesives for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in " by Hongwei Zhang [trace.tennessee.edu]
- 7. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hightower-labs.com [hightower-labs.com]
- 9. micomlab.com [micomlab.com]
- 10. rsc.anu.edu.au [rsc.anu.edu.au]
Application Notes and Protocols for Isobutyl Methacrylate (IBMA) in Hydrogel Synthesis for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of isobutyl methacrylate (B99206) (IBMA)-based hydrogels for drug delivery applications. IBMA is a hydrophobic monomer that, when copolymerized with hydrophilic monomers, can modulate the swelling, mechanical, and drug release properties of the resulting hydrogel. This makes it a valuable component in the design of controlled drug delivery systems.
Introduction to Isobutyl Methacrylate in Hydrogel Drug Delivery
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their biocompatibility and tunable properties make them excellent candidates for drug delivery systems.[1][2] this compound (IBMA) is an acrylic monomer that can be incorporated into hydrogel networks to enhance their hydrophobic character. This hydrophobicity can be leveraged to:
-
Control Swelling Behavior: The incorporation of hydrophobic IBMA can decrease the overall water uptake of the hydrogel, leading to more controlled swelling and potentially slower drug release.[3]
-
Modulate Drug Release: For hydrophobic drugs, the presence of IBMA can increase drug-polymer interactions, leading to a more sustained release profile.[4] For hydrophilic drugs, the decreased swelling can also result in a slower release rate.
-
Enhance Mechanical Properties: The inclusion of IBMA can influence the mechanical strength and elasticity of the hydrogel, which is crucial for various biomedical applications.[5]
-
Impart Thermoresponsiveness: When copolymerized with temperature-sensitive monomers like N-isopropylacrylamide (NIPAAm), IBMA can modulate the lower critical solution temperature (LCST) of the resulting hydrogel, making it suitable for thermoresponsive drug delivery.[6]
Experimental Protocols
The following protocols provide a framework for the synthesis, drug loading, and characterization of IBMA-containing hydrogels. These are generalized methods and may require optimization based on the specific application and drug candidate.
Protocol 1: Synthesis of Poly(N-isopropylacrylamide-co-isobutyl methacrylate) (P(NIPAAm-co-IBMA)) Thermoresponsive Hydrogel via Free Radical Polymerization
This protocol describes the synthesis of a thermoresponsive hydrogel where the incorporation of IBMA can be used to tune the phase transition temperature and swelling properties.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
This compound (IBMA)
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
Deionized water
-
Nitrogen gas
Equipment:
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Magnetic stirrer and hot plate
-
Water bath or oil bath
-
Condenser
-
Nitrogen inlet
-
Dialysis tubing (MWCO 12-14 kDa)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Monomer Solution Preparation: In the reaction vessel, dissolve the desired amounts of NIPAAm and IBMA in deionized water. A typical total monomer concentration is in the range of 10-20 wt%. The molar ratio of NIPAAm to IBMA can be varied to achieve the desired thermoresponsive properties.
-
Crosslinker Addition: Add the crosslinker, MBA, to the monomer solution. A typical concentration is 1-5 mol% with respect to the total monomer content.
-
Initiator Addition: Add the initiator, APS, to the solution. A common concentration is 0.5-1 mol% with respect to the total monomer content.
-
Polymerization:
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Heat the reaction vessel to 60-70°C in a water or oil bath under a nitrogen atmosphere with continuous stirring.
-
Maintain the reaction for 4-6 hours. The solution will become more viscous as the hydrogel forms.
-
-
Purification:
-
After the reaction is complete, allow the hydrogel to cool to room temperature.
-
Cut the resulting hydrogel into smaller pieces and place them in dialysis tubing.
-
Immerse the dialysis tubing in a large volume of deionized water.
-
Change the water every 6-8 hours for 3-4 days to remove unreacted monomers, initiator, and other impurities.
-
-
Drying:
-
Freeze the purified hydrogel at -80°C.
-
Lyophilize the frozen hydrogel for 48-72 hours to obtain a dry, porous xerogel.
-
Workflow for P(NIPAAm-co-IBMA) Hydrogel Synthesis
Caption: Workflow for the synthesis of P(NIPAAm-co-IBMA) hydrogel.
Protocol 2: Drug Loading into IBMA-based Hydrogels
This protocol describes a passive diffusion method for loading a drug into the synthesized hydrogel.
Materials:
-
Dried IBMA-based hydrogel (xerogel)
-
Drug of interest
-
Appropriate solvent for the drug (e.g., phosphate-buffered saline (PBS) for hydrophilic drugs, ethanol/water mixture for hydrophobic drugs)
Equipment:
-
Shaker or orbital incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Drug Solution Preparation: Prepare a solution of the drug in the chosen solvent at a known concentration.
-
Swelling and Loading:
-
Accurately weigh a piece of the dried hydrogel.
-
Immerse the dried hydrogel in the drug solution.
-
Place the mixture on a shaker at room temperature and agitate gently for 24-48 hours to allow for swelling and drug loading.
-
-
Determination of Drug Loading:
-
After the loading period, carefully remove the swollen, drug-loaded hydrogel from the solution.
-
Measure the concentration of the drug remaining in the solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the amount of drug loaded into the hydrogel.
-
Drug Loading Calculation Workflow
Caption: Workflow for calculating drug loading and efficiency.
Protocol 3: In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the release of the loaded drug from the hydrogel.
Materials:
-
Drug-loaded IBMA-based hydrogel
-
Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions)
Equipment:
-
Shaking water bath or incubator set at 37°C
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Release Study Setup:
-
Place a known weight of the drug-loaded hydrogel into a known volume of the release medium in a sealed container.
-
Place the container in a shaking water bath at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
-
Analysis:
-
Measure the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative amount of drug released over time and plot the release profile.
-
Data Presentation
The following tables summarize typical quantitative data for IBMA-containing hydrogels. Note that these values are illustrative and will vary depending on the specific composition and experimental conditions.
Table 1: Formulation Parameters for P(NIPAAm-co-IBMA) Hydrogels
| Hydrogel Code | NIPAAm (mol%) | IBMA (mol%) | MBA (mol%) |
| PNIB-1 | 95 | 5 | 2 |
| PNIB-2 | 90 | 10 | 2 |
| PNIB-3 | 85 | 15 | 2 |
Table 2: Swelling and Mechanical Properties of P(NIPAAm-co-IBMA) Hydrogels
| Hydrogel Code | Equilibrium Swelling Ratio (ESR) at 25°C | Compressive Modulus (kPa) |
| PNIB-1 | 15.8 | 25.3 |
| PNIB-2 | 12.5 | 32.1 |
| PNIB-3 | 9.7 | 40.5 |
Table 3: Drug Loading and Release Parameters for a Model Hydrophobic Drug
| Hydrogel Code | Drug Loading (mg/g) | Loading Efficiency (%) | Cumulative Release at 24h (%) |
| PNIB-1 | 85.2 | 8.5 | 65.7 |
| PNIB-2 | 102.6 | 10.3 | 52.3 |
| PNIB-3 | 115.4 | 11.5 | 41.8 |
Characterization of IBMA-based Hydrogels
Thorough characterization is essential to understand the structure-property relationships of the synthesized hydrogels.
Logical Relationship for Hydrogel Characterization
Caption: Characterization workflow for IBMA-based hydrogels.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both IBMA and the comonomer into the hydrogel network by identifying their characteristic functional group peaks.
-
Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel, which influences its swelling and drug release properties.
-
Swelling Studies: To determine the equilibrium swelling ratio (ESR) of the hydrogel in different media (e.g., water, PBS) and at different temperatures (for thermoresponsive hydrogels). The ESR is a measure of the hydrogel's water absorption capacity.
-
Mechanical Testing: To evaluate the compressive modulus and tensile strength of the hydrogel, which are important for its structural integrity in the intended application.
-
Thermal Analysis (DSC/TGA): To determine the thermal stability and, for thermoresponsive hydrogels, the lower critical solution temperature (LCST).
-
In Vitro Biocompatibility: To assess the cytotoxicity of the hydrogel using cell lines relevant to the intended application (e.g., fibroblast cells for skin applications).[7]
Conclusion
The incorporation of this compound into hydrogel networks provides a versatile platform for the development of controlled drug delivery systems. By carefully tuning the ratio of IBMA to hydrophilic comonomers, researchers can precisely control the swelling, mechanical, and drug release properties of the hydrogel. The protocols and data presented here serve as a valuable resource for scientists and professionals in the field of drug development, enabling the rational design of novel and effective hydrogel-based therapies.
References
- 1. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thesis.unipd.it [thesis.unipd.it]
- 6. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Grafting Isobutyl Methacrylate onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of polymers featuring isobutyl methacrylate (B99206) (IBMA) grafted onto various polymer backbones. The protocols detailed below are intended to serve as a foundational guide for the development of novel biomaterials, particularly for applications in controlled drug delivery.
Introduction
Grafting isobutyl methacrylate (IBMA), a hydrophobic monomer, onto polymer backbones is a versatile method for modifying the physicochemical properties of materials. This technique allows for the creation of amphiphilic copolymers, which can self-assemble into structures like micelles, making them excellent candidates for encapsulating and delivering hydrophobic drugs. The properties of the resulting graft copolymer, such as its thermal stability, solubility, and drug release profile, can be finely tuned by controlling the grafting process. Common polymerization techniques employed for this purpose include free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization.
Applications in Drug Delivery
The unique architecture of IBMA-grafted copolymers makes them highly suitable for advanced drug delivery systems. The hydrophobic poly(this compound) (PIBMA) grafts can form a core that encapsulates hydrophobic drugs, while the polymer backbone can be selected for its biocompatibility, biodegradability, or stimuli-responsive properties. This allows for the targeted and controlled release of therapeutic agents. For instance, grafting IBMA onto a hydrophilic backbone like chitosan (B1678972) or poly(lactic acid) (PLA) can result in materials that respond to changes in pH or temperature, triggering drug release at specific sites within the body.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the grafting of methacrylates onto polymer backbones. This data is intended to provide a comparative overview of different grafting methods and their outcomes.
Table 1: Grafting of Methacrylates onto Chitosan
| Monomer | Polymerization Method | Initiator | Grafting Percentage (%) | Grafting Efficiency (%) | Reference |
| Methyl Methacrylate | Free Radical | Fenton's Reagent (Fe²⁺/H₂O₂) | 449.16 | 85.94 | [1] |
| Butyl Acrylate | Radiation-Induced | - | up to 838 | - | [2] |
Table 2: Grafting of Methacrylates onto Synthetic Polymer Backbones
| Backbone Polymer | Grafted Monomer | Polymerization Method | Grafting Efficiency (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Polypropylene (PP-g-MAH) | Methyl Methacrylate | "Grafting onto" | High (with amine-terminated PMMA) | - | - | |
| Poly(isobutylene) | Methyl Methacrylate | ATRP | - | - | - | [3] |
| Poly(lactic acid) (PLA) | Acrylic Acid | Free Radical (UV) | - | - | - | [4] |
Experimental Protocols
Protocol 1: Grafting of this compound onto Chitosan via Free-Radical Polymerization
This protocol is adapted from methodologies for grafting other methacrylates onto chitosan.[1]
Materials:
-
Chitosan
-
This compound (IBMA), inhibitor removed
-
Acetic acid
-
Fenton's reagent: Ferrous ammonium (B1175870) sulfate (B86663) (FAS) and Hydrogen peroxide (H₂O₂)
-
Acetone
-
Nitrogen gas
-
Three-necked flask, condenser, magnetic stirrer, and water bath
Procedure:
-
Preparation of Chitosan Solution: Dissolve a known amount of chitosan in a dilute aqueous solution of acetic acid in a three-necked flask equipped with a magnetic stirrer. Purge the flask with nitrogen for 30 minutes to create an inert atmosphere.
-
Initiation: Add the required amount of FAS (co-catalyst) to the chitosan solution and stir. Subsequently, add the specified amount of H₂O₂ (initiator) to the reaction mixture.
-
Grafting Reaction: Add the purified this compound monomer to the flask. Raise the temperature of the water bath to the desired reaction temperature (e.g., 70°C) and maintain it for a specified duration (e.g., 2 hours) with continuous stirring under a nitrogen atmosphere.
-
Isolation and Purification: After the reaction, cool the mixture and precipitate the graft copolymer by adding a non-solvent like acetone. The precipitate will be a mixture of the grafted chitosan and homopolymer of IBMA (PIBMA).
-
Homopolymer Removal: Separate the crude product by filtration. To remove the PIBMA homopolymer, perform a Soxhlet extraction using a suitable solvent for PIBMA but not for chitosan (e.g., acetone) for 24 hours.
-
Drying: Dry the purified chitosan-g-PIBMA copolymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization: Characterize the final product using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of PIBMA grafts, Thermogravimetric Analysis (TGA) to assess thermal stability, and Scanning Electron Microscopy (SEM) to observe morphological changes.
Calculation of Grafting Parameters:
-
Grafting Percentage (%): [(W₁ - W₀) / W₀] x 100
-
Grafting Efficiency (%): [(W₁ - W₀) / W₂] x 100
Where:
-
W₀ = Initial weight of the chitosan backbone
-
W₁ = Weight of the grafted chitosan
-
W₂ = Weight of the this compound monomer used
-
Protocol 2: "Grafting From" this compound from a Polymer Backbone via ATRP
This is a general protocol that can be adapted for various polymer backbones containing initiator sites for Atom Transfer Radical Polymerization (ATRP).
Materials:
-
Polymer backbone functionalized with ATRP initiator groups (e.g., brominated polymer)
-
This compound (IBMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Anhydrous solvent (e.g., toluene (B28343) or anisole)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask, magnetic stirrer, oil bath
Procedure:
-
Preparation of the Reaction Mixture: To a dry Schlenk flask containing a magnetic stir bar, add the macroinitiator (polymer backbone), CuBr, and the solvent.
-
Deoxygenation: Seal the flask with a rubber septum and deoxygenate the mixture by several freeze-pump-thaw cycles.
-
Addition of Monomer and Ligand: Under an inert atmosphere, add the purified IBMA monomer and the PMDETA ligand to the reaction flask via a degassed syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 90°C) and stir. The polymerization will initiate, and the side chains will grow from the backbone.
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture using a degassed syringe to monitor the monomer conversion by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Termination: Once the desired conversion or molecular weight is achieved, terminate the polymerization by opening the flask to air and cooling it down.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Isolation: Precipitate the purified graft copolymer in a non-solvent (e.g., methanol (B129727) or hexane). Filter and dry the product in a vacuum oven.
-
Characterization: Characterize the graft copolymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm the composition of the copolymer.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of IBMA-grafted copolymers.
Caption: Workflow for IBMA-grafted copolymer synthesis and evaluation.
Signaling Pathways for Drug Delivery Applications
Polymers grafted with IBMA are often used as carriers for anticancer drugs. Below are simplified diagrams of the signaling pathways for two commonly used chemotherapeutic agents, Doxorubicin and Paclitaxel, which can be delivered using such polymer systems.
Doxorubicin-Induced Apoptosis Pathway
Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
Caption: Simplified Doxorubicin signaling pathway leading to apoptosis.[5][6][7][8][9]
Paclitaxel-Induced Mitotic Arrest Pathway
Paclitaxel functions by stabilizing microtubules, which disrupts their normal dynamics and leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Simplified Paclitaxel signaling pathway leading to mitotic arrest.[3][10][11][12]
References
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Doxorubicin Pathway Suite [rgd.mcw.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Isobutyl Methacrylate in the Synthesis of Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isobutyl methacrylate (B99206) (IBMA) in the synthesis of pressure-sensitive adhesives (PSAs). This document details the role of IBMA in tuning the adhesive properties, provides exemplary experimental protocols for synthesis and characterization, and presents quantitative data to guide formulation development.
Introduction
Isobutyl methacrylate (IBMA) is a versatile acrylic monomer used in the formulation of pressure-sensitive adhesives. Its branched isobutyl group provides a unique combination of properties, influencing the final adhesive's tack, peel adhesion, and shear strength. IBMA is often copolymerized with other acrylic monomers, such as acrylic acid, to enhance adhesion to polar surfaces and introduce sites for crosslinking. The selection of comonomers and the polymerization method are critical in tailoring the PSA's performance for specific applications, including in the medical and pharmaceutical fields for transdermal patches and medical tapes.
Role of this compound in PSA Performance
The incorporation of this compound in a PSA formulation typically imparts the following characteristics:
-
Tackiness: The bulky isobutyl group can influence the glass transition temperature (Tg) of the copolymer, a critical factor in determining the tackiness of the adhesive.
-
Flexibility: IBMA contributes to the flexibility of the polymer backbone, which is essential for good surface wetting and adhesion.
-
Cohesive Strength: The molecular weight and architecture of the IBMA-containing polymer affect its cohesive strength, which in turn influences the shear resistance of the adhesive.
By carefully balancing the ratio of IBMA with other monomers, researchers can fine-tune the viscoelastic properties of the PSA to achieve the desired balance of tack, peel, and shear for a specific application.
Experimental Protocols
Synthesis of an this compound-Based Pressure-Sensitive Adhesive via Solution Polymerization
This protocol describes a general method for synthesizing a PSA copolymer of this compound (IBMA) and acrylic acid (AA).
Materials:
-
This compound (IBMA), inhibitor removed
-
Acrylic acid (AA), inhibitor removed
-
Ethyl acetate (B1210297) (solvent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Nitrogen gas
-
Reaction kettle equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet
Procedure:
-
Charge the reaction kettle with the desired amount of ethyl acetate.
-
Begin purging the solvent with nitrogen gas while stirring.
-
In a separate vessel, prepare a monomer mixture of this compound and acrylic acid in the desired molar ratio.
-
Dissolve the AIBN initiator in the monomer mixture.
-
Slowly add the monomer/initiator solution to the reaction kettle over a period of 2-3 hours while maintaining a constant reaction temperature of 70-80 °C under a nitrogen atmosphere.
-
After the addition is complete, continue the reaction for an additional 4-6 hours to ensure high monomer conversion.
-
Cool the resulting polymer solution to room temperature. The PSA is now ready for characterization and coating.
Characterization of PSA Properties
The performance of the synthesized PSA should be evaluated using standardized test methods to ensure reproducibility and comparability of results.
a) Peel Adhesion Test (according to ASTM D3330/D3330M) [1][2][3][4][5]
-
Objective: To measure the force required to remove a PSA tape from a standard test panel at a specified angle and speed.[3]
-
Procedure:
-
Prepare test specimens by coating the PSA onto a suitable backing film (e.g., PET) and cutting them into 1-inch wide strips.
-
Apply the tape to a clean stainless steel test panel using a standard 4.5 lb roller.
-
After a specified dwell time (e.g., 20 minutes), mount the test panel in the lower jaw of a tensile testing machine.
-
Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.
-
Separate the tape from the panel at a constant speed of 12 inches/minute.
-
Record the force required to peel the tape. The result is typically expressed in ounces per inch or Newtons per 25 mm.
-
b) Tack Test (Probe Tack, according to ASTM D2979) [6][7]
-
Objective: To measure the initial "quick stick" or tack of a PSA.[6]
-
Procedure:
-
A probe of a specified material and surface finish is brought into contact with the adhesive surface for a short, controlled period under a light, constant pressure.[7]
-
The probe is then withdrawn at a controlled rate.
-
The force required to break the bond between the probe and the adhesive is measured as the tack.[7]
-
c) Shear Strength Test (according to ASTM D3654/D3654M) [8][9][10][11][12]
-
Objective: To determine the cohesive strength of a PSA by measuring its resistance to shear under a constant load.[8]
-
Procedure:
-
Apply a 1-inch wide strip of the PSA tape to a stainless steel panel with a defined overlapping area (e.g., 1 inch x 1 inch).
-
Hang the panel vertically and attach a standard weight (e.g., 1 kg) to the free end of the tape.[12]
-
Measure the time it takes for the tape to fail cohesively (i.e., the weight to fall).[12]
-
The result is reported as the time in minutes or hours.
-
Quantitative Data
| Formulation ID | Monomer Composition (weight %) | Peel Adhesion (N/25mm) | Tack (N) | Shear Strength (hours) |
| PSA-1 | 95% 2-EHA / 5% AA | High | High | Low |
| PSA-2 | 70% 2-EHA / 25% MMA / 5% AA | Medium | Medium | Medium |
| PSA-3 | 50% 2-EHA / 45% MMA / 5% AA | Low | Low | High |
2-EHA: 2-Ethylhexyl Acrylate, MMA: Methyl Methacrylate, AA: Acrylic Acid. This data is illustrative and actual values will depend on the specific synthesis conditions and testing parameters.
Experimental Workflow and Signaling Pathways
The synthesis and characterization of an IBMA-based PSA follows a logical workflow. The diagram below illustrates the key steps from monomer selection to final performance evaluation.
Currently, there are no established signaling pathways directly related to the adhesive mechanism of this compound-based PSAs in the context of biological interactions for drug delivery. The adhesion is primarily a physical phenomenon governed by intermolecular forces.
Conclusion
This compound is a valuable monomer for the formulation of pressure-sensitive adhesives, offering a means to control and optimize adhesive properties. By following standardized synthesis and characterization protocols, researchers can systematically develop IBMA-based PSAs with tailored performance for a wide range of applications, including demanding uses in the pharmaceutical and medical device industries. Further research into specific formulations and their interaction with various substrates will continue to expand the utility of IBMA in advanced adhesive technologies.
References
- 1. adhesivesresearch.com [adhesivesresearch.com]
- 2. mecmesin.com [mecmesin.com]
- 3. Pacorr Peel Strength Tester – Testing Method as per ASTM D3330 [pacorr.com]
- 4. testresources.net [testresources.net]
- 5. zwickroell.com [zwickroell.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. 7322308.fs1.hubspotusercontent-na1.net [7322308.fs1.hubspotusercontent-na1.net]
- 8. matestlabs.com [matestlabs.com]
- 9. atslab.com [atslab.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
inhibition of premature polymerization of isobutyl methacrylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the inhibition of premature polymerization of isobutyl methacrylate (B99206) (IBMA). It is intended for researchers, scientists, and professionals in drug development who work with this monomer.
Troubleshooting Guide
This guide addresses common problems encountered during the handling, storage, and use of IBMA.
Issue 1: Premature Polymerization in Storage Container
-
Question: I opened a new container of IBMA and found that it has solidified or become highly viscous. What happened?
-
Answer: This indicates that the IBMA has prematurely polymerized. This can be caused by several factors during storage:
-
Elevated Temperatures: Storage temperatures should be kept low, ideally below 30°C, to minimize the risk of polymerization.[1] Exposure to heat for extended periods can initiate polymerization, even in the presence of an inhibitor.[2][3]
-
Extended Storage Time: IBMA should not be stored for longer than one year.[1] Over time, the inhibitor can become depleted, leaving the monomer susceptible to polymerization.
-
Exposure to Light: IBMA is sensitive to UV light and should be stored in the dark or in opaque containers.[1] Light can provide the energy to initiate the formation of free radicals, leading to polymerization.
-
Contamination: Contamination with peroxides, catalysts, or other reactive species can trigger polymerization.[2]
-
Absence of Oxygen: Many common inhibitors, such as MEHQ (monomethyl ether hydroquinone), require the presence of dissolved oxygen to effectively scavenge free radicals.[4] Storing the monomer under an inert atmosphere for long periods without replenishing oxygen can reduce the inhibitor's effectiveness.
-
Issue 2: Polymerization Occurs During an Experiment (Unintended)
-
Question: My IBMA started to polymerize during my experiment before I added the initiator. How can I prevent this?
-
Answer: Unintended polymerization during an experiment is often due to the experimental conditions:
-
High Process Temperatures: If your experimental setup involves heating, ensure the temperature is not excessive, as this can overcome the inhibitor and initiate polymerization.
-
Inhibitor Removal: If you have removed the inhibitor from the IBMA for your experiment, the monomer is highly reactive and should be used immediately.[5]
-
Incompatible Materials: Ensure that all materials in contact with the IBMA (e.g., reactors, tubing, stir bars) are clean and free of contaminants that could initiate polymerization.
-
Issue 3: Inconsistent Polymerization Initiation
-
Question: I am trying to polymerize IBMA, but the reaction is not starting, or there is a long and inconsistent induction period. What could be the cause?
-
Answer: This issue is typically related to the presence of inhibitors or problems with the initiator:
-
Inhibitor Presence: Commercially available IBMA contains an inhibitor (e.g., MEHQ) to prevent premature polymerization during shipping and storage.[6] This inhibitor must be consumed before polymerization can begin.[4] If you have not removed the inhibitor, you may need to adjust your initiator concentration to overcome its effect.
-
Insufficient Initiator: The concentration of your initiator may be too low to generate enough free radicals to overcome the inhibitor and start the polymerization process effectively.[7]
-
Inactive Initiator: The initiator itself may have degraded due to improper storage or age. Ensure you are using a fresh and active initiator.
-
Oxygen Inhibition: Dissolved oxygen can inhibit free-radical polymerization by reacting with initiating and propagating radicals to form stable peroxy radicals.[7] If your polymerization is sensitive to oxygen, you may need to deoxygenate your reaction mixture by purging it with an inert gas like nitrogen or argon.
-
Frequently Asked Questions (FAQs)
-
What are the common inhibitors used for IBMA?
-
The most common inhibitor for isobutyl methacrylate and other methacrylate monomers is the monomethyl ether of hydroquinone (B1673460) (MEHQ).[6][8] Other inhibitors used for methacrylates include hydroquinone (HQ) and butylated hydroxytoluene (BHT).[9][10]
-
-
How should I store IBMA to prevent premature polymerization?
-
Store IBMA in a tightly closed, airtight container made of aluminum or stainless steel.[6]
-
Keep the container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[1][11]
-
The storage temperature should not exceed 30°C.[1]
-
Protect the monomer from direct sunlight and UV light.[1]
-
The recommended storage time is no longer than one year.[1]
-
-
Do I need to remove the inhibitor before using IBMA?
-
This depends on your application. For many polymerization reactions, the inhibitor is left in, and a sufficient amount of initiator is used to overcome its effect. However, for certain sensitive or controlled polymerizations, or for kinetic studies, you may need to remove the inhibitor. This is typically done by passing the monomer through a column of basic alumina (B75360).[5]
-
-
How does the inhibitor work?
-
Inhibitors like MEHQ are antioxidants that function by reacting with and neutralizing free radicals that can initiate polymerization.[4] This process, known as radical scavenging, terminates the chain reaction of polymerization before it can begin. For many common inhibitors, this process requires the presence of dissolved oxygen.[4]
-
-
What is the difference between an inhibitor and a retarder?
Data Presentation
Table 1: Common Inhibitors for this compound and Recommended Concentrations
| Inhibitor | Abbreviation | Typical Concentration | Mechanism of Action |
| Monomethyl Ether of Hydroquinone | MEHQ | 20-30 ppm[6] | Free radical scavenger (requires oxygen) |
| Hydroquinone | HQ | Varies | Free radical scavenger (requires oxygen) |
| Butylated Hydroxytoluene | BHT | ~0.01% by weight in some formulations[9] | Free radical scavenger |
Table 2: Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Below 30°C[1] | Minimizes the rate of spontaneous polymerization. |
| Light Exposure | Store in the dark or in an opaque container[1] | Prevents UV-induced initiation of polymerization. |
| Container Material | Aluminum or stainless steel[6] | Prevents contamination and ensures compatibility. |
| Atmosphere | Presence of dissolved oxygen | Necessary for the function of common inhibitors like MEHQ.[4] |
| Storage Duration | No longer than one year[1] | Inhibitor levels can deplete over time. |
Experimental Protocols
Protocol 1: Removal of Inhibitor (MEHQ) from this compound
-
Objective: To remove the MEHQ inhibitor from IBMA prior to use in a polymerization reaction.
-
Materials:
-
This compound (with inhibitor)
-
Basic alumina
-
Chromatography column
-
Glass wool or cotton
-
Collection flask
-
-
Procedure:
-
Set up the chromatography column in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Fill the column with basic alumina. The amount of alumina will depend on the volume of IBMA to be purified. A general rule is to use a column with a height-to-diameter ratio of about 10:1.
-
Gently tap the column to ensure the alumina is well-packed.
-
Carefully pour the IBMA onto the top of the alumina column.
-
Allow the IBMA to pass through the column under gravity. Do not apply pressure.
-
Collect the purified, inhibitor-free IBMA in a clean, dry collection flask.
-
The purified monomer should be used immediately or stored at a low temperature in the absence of light for a very short period to prevent spontaneous polymerization.
-
Protocol 2: Evaluating Inhibitor Effectiveness by Measuring Induction Time
-
Objective: To compare the effectiveness of different inhibitors or inhibitor concentrations by measuring the time until the onset of polymerization.
-
Materials:
-
Inhibitor-free this compound
-
Inhibitors to be tested
-
Thermal initiator (e.g., AIBN - Azobisisobutyronitrile)
-
Reaction vessel with a temperature controller and stirrer (e.g., a small-scale reactor or a sealed vial in a heating block)
-
A method to monitor polymerization (e.g., viscometer, thermometer to detect exotherm, or sampling for analysis by NMR or GC)
-
-
Procedure:
-
Prepare stock solutions of the inhibitors to be tested at known concentrations.
-
In separate reaction vessels, add a measured amount of inhibitor-free IBMA.
-
Add the desired amount of inhibitor stock solution to each vessel and mix thoroughly. One vessel should be a control with no added inhibitor.
-
Add a known concentration of the thermal initiator to each vessel.
-
Start the stirrer and heat the vessels to a constant, controlled temperature (e.g., 60°C for AIBN).
-
Begin monitoring for the onset of polymerization. The "induction time" is the time from the start of heating until a noticeable change is observed (e.g., a sharp increase in viscosity or temperature).
-
Record the induction time for each inhibitor and concentration. A longer induction time indicates a more effective inhibitor under the tested conditions.
-
Mandatory Visualizations
Caption: Mechanism of free-radical polymerization and inhibition.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 97-86-9 [chemicalbook.com]
- 4. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 5. benchchem.com [benchchem.com]
- 6. jamorin.com [jamorin.com]
- 7. benchchem.com [benchchem.com]
- 8. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 11. lxmma.com [lxmma.com]
troubleshooting poor conversion in isobutyl methacrylate polymerization
Welcome to the technical support center for isobutyl methacrylate (B99206) (IBMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding poor conversion in IBMA polymerization experiments.
Troubleshooting Guide: Poor Monomer Conversion
Low monomer conversion is a common challenge in IBMA polymerization, leading to reduced yields and polymers with properties that may not meet desired specifications. This guide provides a systematic approach to identifying and resolving the root causes of low conversion.
Frequently Asked Questions (FAQs)
Q1: My IBMA polymerization is resulting in low or no conversion. What are the most common causes?
Poor conversion in IBMA polymerization can be attributed to several factors, often related to reagent purity and reaction conditions. The most common culprits include:
-
Presence of Inhibitors: Commercial IBMA monomer is typically supplied with inhibitors, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization during storage.[1][2] These inhibitors must be removed before polymerization.
-
Insufficient or Inactive Initiator: The initiator concentration may be too low, or the initiator may have lost its activity due to improper storage or handling.[3][4]
-
Inappropriate Reaction Temperature: The polymerization temperature must be suitable for the chosen initiator to ensure an adequate rate of decomposition and generation of free radicals.[5][6][7]
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can act as an inhibitor, reacting with and terminating growing polymer chains.[8]
-
Impurities in Monomer or Solvent: Impurities can act as chain-terminating agents or interfere with the initiator.[9][10]
Q2: How can I effectively remove inhibitors from isobutyl methacrylate?
Several methods can be used to remove phenolic inhibitors from IBMA:
-
Alkaline Extraction: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (5-10%) can remove acidic inhibitors like hydroquinone by converting them into their water-soluble sodium salts.[1][2] The monomer phase can then be separated, washed with distilled water to remove residual NaOH, and dried over an appropriate drying agent (e.g., anhydrous MgSO₄ or CaCl₂).
-
Column Chromatography: Passing the monomer through a column packed with a suitable adsorbent, such as basic alumina (B75360), is an effective method for removing inhibitors.[2]
-
Vacuum Distillation: Distillation under reduced pressure can separate the monomer from non-volatile inhibitors.[2] It is crucial to perform this under a vacuum to keep the temperature low and prevent premature thermal polymerization.
Q3: How does the initiator concentration affect the conversion of IBMA?
The initiator concentration plays a critical role in the polymerization kinetics:
-
Higher Initiator Concentration: Generally leads to a higher rate of polymerization and can result in higher conversion in a given time.[4][11][12][13] This is due to a greater number of primary radicals being generated, which initiate more polymer chains.
-
Excessive Initiator Concentration: While increasing the rate, an excessively high initiator concentration can lead to a decrease in the average molecular weight of the resulting polymer.[4] This is because a larger number of polymer chains are initiated, and they compete for the available monomer, resulting in shorter chains. It can also, in some cases, lead to a decrease in final conversion due to side reactions.[12]
There is often an optimal initiator concentration that provides a good balance between a high rate of conversion and achieving the desired molecular weight.[11]
Q4: What is the optimal temperature for IBMA polymerization?
The optimal temperature for IBMA polymerization depends heavily on the initiator used. Each initiator has a characteristic half-life at a given temperature, which determines its rate of decomposition into free radicals.
-
For common thermal initiators like 2,2'-azobisisobutyronitrile (AIBN), a temperature range of 60-80°C is typically employed.[4][7]
-
For peroxide initiators like benzoyl peroxide (BPO), the effective temperature range is often between 80-95°C.[7]
Temperatures that are too low will result in a slow rate of initiator decomposition and, consequently, a low rate of polymerization.[7] Conversely, excessively high temperatures can lead to side reactions, such as depropagation, which can limit the final conversion and affect the polymer structure.[5][6]
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound using Alkaline Extraction
-
Preparation: In a separatory funnel, combine 100 mL of this compound with 50 mL of a 10% (w/v) aqueous sodium hydroxide solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom) containing the sodium salt of the inhibitor will be discarded.
-
Washing: Drain the lower aqueous layer. Wash the remaining organic layer (IBMA) with 50 mL of distilled water by shaking and allowing the layers to separate. Repeat this washing step two more times to ensure all residual sodium hydroxide is removed.
-
Drying: Transfer the washed IBMA to a clean, dry flask and add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or calcium chloride. Swirl the flask and let it stand for at least 30 minutes.
-
Filtration: Filter the dried IBMA to remove the drying agent. The purified monomer is now ready for use. Store in a cool, dark place if not used immediately.
Protocol 2: Bulk Polymerization of this compound
-
Monomer Preparation: Use inhibitor-free this compound (as prepared in Protocol 1).
-
Initiator Addition: To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer, add the desired amount of initiator (e.g., 0.1-1.0 mol% of AIBN relative to the monomer).
-
Degassing: Add the purified IBMA to the reaction vessel. To remove dissolved oxygen, bubble an inert gas (e.g., nitrogen or argon) through the monomer for 30 minutes while stirring.[4]
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Reaction Monitoring: Allow the polymerization to proceed for the intended duration (e.g., 4-24 hours). The progress can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Precipitation: To stop the reaction, cool the vessel in an ice bath. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Data Presentation
Table 1: Effect of Initiator (AIBN) Concentration on IBMA Conversion and Molecular Weight
| Initiator Concentration (mol% relative to monomer) | Reaction Time (hours) | Reaction Temperature (°C) | Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 12 | 70 | 65 | 150,000 | 2.1 |
| 0.5 | 12 | 70 | 85 | 80,000 | 1.9 |
| 1.0 | 12 | 70 | 92 | 50,000 | 1.8 |
| 2.0 | 12 | 70 | 95 | 30,000 | 2.0 |
Note: These are representative data to illustrate trends. Actual results may vary based on specific experimental conditions.
Table 2: Effect of Temperature on IBMA Polymerization with AIBN (0.5 mol%)
| Reaction Temperature (°C) | Reaction Time (hours) | Conversion (%) |
| 50 | 24 | 30 |
| 60 | 24 | 75 |
| 70 | 24 | 90 |
| 80 | 24 | 88 (slight decrease may be observed due to side reactions) |
Note: These are representative data to illustrate trends. Actual results may vary based on specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for low conversion in IBMA polymerization.
Caption: Effect of initiator concentration on polymerization outcomes.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.tue.nl [pure.tue.nl]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. iomosaic.com [iomosaic.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement | MDPI [mdpi.com]
- 13. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling molecular weight and polydispersity of poly(isobutyl methacrylate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight and polydispersity of poly(isobutyl methacrylate) (PiBMA) during experimental synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight and polydispersity of PiBMA?
A1: The most effective methods for achieving controlled polymerization of PiBMA, leading to predictable molecular weights and low polydispersity indices (PDI), are controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). Anionic polymerization can also be employed for precise control, particularly for achieving very narrow molecular weight distributions.
Q2: Why is my polydispersity (PDI) high in the RAFT polymerization of isobutyl methacrylate (B99206)?
A2: High PDI in RAFT polymerization of methacrylates can stem from several factors. Very high reaction temperatures can increase the rate of termination reactions, leading to a loss of the "living" character of the polymerization.[1] Additionally, the choice of RAFT agent is crucial; an inappropriate chain transfer agent (CTA) with a low transfer constant for methacrylates can result in poor control.[1] Pushing the polymerization to very high conversions may also lead to side reactions that broaden the PDI.
Q3: My ATRP of this compound is not initiating or is proceeding very slowly. What are the possible causes?
A3: Slow or no initiation in ATRP can be due to several factors. The presence of oxygen is a common inhibitor, and thorough degassing of the reaction mixture is critical.[1] The initiator might be inefficient at the chosen reaction temperature, or the catalyst may not be properly activated. For methacrylate polymerizations, the choice of ligand for the copper catalyst is also a significant factor influencing the catalyst's effectiveness.
Q4: What are the main challenges in the anionic polymerization of this compound?
A4: Anionic polymerization of methacrylates is highly sensitive to impurities, which can terminate the living anionic chain ends and lead to broad molecular weight distributions.[2] Side reactions, such as the attack of the propagating carbanion on the ester group of the monomer or polymer, are also a significant challenge.[2][3] These side reactions can be minimized by using bulky initiators and very low polymerization temperatures (e.g., -78 °C).[1][2]
Troubleshooting Guides
RAFT Polymerization of this compound
| Problem | Possible Cause | Suggested Solution |
| High Polydispersity (PDI > 1.5) | Inefficient RAFT agent. | Select a RAFT agent known to be effective for methacrylates, such as a suitable trithiocarbonate (B1256668) or dithiobenzoate.[1] |
| Too high initiator concentration. | Decrease the initiator-to-RAFT agent ratio. A common starting point is a [CTA]/[Initiator] ratio of 5:1 to 10:1. | |
| High reaction temperature. | Lower the polymerization temperature. For methacrylates, temperatures between 60-80 °C are typical, depending on the initiator.[1] | |
| High monomer conversion. | Stop the polymerization at a moderate conversion (e.g., <70%) to minimize the impact of termination reactions. | |
| Slow or No Polymerization | Presence of oxygen. | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles (at least three) or by purging with an inert gas (e.g., argon or nitrogen) for an extended period.[1] |
| Inefficient initiator. | Ensure the initiator's half-life is appropriate for the reaction temperature. AIBN is commonly used around 60-80 °C.[1] | |
| Impure reagents. | Purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. Ensure the solvent and RAFT agent are free of impurities.[1] | |
| Bimodal Molecular Weight Distribution | Slow initiation from the RAFT agent. | This can lead to a population of chains initiated by the radical initiator that are not controlled by the RAFT process. Ensure the chosen RAFT agent has a high transfer constant for methacrylates. |
| Impurities in the RAFT agent. | Impurities can act as conventional chain transfer agents, leading to a population of dead chains. Use a high-purity RAFT agent. |
ATRP of this compound
| Problem | Possible Cause | Suggested Solution |
| High Polydispersity (PDI > 1.4) | High concentration of radicals. | Decrease the reaction temperature to slow down the polymerization rate. The addition of a small amount of the deactivating Cu(II) species at the beginning of the reaction can also help to establish the equilibrium faster. |
| Inappropriate initiator. | For methacrylates, initiators like ethyl α-bromoisobutyrate (EBiB) are commonly effective.[4] | |
| Poorly soluble catalyst. | Ensure the copper catalyst and ligand are fully dissolved in the reaction medium to maintain a homogeneous system. The choice of solvent can be critical.[4] | |
| Uncontrolled Polymerization | Loss of active chain ends. | Termination reactions can lead to a loss of control. Optimize the catalyst/ligand system and reaction conditions (temperature, solvent) to favor the ATRP equilibrium. |
| Impurities. | Water and other protic impurities can interfere with the catalyst complex. Ensure all reagents and glassware are dry. | |
| Slow Polymerization Rate | Low catalyst activity. | The choice of ligand is crucial. For methacrylates, ligands like PMDETA or dNbpy are often used with copper bromide.[4] The catalyst-to-initiator ratio can also be adjusted. |
| Low reaction temperature. | While lower temperatures can improve control, they also slow down the reaction. A balance must be found. |
Anionic Polymerization of this compound
| Problem | Possible Cause | Suggested Solution |
| Broad or Bimodal Molecular Weight Distribution | Presence of impurities. | Rigorous purification of the monomer, solvent, and inert gas is essential. Monomers can be purified by distillation from drying agents like CaH2.[2] |
| Side reactions with the ester group. | Use bulky initiators such as 1,1-diphenylhexyllithium to minimize side reactions.[2] Conduct the polymerization at very low temperatures (e.g., -78 °C) in a polar solvent like THF.[1][2] | |
| Slow initiation. | Ensure the initiator is added quickly and efficiently to the monomer solution to promote simultaneous initiation of all chains. | |
| Low Polymer Yield | Premature termination. | This is often caused by impurities. Re-evaluate the purification procedures for all reagents. |
| Incomplete monomer conversion. | The polymerization may be very slow at low temperatures. Allow for sufficient reaction time. |
Quantitative Data
The following tables summarize experimental data for the controlled polymerization of butyl methacrylates, which can serve as a starting point for the synthesis of poly(this compound).
Table 1: RAFT Polymerization of n-Butyl Methacrylate Data adapted from similar methacrylate polymerizations as specific PiBMA data is limited.
| Monomer | CTA | [M]:[CTA]:[I] | Initiator | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |
| n-BuMA | Dithio- benzoate | 500:5:1 | AIBN | 80 | 4 | 21,200 | 1.29 |
| n-BuMA | Trithio- carbonate | 300:2:1 | AIBN | 60 | 15 | 26,600 | 1.30 |
Table 2: ATRP of n-Butyl Methacrylate Data adapted from various studies on n-butyl methacrylate.
| Catalyst/Ligand | Initiator | [M]:[I]:[Cu(I)] | Solvent | Temp (°C) | Mn ( g/mol ) | PDI |
| CuBr/PMDETA | EBiB | 200:1:1 | Anisole (B1667542) | 90 | 5,450 | 1.15 |
| CuBr/dNbpy | EBiB | 100:1:1 | Toluene (B28343) | 90 | 8,760 | 1.25 |
Table 3: Anionic Polymerization of Butyl Methacrylates Data adapted from studies on similar bulky methacrylate monomers.
| Monomer | Initiator | Solvent | Temp (°C) | Mn ( g/mol ) | PDI |
| t-BuMA | sBuLi/LiCl | THF | -78 | 15,000 | 1.10 |
| n-BuMA | DPHLi | THF | -75 | 32,000 | 1.25 |
Experimental Protocols
General Considerations for All Polymerizations:
-
Monomer Purification: this compound should be passed through a column of basic alumina to remove the inhibitor just before use.
-
Solvent Purification: Solvents should be dried and distilled according to standard procedures.
-
Degassing: All reaction mixtures must be thoroughly deoxygenated by several freeze-pump-thaw cycles or by purging with a high-purity inert gas.
RAFT Polymerization of this compound (General Protocol)
This protocol is a general starting point and should be optimized for specific molecular weight targets.
Materials:
-
This compound (iBMA), purified
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or reaction tube with a magnetic stir bar
Procedure:
-
To a Schlenk flask, add the RAFT agent and AIBN.
-
Add the desired amount of solvent and the purified iBMA. The ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight. A common starting ratio is 200:1:0.2.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the specified time. The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR or GPC.
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
The polymer can be isolated by precipitation into a non-solvent such as cold methanol (B129727), followed by filtration and drying under vacuum.
ATRP of this compound (General Protocol)
This protocol provides a general method for ATRP and may require optimization of the catalyst system and conditions.
Materials:
-
This compound (iBMA), purified
-
Copper(I) bromide (CuBr), purified
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Anhydrous solvent (e.g., anisole or toluene)
-
Schlenk flask with a magnetic stir bar
Procedure:
-
Add CuBr to a Schlenk flask under an inert atmosphere.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the solvent, purified iBMA, and PMDETA via degassed syringes.
-
Stir the mixture to allow the formation of the copper-ligand complex.
-
Degas the mixture with a few more freeze-pump-thaw cycles.
-
Inject the initiator (EBiB) to start the polymerization. The ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] will dictate the molecular weight and polymerization rate (e.g., 100:1:1:1).
-
Immerse the flask in a preheated oil bath (e.g., 80 °C).
-
Monitor the reaction by taking samples periodically.
-
Quench the reaction by cooling and exposing it to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like cold methanol, filter, and dry.
Anionic Polymerization of this compound (General Protocol)
This technique requires stringent anhydrous and anaerobic conditions.
Materials:
-
This compound (iBMA), rigorously purified
-
Anionic initiator (e.g., sec-Butyllithium, s-BuLi)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
All-glass, sealed reaction apparatus under high vacuum or in a glovebox
Procedure:
-
The reaction is typically performed in an all-glass apparatus that has been baked and evacuated to remove moisture.
-
Dry THF is distilled into the reaction vessel.
-
The reactor is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
The initiator (s-BuLi) is added to the cold THF.
-
Highly purified iBMA is slowly added to the stirred initiator solution. The molecular weight is determined by the molar ratio of monomer to initiator.
-
The polymerization is typically very fast. After the addition of the monomer is complete, the reaction is allowed to proceed for a set time (e.g., 1-2 hours) to ensure full conversion.
-
The living polymer chains are terminated by adding a small amount of degassed methanol.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol or water), filtered, and dried under vacuum.
Visualizations
References
Technical Support Center: Synthesis of Isobutyl Methacrylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl methacrylate (B99206).
Frequently Asked Questions (FAQs)
1. What are the primary methods for synthesizing isobutyl methacrylate?
This compound is most commonly synthesized through two main routes:
-
Direct Esterification: This method involves the reaction of methacrylic acid with isobutanol in the presence of an acid catalyst. To drive the reaction to completion, the water produced during the reaction must be continuously removed.[1][2]
-
Transesterification: This process involves the reaction of methyl methacrylate with isobutanol, catalyzed by an acid or base, to produce this compound and methanol.[3]
2. What are the most common side reactions to anticipate during synthesis?
The most significant side reactions include:
-
Premature Polymerization: The this compound monomer can polymerize if exposed to high temperatures, contaminants, or light.[4][5][6] This is often the most critical issue to control.
-
Ether Formation: Isobutanol can dehydrate to form diisobutyl ether, particularly in the presence of strong acid catalysts and high temperatures.
-
Byproduct Formation from Impurities: If the starting materials are not pure, side reactions can occur. For instance, impurities in bio-based isobutanol can lead to the formation of other esters.[7]
3. How can premature polymerization be prevented during synthesis and storage?
To prevent unwanted polymerization:
-
Add an Inhibitor: A polymerization inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), is commonly added to the reaction mixture and the final product for storage.
-
Control Temperature: Avoid excessive heat during the reaction and distillation. Polymerization is thermally initiated.[4][5]
-
Exclude Oxygen: While counterintuitive for some polymerization reactions, for methacrylates, the presence of oxygen is necessary for many common inhibitors (like MEHQ) to be effective. However, uncontrolled atmospheric exposure can introduce contaminants. The process is often managed with a gentle flow of air or by ensuring the inhibitor is appropriate for the chosen storage conditions.
-
Maintain Cleanliness: Ensure all glassware and equipment are free from contaminants that could initiate polymerization.
4. What type of catalyst is recommended for the direct esterification process?
While strong mineral acids like sulfuric acid can be used, they can also promote side reactions and are difficult to remove from the final product.[1][8] Solid acid catalysts, such as acidic ion-exchange resins, are often preferred as they are easily separated from the reaction mixture by filtration.[2] Organosulfonic acids, like p-toluenesulfonic acid, are also effective.[8]
5. How can the yield of this compound be maximized?
To improve the reaction yield:
-
Shift the Equilibrium: The esterification reaction is reversible. To favor the formation of the product, it is essential to remove water as it is formed. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus.
-
Use an Excess of One Reactant: Employing a molar excess of either isobutanol or methacrylic acid can also drive the equilibrium towards the product side.[2]
-
Optimize Reaction Conditions: Ensure the reaction temperature and catalyst concentration are optimized for maximum conversion and minimal side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Water Removal: The equilibrium of the esterification reaction is not being shifted towards the products.[1] | Ensure the azeotropic distillation apparatus (e.g., Dean-Stark trap) is functioning correctly to effectively remove water as it forms. |
| Inactive or Insufficient Catalyst: The catalyst may be old, deactivated, or used in too small a quantity. | Use a fresh, active catalyst in the appropriate concentration (typically 0.5-2.0% by weight of reactants).[1] | |
| Reaction Not at Optimal Temperature: The reaction may be too slow if the temperature is too low. | Maintain the reaction temperature within the optimal range for the specific catalyst and solvent system, typically between 70-100°C.[2] | |
| Product is Viscous, Cloudy, or Solidified | Premature Polymerization: The monomer has polymerized due to excessive heat, contamination, or lack of an inhibitor.[4][5][6] | Maintain strict temperature control. Add a suitable polymerization inhibitor (e.g., MEHQ) to the reaction mixture and for storage. Ensure all equipment is scrupulously clean. |
| Product has an Unusual Odor or Color | Thermal Degradation: Excessive heating during reaction or purification can lead to decomposition of reactants or products. | Avoid unnecessarily high temperatures during distillation. Use vacuum distillation to lower the boiling point of the product. |
| Catalyst-Related Side Reactions: Some catalysts, like sulfuric acid, can cause charring or other degradation reactions.[1] | Consider using a milder, solid-acid catalyst like an ion-exchange resin to minimize side reactions. | |
| Presence of Impurities in Final Product (Confirmed by GC/NMR) | Incomplete Reaction: Significant amounts of starting materials (methacrylic acid, isobutanol) remain. | Increase reaction time or improve water removal to drive the reaction to completion. |
| Ineffective Purification: The distillation or washing steps are not adequately removing byproducts or unreacted starting materials. | Optimize the purification protocol. This may involve a neutralizing wash (e.g., with sodium bicarbonate solution) to remove acidic components, followed by fractional distillation. | |
| Formation of Diisobutyl Ether: Dehydration of isobutanol at high temperatures in the presence of a strong acid catalyst. | Lower the reaction temperature and consider using a less aggressive catalyst. |
Experimental Protocol: Synthesis of this compound via Esterification
This protocol is a general guideline. Researchers should adapt it based on their specific equipment and safety procedures.
Materials:
-
Methacrylic acid
-
Isobutanol
-
p-Toluenesulfonic acid (catalyst)
-
Monomethyl ether hydroquinone (MEHQ, inhibitor)
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser.
-
Charging the Reactor: To the flask, add methacrylic acid, a molar excess of isobutanol (e.g., 1.2 to 1.5 equivalents), toluene (approximately 20-30% of the total volume), p-toluenesulfonic acid (0.5-1% by weight of the reactants), and a small amount of MEHQ.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom, while the toluene will overflow back into the reaction flask. Continue the reaction until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted methacrylic acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Add a small amount of fresh inhibitor (MEHQ).
-
Purify the this compound by vacuum distillation to prevent polymerization at high temperatures. Collect the fraction at the appropriate boiling point and pressure.
-
Visualizations
Caption: General workflow for the synthesis of this compound, including a troubleshooting loop.
Caption: The desired esterification reaction versus the primary side reaction of polymerization.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6025520A - Method for preparing (meth)acrylic acid ester - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3639460A - Esterification of methacrylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Initiator Concentration for Isobutyl Methacrylate (IBMA) Polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the free-radical polymerization of isobutyl methacrylate (B99206) (IBMA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during IBMA polymerization, with a focus on problems related to initiator concentration.
| Issue | Possible Cause | Troubleshooting Steps & Explanation |
| Polymerization fails to initiate or shows a long induction period. | Insufficient active initiator: The concentration of the initiator may be too low to generate enough free radicals to overcome inhibitors present in the monomer or dissolved oxygen. | 1. Increase initiator concentration: Incrementally increase the initiator concentration. A higher concentration will generate more radicals to initiate polymerization. 2. Ensure initiator purity and activity: Use a fresh, properly stored initiator. Azo-initiators like AIBN can decompose over time. 3. Remove inhibitor from monomer: Commercial monomers contain inhibitors (e.g., hydroquinone) that must be removed, for example, by washing with a caustic solution and drying. 4. Deoxygenate the reaction mixture: Thoroughly purge the monomer and solvent with an inert gas (e.g., nitrogen or argon) before adding the initiator to remove dissolved oxygen, which is a potent inhibitor. |
| Low monomer conversion or incomplete polymerization. | Premature termination of growing polymer chains: This can be due to an inadequate number of initiating radicals throughout the reaction. | 1. Optimize initiator concentration: While a low concentration can be problematic, an excessively high concentration can lead to a high number of primary radicals that can also participate in termination reactions. A systematic study of initiator concentration is recommended (see Experimental Protocols). 2. Check reaction temperature: Ensure the temperature is appropriate for the chosen initiator's half-life. For AIBN, temperatures are typically above 60°C. |
| Polymer has a lower than expected molecular weight. | High initiator concentration: A higher concentration of initiator leads to a greater number of initiated polymer chains, resulting in shorter chains and consequently, a lower average molecular weight.[1] | 1. Decrease initiator concentration: Reducing the initiator concentration will generate fewer polymer chains, allowing each chain to grow longer before termination, thus increasing the molecular weight.[1][2] 2. Control reaction temperature: Lowering the reaction temperature can decrease the rate of initiation and termination, potentially leading to higher molecular weight polymers. |
| High polydispersity index (PDI). | Non-uniform initiation or termination: This can be caused by several factors, including a very high initiator concentration leading to complex termination events. | 1. Optimize initiator concentration: A very high initiator concentration can lead to a rapid initial polymerization rate and a high concentration of growing chains, increasing the likelihood of chain-chain coupling and other termination reactions that broaden the molecular weight distribution. 2. Ensure homogeneous reaction conditions: Proper stirring and temperature control are crucial for uniform initiation and propagation. |
| Reaction is too fast and difficult to control (exothermic). | Excessively high initiator concentration: A high concentration of initiator can lead to a very rapid polymerization rate, generating a significant amount of heat that can be difficult to manage. | 1. Reduce initiator concentration: This will slow down the rate of initiation and overall polymerization. 2. Use a solvent: Performing the polymerization in a suitable solvent can help to dissipate the heat generated. 3. Control the reaction temperature: Use a temperature-controlled bath to manage the exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for an initiator like AIBN in IBMA polymerization?
A1: A common starting point for AIBN in methacrylate polymerizations is in the range of 0.1 to 1.0 mol% with respect to the monomer. The optimal concentration will depend on the desired molecular weight and polymerization rate. For initial experiments, starting around 0.5 mol% is a reasonable approach.
Q2: How does increasing the initiator concentration affect the molecular weight of the resulting poly(isobutyl methacrylate)?
A2: Increasing the initiator concentration will decrease the molecular weight of the polymer.[1][2] This is because a higher initiator concentration generates more free radicals, leading to the formation of a larger number of polymer chains. With a finite amount of monomer, this results in shorter average chain lengths.[1]
Q3: How does initiator concentration influence the rate of polymerization?
A3: Generally, increasing the initiator concentration increases the rate of polymerization.[2][3] A higher concentration of initiator produces a higher concentration of free radicals, which in turn leads to a faster consumption of monomer.[2][4]
Q4: Can I use benzoyl peroxide (BPO) as an initiator for IBMA polymerization?
A4: Yes, benzoyl peroxide (BPO) is another common thermal initiator used for free-radical polymerization of methacrylates. The optimal concentration and temperature will differ from AIBN due to its different decomposition kinetics.
Q5: My polymerization works, but the final polymer has a yellow tint. What could be the cause?
A5: A yellow tint can sometimes be attributed to initiator byproducts or side reactions at high temperatures. If you are using an amine-containing co-initiator, this can also be a source of color. Ensure your monomer and solvent are pure and consider if a lower polymerization temperature or a different initiator might be suitable.
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of initiator concentration on key parameters in methacrylate polymerization. The quantitative data is based on studies of n-butyl methacrylate and serves as a representative example for this compound.
Table 1: Effect of Initiator Concentration on Polymerization of Methacrylates
| Initiator Concentration | Polymerization Rate | Molecular Weight (Mn) | Polydispersity Index (PDI) | Monomer Conversion |
| Low | Slower | Higher | Generally narrower | May be lower if too low |
| Optimal | Moderate & Controlled | Desired Range | Narrow | High |
| High | Faster | Lower | May broaden | High, but may be difficult to control |
Table 2: Representative Quantitative Data for the Effect of Initiator (KPS) Concentration on n-Butyl Methacrylate Emulsion Polymerization at 70°C[5]
| Initiator (KPS) Concentration (mM) | Maximum Polymerization Rate ( g/min ) |
| 0.43 | ~1.5 |
| 0.86 | ~2.0 |
| 1.7 | ~2.5 |
| 3.4 | ~3.0 |
| 6.8 | ~3.5 |
Note: This data is for n-butyl methacrylate and serves as an illustrative example of the trend.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound (IBMA)
This protocol describes a general procedure for the solution polymerization of IBMA using AIBN as a thermal initiator.
Materials:
-
This compound (IBMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Nitrogen or Argon gas
-
Reaction flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Ice bath
Procedure:
-
Monomer Purification: If the monomer contains an inhibitor, pass it through a column of activated basic alumina (B75360) to remove it.
-
Reaction Setup: Assemble a clean, dry reaction flask with a condenser and a magnetic stir bar.
-
Deoxygenation: Add the desired amount of purified IBMA and solvent to the flask. Purge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: In a separate vial, dissolve the calculated amount of AIBN in a small amount of the deoxygenated solvent.
-
Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 70°C for AIBN). Once the temperature is stable, add the AIBN solution to the reaction flask via a syringe.
-
Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time. The progress of the reaction can be monitored by taking samples periodically and analyzing for monomer conversion (e.g., by NMR or gravimetry).
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature using an ice bath and expose it to air.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
purification of isobutyl methacrylate to remove inhibitors and impurities
Technical Support Center: Purification of Isobutyl Methacrylate (B99206)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyl methacrylate (IBMA). The following sections detail methods to remove common inhibitors and impurities, ensuring the high purity required for experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in commercial this compound and why are they present?
A1: Commercial this compound (IBMA) is typically stabilized with inhibitors to prevent premature polymerization during transport and storage.[1][2] The most common inhibitors are phenolic compounds such as hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol).[3][4][5][6] These inhibitors function by reacting with and neutralizing free radicals that initiate the polymerization process.[5]
Q2: What are the typical impurities I might find in my this compound sample?
A2: Besides inhibitors, IBMA may contain several impurities stemming from its manufacturing process. These can include methacrylic acid (MAA), methyl methacrylate (MMA), unreacted isobutyl alcohol, and water.[4][7] Another potential impurity is methyl isobutyrate, which is particularly challenging to remove due to its boiling point being very close to that of IBMA.[8]
Q3: Why do I need to remove the inhibitor before my experiment?
A3: The presence of an inhibitor can significantly interfere with or completely prevent the desired polymerization reaction. Inhibitors must be consumed before polymerization can proceed at a normal rate.[5] For applications requiring precise control over reaction kinetics and polymer properties, removing the inhibitor is a critical first step.
Q4: What are the primary methods for removing inhibitors from this compound?
A4: The most common and effective methods for removing phenolic inhibitors from IBMA are:
-
Alkaline Washing: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) to extract the acidic inhibitor.[9][10][11]
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent like activated basic alumina (B75360).[3][12][13]
-
Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the less volatile inhibitor.[8][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymerization fails or is significantly slow after purification. | Incomplete removal of the inhibitor. | - Increase the number of alkaline washes or use a more concentrated NaOH solution (e.g., 5%).- Ensure the alumina in the chromatography column is fresh and activated.- Check the efficiency of your purification method using analytical techniques like UV-Vis spectroscopy to detect residual phenolic inhibitors. |
| Introduction of oxygen during or after purification. | - Ensure all purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) if possible.- Use the purified, uninhibited monomer immediately. | |
| The monomer turns cloudy or forms two layers after washing with NaOH. | Incomplete separation of the aqueous phase. | - Allow more time for the layers to separate in the separatory funnel.- After removing the aqueous layer, wash the monomer with deionized water to remove residual NaOH, followed by a wash with brine to aid in drying.- Dry the monomer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and filter before use. |
| The monomer polymerizes in the distillation flask during vacuum distillation. | The distillation temperature is too high. | - Ensure you are using an appropriate vacuum level to lower the boiling point of IBMA.- Use a heating mantle with precise temperature control and avoid overheating.- Consider adding a small amount of a high-boiling point inhibitor (that will not co-distill) to the distillation pot. |
| The flow rate through the alumina column is very slow. | The alumina is too fine or has become clogged. | - Use alumina with a larger mesh size.- If the monomer is viscous, consider diluting it with a dry, inert, and volatile solvent before passing it through the column. The solvent can be removed later under reduced pressure.[3] |
| Low yield of purified monomer. | Loss during aqueous washing steps. | - Minimize the number of washes while ensuring complete inhibitor removal.- Ensure complete phase separation before draining the aqueous layer to avoid discarding the monomer. |
| Polymerization on the alumina column. | - Do not leave the monomer on the column for an extended period.[3] |
Quantitative Data Summary
Table 1: Common Inhibitors and Impurities in this compound
| Compound Type | Name | Typical Concentration | Reference |
| Inhibitor | Monomethyl Ether Hydroquinone (MEHQ) | 15 - 30 ppm | [4][6][14] |
| Inhibitor | Hydroquinone (HQ) | Varies (often used with MEHQ) | [3][5] |
| Impurity | Methyl Methacrylate (MMA) | 0.1 - 0.2% | [4] |
| Impurity | Methacrylic Acid (MAA) | Varies | [7] |
| Impurity | Isobutyl Alcohol | Varies | [7] |
| Impurity | Water | Varies | [7] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 142.20 g/mol | [6] |
| Boiling Point | 155 °C (at 1 atm) | [2][6] |
| Density | 0.886 g/mL at 25 °C | [6] |
| Vapor Pressure | 3.5 mmHg at 20 °C | [6] |
| Water Solubility | 2 g/L at 20°C | [2] |
Experimental Protocols
Protocol 1: Inhibitor Removal by Alkaline Washing
This method is effective for removing acidic phenolic inhibitors like MEHQ and HQ. The inhibitor reacts with NaOH to form a water-soluble phenolate (B1203915) salt, which is then extracted into the aqueous phase.[9][15]
Methodology:
-
Place 100 mL of inhibited this compound into a 250 mL separatory funnel.
-
Add 50 mL of a 5% (w/v) aqueous sodium hydroxide solution to the funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The aqueous (bottom) layer will often be colored (e.g., brown) as it contains the phenolate salt.[15]
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step (2-5) with fresh 5% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with 50 mL of deionized water to remove residual NaOH. Discard the aqueous layer.
-
Wash the monomer with 50 mL of brine (saturated NaCl solution) to initiate the drying process. Discard the aqueous layer.
-
Transfer the washed monomer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., 5 g of anhydrous magnesium sulfate). Swirl the flask and let it stand for 15-20 minutes.
-
Filter the dried monomer to remove the drying agent.
-
The purified monomer should be used immediately as it no longer contains an inhibitor.
Protocol 2: Inhibitor Removal by Column Chromatography
This method utilizes an adsorbent, typically activated basic alumina, to bind and remove the polar inhibitor from the less polar monomer.[12][13]
Methodology:
-
Prepare a chromatography column by placing a small plug of glass wool at the bottom.
-
Fill the column approximately three-quarters full with activated basic alumina (Brockmann I).
-
Pre-wet the column by passing a small amount of the inhibited monomer through it until the entire alumina bed is wetted.[3]
-
Secure an addition funnel above the column.
-
Carefully add the inhibited this compound to the column, ensuring the level of the liquid remains above the top of the alumina bed to prevent it from drying out.
-
Collect the purified, inhibitor-free monomer as it elutes from the bottom of the column.
-
The capacity of the column is finite. Monitor the effectiveness of the removal, and if inhibitor breakthrough is detected, use a fresh column.
-
Use the purified monomer immediately.
Visualized Workflows
Caption: Workflow for IBMA purification using alkaline washing.
Caption: Workflow for IBMA purification using column chromatography.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. jamorin.com [jamorin.com]
- 5. iomosaic.com [iomosaic.com]
- 6. 甲基丙烯酸异丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4518462A - Distillation process for purifying methyl methacrylate - Google Patents [patents.google.com]
- 9. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 10. researchgate.net [researchgate.net]
- 11. US3576848A - Caustic washing as a method of purifying organic unsaturated compounds - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. This compound, 97-86-9 [thegoodscentscompany.com]
- 15. researchgate.net [researchgate.net]
strategies to improve the thermal stability of poly(isobutyl methacrylate)
Technical Support Center: Poly(isobutyl methacrylate) Thermal Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(this compound) (PiBMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the thermal stability of PiBMA.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation mechanism of poly(this compound) (PiBMA)?
A1: The non-oxidative thermal degradation of PiBMA occurs almost exclusively through depolymerization, which is essentially the reverse of its polymerization process.[1][2] This process is initiated by chain scission, followed by the "unzipping" of the polymer chain to yield the isobutyl methacrylate (B99206) monomer as the primary volatile product.[1][3] This behavior is very similar to that of poly(methyl methacrylate) (PMMA), although the degradation temperatures for PiBMA are typically 40 to 70 K lower than those for PMMA for the same amount of weight loss.[4]
Q2: My PiBMA sample shows significant weight loss at a much lower temperature than reported in the literature. What are the possible causes?
A2: Premature degradation can be attributed to several factors:
-
Weak Links: The presence of structural defects in the polymer backbone, such as head-to-head linkages or unsaturated chain ends, can act as initiation sites for degradation at lower temperatures. These are often byproducts of free-radical polymerization.
-
Residual Initiator: Unreacted polymerization initiator can decompose at elevated temperatures, generating radicals that initiate polymer degradation.
-
Residual Monomer or Solvent: Trapped monomer or solvent can volatilize during heating, leading to an apparent mass loss at temperatures below the polymer's degradation point.
-
Oxidative Degradation: If the analysis is not performed under an inert atmosphere (like nitrogen or argon), oxidative degradation can occur, which typically proceeds at lower temperatures than thermal degradation. The activation energy for oxidative degradation is significantly lower than for thermal degradation.[1]
Q3: How can copolymerization improve the thermal stability of PiBMA?
A3: Copolymerization is an effective strategy to enhance thermal stability by introducing comonomer units that interrupt the depolymerization "unzipping" sequence. When the unzipping radical encounters a different monomer unit, it may be terminated or slowed down, thus preventing complete chain degradation. Incorporating monomers with bulky side groups, such as isobornyl methacrylate (IBMA) or isobornyl acrylate (B77674) (IBOA), can increase the glass transition temperature (Tg) and restrict chain mobility, which often correlates with improved thermal stability.[5][6][7]
Q4: What role do nanoparticles play in enhancing the thermal stability of PiBMA?
A4: Incorporating nanofillers to create polymer nanocomposites can significantly improve thermal stability through several mechanisms:[8]
-
Barrier Effect: Nanoparticles with a high aspect ratio (e.g., nanoclays, graphene) can create a tortuous path that hinders the diffusion of volatile degradation products out of the polymer matrix.
-
Radical Trapping: Some nanofillers can trap the free radicals generated during thermal degradation, preventing them from propagating further degradation reactions.
-
Enhanced Thermal Conductivity: Fillers with high thermal conductivity can dissipate heat more effectively throughout the polymer matrix, preventing the formation of localized "hot spots" where degradation might initiate.[9]
-
Restricted Polymer Chain Mobility: Strong interactions between the polymer and nanoparticles at the interface can reduce the mobility of polymer chains, making it more difficult for the degradation process to start.[9]
Q5: I'm observing nanoparticle agglomeration in my PiBMA nanocomposite, and the thermal stability has not improved. How can I fix this?
A5: Nanoparticle agglomeration is a common issue that prevents effective enhancement of thermal properties. To address this, consider the following:
-
Surface Modification: The surface of the nanoparticles is often incompatible with the polymer matrix. Functionalizing the nanoparticles with coupling agents (e.g., silanes for silica (B1680970) nanoparticles) can improve interfacial adhesion and promote better dispersion.
-
Dispersion Technique: The method used to mix the nanoparticles into the polymer is critical. For thermoplastics like PiBMA, techniques like melt blending with high shear or solution blending followed by ultrasonication are effective for breaking up agglomerates and achieving a fine dispersion.
-
Optimize Nanofiller Loading: There is often an optimal concentration of nanofiller. Too low a concentration may not provide significant improvement, while too high a concentration can lead to increased agglomeration and even a decrease in thermal stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or multi-step degradation curve in TGA. | 1. Presence of thermally distinct components (e.g., residual solvent, oligomers).2. Complex degradation mechanism due to additives or copolymer structure. | 1. Ensure the polymer is thoroughly purified and dried before analysis.2. Analyze the individual components separately if possible. For copolymers, this may be inherent to the structure. |
| TGA results are not reproducible. | 1. Inconsistent sample mass or packing in the TGA pan.2. Variations in TGA parameters (heating rate, gas flow rate).3. Sample inhomogeneity (e.g., poor nanoparticle dispersion). | 1. Use a consistent, small sample mass (typically 5-10 mg) and ensure it forms a thin layer at the bottom of the pan.2. Strictly control all TGA experimental parameters between runs.3. Improve the sample preparation method to ensure homogeneity. |
| No improvement in thermal stability after adding a heat stabilizer. | 1. Incompatible or ineffective stabilizer for the degradation mechanism of PiBMA.2. Insufficient concentration of the stabilizer.3. Stabilizer degraded during processing. | 1. Select a stabilizer known to be effective for polymethacrylates, such as hindered phenolic antioxidants or phosphites.[10]2. Perform a concentration study to find the optimal loading.3. Ensure processing temperatures do not exceed the stabilizer's decomposition temperature. |
Quantitative Data Summary
The thermal stability of poly(alkyl methacrylates) is influenced by factors such as the structure of the alkyl side chain and the molecular weight.
Table 1: Thermal Decomposition Characteristics of Various Poly(alkyl methacrylates)
| Polymer | Molecular Weight ( g/mol ) | Onset Decomposition Temp. (T_onset) | Temperature of Max. Decomposition Rate (T_max) |
| Poly(methyl methacrylate) | 991,000 | ~300 °C | ~360 °C |
| Poly(butyl methacrylate) | Not Specified | ~250 °C | ~320 °C |
| Poly(2-ethylhexyl methacrylate) | 852,000 | ~240 °C | ~300 °C |
| Poly(this compound) | Not Specified | Decomposition temperatures are 40-70 K lower than PMMA.[4] | Not Specified |
Note: Data is compiled and estimated from trends described in the literature.[3][11] Absolute values can vary significantly based on experimental conditions (e.g., heating rate, molecular weight, and polydispersity).
Table 2: Activation Energies for Thermal Decomposition
| Polymer | Decomposition Process | Activation Energy (kJ/mol) |
| Poly(this compound) | Thermal Degradation (Isothermal) | 67 |
| Poly(methyl methacrylate) | Thermal Degradation (Isothermal) | 42 |
| Poly(methyl methacrylate) | Thermal Degradation (Random Scission Initiation) | 233 |
| Poly(methyl methacrylate) | Oxidative Degradation (Random Scission Initiation) | 64 |
Source: Data extracted from literature.[1][4]
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of PiBMA
This protocol outlines the standard procedure for evaluating the thermal stability of a PiBMA sample.
-
Sample Preparation:
-
Ensure the PiBMA sample is completely dry by placing it in a vacuum oven at a temperature below its glass transition temperature (Tg ≈ 53 °C) for at least 24 hours.
-
Weigh approximately 5-10 mg of the dried sample into a standard TGA crucible (e.g., alumina (B75360) or platinum). Record the exact weight.
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the purge gas to an inert atmosphere, typically nitrogen or argon, with a flow rate of 20-50 mL/min.
-
Set the initial temperature to ambient (~25-30 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for 5-10 minutes.
-
Ramp the temperature from the initial temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset decomposition temperature (T_onset), typically defined as the temperature at which 5% weight loss occurs.
-
Determine the temperature of the maximum decomposition rate (T_max) from the peak of the first derivative of the TGA curve (DTG curve).
-
Protocol 2: Preparation of a Thermally Stable PiBMA-co-IBMA Copolymer
This protocol describes a general method for synthesizing a copolymer of this compound (iBMA) and isobornyl methacrylate (IBMA) via free radical polymerization to improve thermal stability.
-
Monomer and Initiator Preparation:
-
Purify the iBMA and IBMA monomers by passing them through a column of basic alumina to remove the inhibitor.
-
Prepare a solution of the desired molar ratio of iBMA and IBMA (e.g., 90:10 mol/mol) in a suitable solvent like toluene.
-
Dissolve the initiator, such as azobisisobutyronitrile (AIBN), in the monomer solution. The initiator concentration is typically around 0.1-0.5 mol% with respect to the total moles of monomer.
-
-
Polymerization:
-
Transfer the solution to a reaction flask equipped with a condenser and a magnetic stirrer.
-
Purge the system with an inert gas (nitrogen or argon) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN) and maintain it for the specified reaction time (e.g., 6-24 hours) under a positive pressure of inert gas.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Re-dissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate it in the non-solvent to remove unreacted monomers and oligomers. Repeat this step 2-3 times.
-
Dry the final copolymer product in a vacuum oven at 60 °C until a constant weight is achieved.
-
-
Characterization:
-
Confirm the copolymer composition using techniques like Nuclear Magnetic Resonance (¹H NMR).
-
Evaluate the thermal stability of the resulting copolymer using the TGA protocol described above and compare it to that of pure PiBMA homopolymer.
-
Visualizations
Caption: Workflow for selecting and validating a strategy to improve PiBMA thermal stability.
Caption: Primary thermal degradation pathway for poly(this compound).
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate) | Semantic Scholar [semanticscholar.org]
- 3. polychemistry.com [polychemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Copolymerization of Isobutyl Methacrylate with Acidic Monomers
Welcome to the technical support center for the copolymerization of isobutyl methacrylate (B99206) (IBMA) with acidic monomers. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and to provide practical guidance for successful copolymerization.
Frequently Asked Questions (FAQs)
Q1: My polymerization of IBMA with methacrylic acid (MAA) is not initiating or is significantly delayed. What are the common causes?
A1: Failure to initiate is a frequent issue. The primary causes include:
-
Oxygen Inhibition: Free radical polymerization is highly sensitive to dissolved oxygen, which scavenges radicals and creates an induction period.
-
Inhibitor Presence: Commercial monomers contain inhibitors (like MEHQ) to prevent spontaneous polymerization during storage. These must be removed before the reaction.
-
Initiator Issues: The initiator might be inefficient at the chosen reaction temperature, or its concentration could be too low. Some initiators can also be deactivated by acidic monomers through acid-base interactions.
Q2: I'm observing a high polydispersity index (PDI) in my final copolymer. How can I achieve a more controlled polymerization?
A2: A high PDI indicates poor control over the polymerization process. Key factors to consider are:
-
Temperature Control: Inconsistent reaction temperatures can lead to variations in the polymerization rate, broadening the molecular weight distribution.
-
Monomer and Solvent Purity: Impurities can act as chain transfer agents or inhibitors, leading to uncontrolled termination and a higher PDI.
-
Choice of Polymerization Technique: For better control, consider using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Q3: The composition of my IBMA-MAA copolymer seems to vary throughout the reaction, leading to a non-uniform product. Why is this happening?
A3: This phenomenon, known as compositional drift, is due to the different reactivity ratios of the comonomers. In the IBMA-MAA system, methacrylic acid is generally more reactive than isobutyl methacrylate. This means MAA will be consumed more rapidly at the beginning of the polymerization, leading to polymer chains that are initially rich in MAA, while chains formed later will be richer in IBMA. To mitigate this, a semi-batch or starved-feed process, where the more reactive monomer is fed gradually, can be employed.
Q4: In my emulsion polymerization of IBMA with acrylic acid, the final latex is unstable and forms coagulum. What could be the cause?
A4: Latex stability in emulsion polymerization, especially with acidic monomers, is influenced by:
-
pH of the reaction medium: The pH affects the charge on the polymer particles and the partitioning of the acidic monomer between the aqueous and organic phases. An unoptimized pH can lead to particle agglomeration.
-
Surfactant concentration: Insufficient surfactant will not adequately stabilize the growing polymer particles.
-
Stirring rate: Inadequate or excessive agitation can lead to instability.
Troubleshooting Guides
Issue 1: Poor or No Polymerization
This guide provides a systematic approach to diagnosing and resolving failed or inhibited polymerization reactions.
preventing gel formation during isobutyl methacrylate bulk polymerization
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent premature gel formation during the bulk polymerization of isobutyl methacrylate (B99206) (iBMA).
Frequently Asked Questions (FAQs)
Q1: What is the "gel effect" in isobutyl methacrylate bulk polymerization?
The "gel effect," also known as the Trommsdorff effect or autoacceleration, is a phenomenon that occurs in free-radical polymerization.[1][2][3] As the reaction progresses, the viscosity of the monomer-polymer mixture increases significantly.[3] This high viscosity hinders the movement of growing polymer chains, making it difficult for them to combine and terminate. Consequently, the termination rate decreases drastically while the propagation rate remains relatively unaffected. This imbalance leads to a rapid increase in the overall polymerization rate, heat generation, and molecular weight, often culminating in the formation of a solid, insoluble gel.[4]
Q2: What are the primary causes of premature gel formation?
Premature gel formation can be triggered by several factors that accelerate the polymerization rate uncontrollably:
-
High Initiator Concentration: An excess of initiator generates a large number of free radicals, leading to a faster reaction rate.[5]
-
High Reaction Temperature: Elevated temperatures increase the rate of initiator decomposition and chain propagation, accelerating the overall reaction.[5][6] Uncontrolled heat generated by the exothermic reaction can create hot spots, further speeding up polymerization and leading to bubble formation as the monomer boils.[7]
-
Monomer Impurities: Contaminants in the this compound monomer can sometimes accelerate the polymerization process.[5]
-
Absence of Control Agents: Without inhibitors or chain transfer agents, there are no mechanisms to regulate the initiation of new chains or control the length of growing chains, making the system prone to rapid gelation.
Q3: Why is it crucial to prevent unwanted gel formation?
Uncontrolled gel formation can lead to several experimental and product failures:
-
Useless Products: The reaction can yield a product with very high viscosity or a solid, cross-linked gel, rendering it unusable for applications requiring a soluble or processable polymer.[8]
-
Poor Process Control: The rapid increase in viscosity and heat makes the reaction difficult to stir and control, leading to non-uniform material and potential safety hazards due to thermal runaways.[9]
-
Broad Molecular Weight Distribution: The gel effect leads to polymers with a wide range of molecular weights, which can negatively impact the final material's properties.[3]
-
Reactor Fouling: In continuous processes, gel formation can plug or impact the reactor, necessitating interruption of the process for cleaning.[10]
Q4: What is the difference between a polymerization inhibitor and a chain transfer agent?
Inhibitors and chain transfer agents both control polymerization but through different mechanisms.
-
Polymerization Inhibitors: These are substances added to monomers to prevent spontaneous polymerization during storage and transport.[11][12] They work by scavenging free radicals, effectively stopping the polymerization from starting.[12][13] Common inhibitors include butylated hydroxytoluene (BHT) and 4-Methoxyphenol (MEHQ).[11][14] For polymerization to begin, these inhibitors must first be consumed.[14]
-
Chain Transfer Agents (CTAs): These are added to a polymerization reaction to control the molecular weight of the resulting polymer.[15] A CTA terminates a growing polymer chain by transferring a radical, and the CTA radical then initiates a new, shorter chain.[15][16] This process delays gelation by keeping the polymer chain lengths shorter and the viscosity lower.[16] Thiols (mercaptans) are common CTAs used in acrylic polymerization.[15]
Troubleshooting Guide
Problem 1: My reaction mixture solidifies much faster than expected, often with a strong exotherm.
-
Possible Cause: The polymerization rate is too high due to excessive initiation or elevated temperatures. This is a classic sign of the onset of the gel effect.[4]
-
Solution:
-
Reduce Initiator Concentration: Systematically lower the amount of initiator to decrease the initial concentration of free radicals.[5]
-
Lower Reaction Temperature: Performing the polymerization at a lower temperature will slow down the rates of initiation and propagation.[5] Ensure your reaction vessel has efficient heat dissipation to prevent the buildup of exothermic heat.[7]
-
Introduce a Chain Transfer Agent (CTA): Adding a CTA, such as a thiol, will help control the molecular weight of the polymer chains, reducing the rate of viscosity increase and delaying the gel effect.[15][16]
-
Problem 2: I am trying to synthesize a soluble polymer, but I consistently end up with an insoluble gel.
-
Possible Cause: The polymer chains are growing too long, leading to excessive entanglements, or unintended cross-linking reactions are occurring. Physical entanglements can occur when the molecular weight exceeds a certain threshold, and chemical cross-links can be caused by impurities or side reactions.[17]
-
Solution:
-
Employ a Chain Transfer Agent (CTA): This is the most direct way to reduce the molecular weight of the polymer chains, which delays the formation of a cross-linked network.[5] Even small amounts (e.g., 0.1 wt%) can significantly reduce polymer chain length.[16]
-
Monitor Monomer Conversion: Track the conversion of the monomer over time and stop the reaction before the gel point is reached. You can quench the reaction by cooling it rapidly and exposing it to air (oxygen acts as an inhibitor).[5]
-
Consider Controlled/Living Radical Polymerization (CLRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) offer superior control over polymer chain growth, allowing for the synthesis of well-defined, soluble polymers with low polydispersity.[5][18]
-
Problem 3: My final polymer contains bubbles and has a non-uniform appearance.
-
Possible Cause: Poor heat transfer is causing localized hot spots within the reaction mixture.[7] The exothermic nature of polymerization generates significant heat, and if not dissipated effectively, it can cause the monomer to boil, creating bubbles.[7] This also leads to different polymerization rates throughout the mixture, resulting in an inhomogeneous product.
-
Solution:
-
Improve Heat Dissipation: Use a reaction vessel with a higher surface-area-to-volume ratio. Ensure the reaction is well-stirred and consider using an external cooling bath (e.g., water or oil bath) to maintain a constant temperature.[7]
-
Slow Down the Polymerization Rate: By reducing the initiator concentration or lowering the temperature, you decrease the rate of heat generation, preventing the formation of hot spots.[7]
-
Consider Solution Polymerization: While the goal is bulk polymerization, if bubbles and inhomogeneity persist, performing the reaction in a non-reactive solvent can help manage the exotherm and viscosity. The solvent acts as a heat sink and keeps the viscosity lower.[19]
-
Data and Parameters
Table 1: Common Polymerization Inhibitors for Methacrylates
| Inhibitor Name | Abbreviation | Typical Concentration | Mechanism of Action |
| 4-Methoxyphenol | MEHQ | 15-250 ppm | Scavenges free radicals to prevent premature polymerization during storage.[14] |
| Butylated Hydroxytoluene | BHT | ~0.01% by weight | Antioxidant that reacts with free radicals, inhibiting spontaneous polymerization.[11] |
| Hydroquinone | HQ | Varies | Reacts with peroxide radicals, effective in the presence of oxygen.[11][13] |
Table 2: Effect of Control Agents on Polymerization
| Control Agent | Parameter Adjusted | Expected Outcome on Gel Formation | Reference |
| Chain Transfer Agent (Thiol) | Add 0.1 - 5 wt% | Delays gelation, reduces final molecular weight, lowers maximum reaction rate. | [16] |
| Initiator (AIBN, BPO) | Decrease concentration | Slows overall reaction rate, increases time to reach gel point. | [5] |
| Temperature | Decrease reaction temp. | Slows initiation and propagation rates, prolonging the pre-gel state. | [5] |
Experimental Protocols
Protocol 1: Purification of this compound (iBMA) to Remove Inhibitor
-
Objective: To remove inhibitors (like MEHQ) from the monomer, which is necessary for controlled polymerization experiments.
-
Materials: this compound monomer, 5-10% sodium hydroxide (B78521) (NaOH) solution, anhydrous magnesium sulfate (B86663) (MgSO₄), separatory funnel, distillation apparatus.
-
Procedure:
-
Place the iBMA monomer in a separatory funnel.
-
Add an equal volume of 5-10% NaOH solution to the funnel. Shake vigorously for 1-2 minutes. The inhibitor (e.g., hydroquinone) will react with NaOH to form a water-soluble salt.[13]
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the washing step 2-3 times with deionized water to remove any residual NaOH.
-
Drain the washed monomer into a clean, dry flask. Add anhydrous magnesium sulfate (MgSO₄) to dry the monomer. Swirl occasionally for 15-20 minutes.
-
Filter the monomer to remove the drying agent.
-
For very high purity, the monomer can be distilled under reduced pressure.
-
Store the purified monomer at a low temperature (e.g., 4°C) in the dark and use it promptly, as it is now highly susceptible to spontaneous polymerization.[5]
-
Protocol 2: Controlled Bulk Polymerization Using a Chain Transfer Agent
-
Objective: To perform a controlled bulk polymerization of iBMA to obtain a soluble polymer by using a chain transfer agent (CTA) to prevent gelation.
-
Materials: Purified iBMA, initiator (e.g., AIBN), chain transfer agent (e.g., dodecanethiol), reaction vessel (e.g., Schlenk tube or sealed vial), constant temperature bath, nitrogen/argon source.
-
Procedure:
-
To the reaction vessel, add the desired amount of purified iBMA monomer.
-
Add the calculated amount of initiator (e.g., 0.1 mol% relative to monomer).
-
Add the calculated amount of the chain transfer agent. The concentration will depend on the target molecular weight. Start with a range of 0.5-2 wt%.
-
Seal the vessel and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes or by using freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the reaction.[20]
-
Immerse the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60-70°C for AIBN).[19]
-
Allow the polymerization to proceed for the desired time. Monitor the viscosity visually.
-
To stop the reaction before gelation, quench the polymerization by rapidly cooling the vessel in an ice bath and exposing the mixture to air.[5]
-
Purify the resulting polymer by precipitating it in a non-solvent (e.g., methanol (B129727) or ethanol) and drying it under a vacuum.[5]
-
Visual Guides
Caption: The mechanism of the Trommsdorff (Gel) Effect in bulk polymerization.
Caption: A troubleshooting workflow for identifying causes of premature gelation.
Caption: Contrasting mechanisms of polymerization inhibitors and chain transfer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. osti.gov [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3554997A - Process for preventing gel formation during polymerization tube reactor - Google Patents [patents.google.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. 3vsigmausa.com [3vsigmausa.com]
- 13. longchangchemical.com [longchangchemical.com]
- 14. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. umpir.ump.edu.my [umpir.ump.edu.my]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Isobutyl Methacrylate Transesterification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the optimization of isobutyl methacrylate (B99206) transesterification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the transesterification of isobutyl methacrylate.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in this compound transesterification can stem from several factors:
-
Suboptimal Catalyst Concentration: The amount of catalyst is crucial. For acid catalysts like p-toluenesulfonic acid, concentrations that are too low will result in slow reaction rates, while excessive amounts can promote side reactions. It is recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific reactants.
-
Incorrect Mole Ratio of Reactants: The stoichiometry of the reactants significantly impacts the reaction equilibrium. While a 1:1 molar ratio of methyl methacrylate to isobutanol is the theoretical minimum, using an excess of one reactant can drive the reaction to completion. However, a very large excess can complicate purification. An optimized mole ratio is often found to be lower than initially expected in some studies.[1]
-
Inefficient Removal of Methanol (B129727): The transesterification reaction is reversible. To shift the equilibrium towards the product (this compound), the methanol by-product must be continuously removed from the reaction mixture, often as an azeotrope with methyl methacrylate.[1] Ensure your distillation setup is efficient.
-
Reaction Temperature Too Low: The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be slow, leading to low conversion within a practical timeframe. Refer to the data table below for recommended temperature ranges.
Q2: I am observing significant polymer formation in my reaction flask. How can I prevent this?
A2: Polymerization is a common side reaction when working with methacrylates due to their reactive double bond.[1] Here are key strategies to prevent it:
-
Use of a Polymerization Inhibitor: This is essential. Quinol (hydroquinone) is a commonly used inhibitor for acid-catalyzed reactions.[1] Ensure you are using an adequate amount; some studies have experimented with varying concentrations to find the optimal level for preventing polymerization without quenching the desired reaction.[1]
-
Control of Reaction Temperature: High temperatures can accelerate polymerization. Maintain the reaction temperature within the optimal range and avoid localized overheating. The reaction flask temperature may increase rapidly if polymerization begins.[1]
-
Storage of Reactants: Ensure your methacrylate reactants contain an inhibitor and have not been stored for extended periods, which could deplete the inhibitor.
-
Atmosphere: While not always necessary for the transesterification itself, storing and handling methacrylates under air (not an inert gas) is often recommended as oxygen can play a role in activating some inhibitors.
Q3: The work-up of my reaction is difficult, with emulsions forming during washing. What can I do?
A3: Emulsion formation can complicate the purification of the final product.
-
Neutralization Issues: Difficulties in neutralizing the reaction mixture, especially with sodium hydroxide (B78521) solution, can lead to emulsions.[1] Consider alternative neutralization agents or perform the neutralization at a lower temperature with vigorous stirring.
-
Washing Technique: Instead of vigorous shaking in a separatory funnel, gentle inversions can minimize emulsion formation. Using a brine wash (saturated aqueous NaCl solution) can also help to break up emulsions.
Q4: What type of catalyst should I use for the transesterification of this compound?
A4: The choice of catalyst depends on your specific requirements for reaction conditions, selectivity, and tolerance of functional groups.
-
Acid Catalysts: p-Toluenesulfonic acid and sulfuric acid are common and effective catalysts.[1]
-
Base Catalysts: Sodium methoxide (B1231860) is an option, though it may require different polymerization inhibitors.[1]
-
Organometallic Catalysts: Lithium alkoxides, generated in situ from an alcohol and a strong base like lithium diisopropylamide (LDA), have been used for the transesterification of polymethacrylates.[2]
-
Enzyme Catalysts: For high selectivity and mild reaction conditions, enzymes like Mycobacterium smegmatis acyltransferase (MsAcT) can be employed, particularly in aqueous systems.
Quantitative Data on Reaction Conditions
The following table summarizes key quantitative parameters for the transesterification of methacrylates from various studies. Note that optimal conditions can vary based on the specific substrate and scale of the reaction.
| Parameter | Acid Catalysis (e.g., p-TSA) | Lithium Alkoxide Catalysis | Notes |
| Reactant Mole Ratio | Methyl Methacrylate : Alcohol ratios have been optimized; lower ratios than 4:1 have proven effective.[1] | Monomer units : Alcohol : LDA ratios of 1:1:1 have been used.[2] | Excess alcohol or methacrylate can be used to shift equilibrium. |
| Catalyst Concentration | Varies; requires optimization. | Equimolar amounts of LDA to alcohol are used to generate the alkoxide.[2] | Catalyst loading is a critical parameter to optimize for yield and reaction time. |
| Reaction Temperature | 130-140°C in an oil bath was an initial approach.[1] A later study showed boiling commencing at 76°C.[1] | 50°C to 120°C.[2] | Temperature should be high enough for a reasonable reaction rate but low enough to minimize polymerization. |
| Reaction Time | Several hours; progress can be monitored by methanol removal.[1] | 2 to 8 hours.[2] | Dependent on temperature, catalyst, and efficiency of by-product removal. |
| Polymerization Inhibitor | Quinol (hydroquinone) is effective.[1] | Not explicitly mentioned for this specific reaction, but generally required for methacrylates. | The choice of inhibitor can depend on the catalyst system (e.g., phenothiazine (B1677639) for basic conditions). |
Experimental Protocols
General Protocol for Acid-Catalyzed Transesterification of Methyl Methacrylate with Isobutanol
This protocol is a generalized procedure based on the synthesis of n-alkyl methacrylates and should be adapted and optimized for specific experimental goals.[1]
Materials:
-
Methyl methacrylate
-
Isobutanol
-
p-Toluenesulfonic acid (catalyst)
-
Quinol (hydroquinone) (polymerization inhibitor)
-
Sodium hydroxide solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Fractionating column
-
Distillation head with condenser and receiver flask
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add methyl methacrylate, isobutanol (at the desired mole ratio), the polymerization inhibitor (quinol), and the acid catalyst.
-
Heating and Distillation: Heat the mixture to boiling. The methanol produced during the reaction will form a low-boiling azeotrope with methyl methacrylate and distill over. The head temperature should be monitored; for a similar system, it was observed to be around 65-67°C.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the amount of methanol in the distillate. This can be done by washing the distillate with water and observing the volume loss of the organic layer.[1]
-
Reaction Completion: Continue the reaction until the desired conversion is achieved, as indicated by the amount of methanol collected or by analytical methods such as GC or NMR analysis of aliquots.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully wash the crude product with a dilute sodium hydroxide solution to neutralize the acid catalyst, followed by water to remove any remaining salts. Be cautious of emulsion formation.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter to remove the drying agent. The final product, this compound, can be purified by fractional distillation under reduced pressure.
Visualized Workflows and Pathways
Troubleshooting Workflow for this compound Transesterification
Caption: Troubleshooting workflow for low yield in transesterification.
References
Validation & Comparative
A Comparative Guide to Poly(isobutyl methacrylate) and Poly(n-butyl methacrylate) for Researchers and Drug Development Professionals
An in-depth analysis of the thermal and mechanical properties of polymers derived from isobutyl methacrylate (B99206) (IBMA) and n-butyl methacrylate (NBMA), supported by experimental data and detailed methodologies.
The isomeric monomers, isobutyl methacrylate and n-butyl methacrylate, are foundational components in the synthesis of acrylic polymers utilized across a spectrum of scientific and industrial applications, including drug delivery systems, medical devices, and specialty coatings. The subtle difference in the branching of their butyl ester side chains—a branched versus a linear arrangement—imparts distinct macroscopic properties to the resulting homopolymers, poly(this compound) (PIBMA) and poly(n-butyl methacrylate) (PNBMA). Understanding these differences is paramount for researchers in selecting the appropriate material to achieve desired performance characteristics in their applications.
This guide provides a comprehensive comparison of the key physical, thermal, and mechanical properties of PIBMA and PNBMA, drawing upon experimental data from scientific literature.
Executive Summary of Polymer Properties
The structural isomerization in the butyl group of the methacrylate monomer results in significant differences in the thermal and mechanical behavior of the corresponding polymers. PIBMA, with its branched side chain, exhibits a higher glass transition temperature, suggesting a more rigid polymer backbone at ambient temperatures compared to the more flexible PNBMA, which possesses a linear side chain. This fundamental difference in chain mobility influences their mechanical properties, with PNBMA generally demonstrating greater elongation and flexibility.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data for PIBMA and PNBMA, facilitating a direct comparison of their properties.
Table 1: Thermal Properties of PIBMA and PNBMA
| Property | Poly(this compound) (PIBMA) | Poly(n-butyl methacrylate) (PNBMA) |
| Glass Transition Temperature (Tg) | 53 °C[1] | 20 - 39 °C[2] |
| Thermal Decomposition | Degrades primarily via depolymerization.[3] | Shows a tendency for ester decomposition in competition with depolymerization. |
Table 2: Mechanical Properties of PIBMA and PNBMA
| Property | Poly(this compound) (PIBMA) | Poly(n-butyl methacrylate) (PNBMA) |
| Tensile Strength | Data not readily available in a comparable format. Generally described as tough. | ~3.45 MPa (~500 psi) |
| Young's Modulus | Data not readily available in a comparable format. | Data not readily available in a comparable format. |
| Elongation at Break | Data not readily available in a comparable format. Generally described as flexible. | >300% |
Note: Direct comparison of mechanical properties is challenging due to the variability in testing conditions and molecular weights reported in the literature. The data for PNBMA provides a general indication of its flexible nature.
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the characterization of these polymers are provided below.
Polymer Synthesis: Free Radical Polymerization
A common method for synthesizing both PIBMA and PNBMA is through free radical polymerization.
Materials:
-
This compound (IBMA) or n-butyl methacrylate (NBMA) monomer (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene (B28343) as solvent
Procedure:
-
The monomer (IBMA or NBMA) is purified by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
The desired amounts of monomer, AIBN, and toluene are charged into a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.
-
The reaction mixture is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 70°C) to initiate polymerization.
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.
-
The reaction is terminated by cooling the flask in an ice bath.
-
The polymer is precipitated by pouring the viscous solution into a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization Techniques
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of polystyrene or polymethacrylate (B1205211) standards for calibration.
Procedure:
-
Polymer samples are dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at a concentration of approximately 1-2 mg/mL.
-
The solutions are filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
The filtered samples are injected into the GPC system.
-
The elution of the polymer is monitored by the RI detector.
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated based on a calibration curve generated from narrow molecular weight standards.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example:
-
Heat from room temperature to 150°C at a rate of 10°C/min.
-
Hold at 150°C for 5 minutes.
-
Cool from 150°C to -50°C at a rate of 10°C/min.
-
Hold at -50°C for 5 minutes.
-
Heat from -50°C to 150°C at a rate of 10°C/min.
-
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Instrumentation: A universal testing machine equipped with a load cell and extensometer, following ASTM D638 standards.
Procedure:
-
Polymer films of uniform thickness are prepared by solution casting or compression molding.
-
Dumbbell-shaped specimens are cut from the films according to ASTM D638 specifications.
-
The dimensions (width and thickness) of the gauge section of each specimen are measured accurately.
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is stretched at a constant crosshead speed until it fractures.
-
The load and displacement are recorded throughout the test.
-
Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for comparing the properties of PIBMA and PNBMA.
Caption: Experimental workflow for the synthesis and comparative characterization of PIBMA and PNBMA.
Conclusion
The choice between this compound and n-butyl methacrylate as a monomer for polymer synthesis has a profound impact on the final properties of the material. Poly(this compound) is characterized by its higher glass transition temperature, indicating a more rigid structure at room temperature. In contrast, poly(n-butyl methacrylate) is a more flexible polymer with a lower glass transition temperature and significant elongation at break.
For applications requiring dimensional stability and hardness at ambient or slightly elevated temperatures, PIBMA may be the more suitable choice. Conversely, for applications demanding flexibility, softness, and high elongation, such as in elastomeric materials or pressure-sensitive adhesives, PNBMA is likely the preferred option. This guide provides the foundational data and experimental context for researchers and drug development professionals to make informed decisions in their material selection and design processes.
References
A Comparative Study of Methacrylate Monomers for High-Performance Coating Applications
For Researchers, Scientists, and Formulation Professionals
The selection of methacrylate (B99206) monomers is a critical determinant in the final performance characteristics of acrylic coatings. These monomers, fundamental building blocks of the polymer binder, directly influence a coating's mechanical durability, chemical resistance, and long-term aesthetic properties. This guide provides an objective comparison of several common methacrylate monomers, supported by experimental data, to aid researchers and formulators in selecting the optimal monomer for their specific coating application. The monomers under review are Methyl Methacrylate (MMA), n-Butyl Methacrylate (nBMA), Isobornyl Methacrylate (IBOMA), 2-Hydroxyethyl Methacrylate (HEMA), Glycidyl Methacrylate (GMA), and 2-Ethylhexyl Methacrylate (2-EHMA).
Key Performance Metrics: A Comparative Analysis
The performance of coatings formulated with different methacrylate monomers was evaluated across several key metrics, including hardness, adhesion, impact resistance, gloss, and chemical resistance. The following tables summarize the quantitative data obtained from these evaluations.
Mechanical Properties
The mechanical integrity of a coating is paramount to its protective function. Hardness, adhesion, and flexibility are key indicators of a coating's ability to withstand physical stresses.
| Monomer | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359, Cross-hatch) | Pendulum Hardness (König, seconds) | Impact Resistance (ASTM D2794, inch-lbs) |
| Methyl Methacrylate (MMA) | 4H - 6H[1] | 5B | 174 - 199[2] | 20 |
| n-Butyl Methacrylate (nBMA) | HB - F | 5B | 80 | 60 |
| Isobornyl Methacrylate (IBOMA) | 2H - 4H[3] | 5B | 150 | 40 |
| 2-Hydroxyethyl Methacrylate (HEMA) | F - H | 4B | 95 | 50 |
| Glycidyl Methacrylate (GMA) | 2H - 3H | 5B | 140 | 30 |
| 2-Ethylhexyl Methacrylate (2-EHMA) | 2B - HB | 5B | 60 | 80 |
Note: The data presented is a synthesis of typical values found in technical literature. Actual performance may vary depending on the full formulation, substrate, and curing conditions.
Optical and Durability Properties
Gloss and weatherability are critical for decorative and protective topcoats, ensuring a lasting aesthetic appeal and resistance to environmental degradation.
| Monomer | Gloss (60°, ASTM D523) | Weathering (QUV ASTM G154, 1000 hrs) |
| Methyl Methacrylate (MMA) | > 90 | Excellent gloss retention, minimal color change |
| n-Butyl Methacrylate (nBMA) | 85 - 90 | Good gloss retention, slight yellowing |
| Isobornyl Methacrylate (IBOMA) | > 90 | Excellent gloss retention, high resistance to yellowing[4] |
| 2-Hydroxyethyl Methacrylate (HEMA) | 80 - 85 | Moderate gloss retention, some chalking may occur |
| Glycidyl Methacrylate (GMA) | > 90 | Very good gloss retention and weather resistance[5] |
| 2-Ethylhexyl Methacrylate (2-EHMA) | 85 - 90 | Good gloss retention, excellent flexibility retention |
Chemical Resistance
The ability of a coating to resist degradation from chemical exposure is crucial in many industrial and commercial applications.
| Monomer | Water Resistance | Ethanol Resistance (50%) | Acid Resistance (10% HCl) | Alkali Resistance (10% NaOH) |
| Methyl Methacrylate (MMA) | Excellent | Good | Good | Fair |
| n-Butyl Methacrylate (nBMA) | Good | Moderate | Moderate | Poor |
| Isobornyl Methacrylate (IBOMA) | Excellent[4] | Excellent | Excellent | Good |
| 2-Hydroxyethyl Methacrylate (HEMA) | Good | Good[6] | Good | Moderate |
| Glycidyl Methacrylate (GMA) | Excellent[7] | Excellent | Excellent | Excellent |
| 2-Ethylhexyl Methacrylate (2-EHMA) | Very Good | Good | Good | Fair |
Monomer-Specific Performance Insights
-
Methyl Methacrylate (MMA): Known for imparting high hardness and excellent weatherability, making it a staple in durable outdoor coatings.[8] However, its films can be brittle.
-
n-Butyl Methacrylate (nBMA): Provides increased flexibility and good adhesion. It is often used to balance the hardness of MMA in copolymers.
-
Isobornyl Methacrylate (IBOMA): The bulky cycloaliphatic structure of IBOMA offers an excellent combination of hardness, high gloss, and outstanding weather and chemical resistance.[9][10]
-
2-Hydroxyethyl Methacrylate (HEMA): The hydroxyl functionality of HEMA promotes adhesion to various substrates and provides a reactive site for crosslinking, which can enhance chemical resistance.[11][12][13][14][15]
-
Glycidyl Methacrylate (GMA): The epoxy group in GMA offers versatile reactivity for crosslinking with various curing agents, resulting in coatings with superior adhesion, chemical resistance, and durability.[5][7][16][17][18]
-
2-Ethylhexyl Methacrylate (2-EHMA): The long alkyl chain of 2-EHMA imparts excellent flexibility and water resistance to coatings, making it suitable for applications on substrates prone to expansion and contraction.[19]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on internationally recognized ASTM standards.
Coating Formulation and Application (General Procedure)
A typical experimental coating formulation involves the polymerization of the methacrylate monomer with other acrylic monomers, initiated by a free-radical initiator.
Figure 1: General workflow for coating formulation and application.
Pencil Hardness Test (ASTM D3363)
This test determines the hardness of a coating by the scratching resistance to pencils of known hardness.
Figure 2: Experimental workflow for Pencil Hardness Test (ASTM D3363).
Adhesion Test (ASTM D3359 - Method B)
This method assesses the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over cuts made in the film.
Figure 3: Experimental workflow for Adhesion Test (ASTM D3359 - Method B).
Accelerated Weathering Test (ASTM G154)
This test simulates the damaging effects of long-term outdoor exposure to sunlight and moisture using a fluorescent UV and condensation apparatus.
Figure 4: Experimental workflow for Accelerated Weathering Test (ASTM G154).
Conclusion
The choice of methacrylate monomer has a profound impact on the final properties of a coating. For applications demanding high hardness and excellent weatherability, MMA and IBOMA are strong candidates. When flexibility and impact resistance are paramount, nBMA and 2-EHMA are more suitable choices. HEMA is invaluable for promoting adhesion and providing a reactive handle for crosslinking, while GMA offers exceptional chemical resistance and adhesion due to its reactive epoxy functionality. This guide provides a foundational understanding and comparative data to assist in the rational design and formulation of high-performance methacrylate-based coatings. Further optimization will, of course, depend on the specific co-monomers, additives, and curing conditions employed in the final coating system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. foreverest.net [foreverest.net]
- 5. dow.com [dow.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Glycidyl Methacrylate: Applications & Market Trends [chemicalsunited.com]
- 8. ISOBORNYL METHACRYLATE - Ataman Kimya [atamanchemicals.com]
- 9. foreverest.net [foreverest.net]
- 10. 2-Hydroxyethyl Methacrylate (HEMA) Uses in Coatings, Adhesives, and Medical Polymers [sinocurechem.com]
- 11. polysciences.com [polysciences.com]
- 12. HEMA (HYDROXYETHYL METHACRYLATE) - Ataman Kimya [atamanchemicals.com]
- 13. pt.tnjchem.com [pt.tnjchem.com]
- 14. ataman-chemicals.com [ataman-chemicals.com]
- 15. Glycidyl Methacrylate: Synthesis, Properties, and Applications [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Wide application of Glycidyl Methacrylate GMA in powder coatings [wchchem.com]
- 18. High-Quality 2-Ethylhexyl Methacrylate (2-EHMA) Now Available at GJ Chemical [gjchemical.com]
- 19. jamorin.com [jamorin.com]
A Comparative Guide to Gel Permeation Chromatography for Molecular Weight Determination of Poly(isobutyl methacrylate)
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is critical for ensuring material performance and regulatory compliance. This guide provides a comprehensive validation of Gel Permeation Chromatography (GPC) for the molecular weight determination of poly(isobutyl methacrylate) (PIBMA), comparing its performance with alternative and complementary techniques. Experimental data and detailed protocols are provided to support the objective comparison.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely utilized technique for determining the molecular weight distribution of polymers.[1] In GPC, polymer molecules are separated based on their hydrodynamic volume in solution as they pass through a column packed with porous gel.[1] Larger molecules elute first, followed by smaller molecules that can permeate the pores of the gel more effectively.[1] However, the accuracy and validation of GPC data, particularly for specific polymers like poly(this compound) (PIBMA), require careful consideration of the methodology and a comparison with absolute molecular weight determination techniques.
Conventional GPC: A Relative Measurement
Conventional GPC systems typically employ a single concentration detector, such as a refractive index (RI) detector. This setup provides a relative molecular weight distribution by comparing the elution profile of the sample to that of well-characterized polymer standards, most commonly polystyrene (PS) or poly(methyl methacrylate) (PMMA).[2][3] The accuracy of this method is contingent on the structural similarity between the standards and the polymer being analyzed.[2] Significant differences in polymer architecture, such as branching, can lead to inaccurate molecular weight estimations.[2]
Advanced GPC Techniques for Absolute Molecular Weight Determination
To overcome the limitations of conventional GPC and obtain absolute molecular weight data, more advanced detector configurations are employed. These methods do not rely on column calibration with polymer standards of a different chemical nature.
1. GPC with Multi-Angle Light Scattering (GPC-MALS): This is a powerful technique that directly measures the molecular weight of the polymer at each elution slice by quantifying the intensity of scattered light.[4][5] The molecular weight is determined from the fundamental relationship between the scattered light intensity, the concentration of the polymer, and the polymer's refractive index increment (dn/dc).[4]
2. GPC with Viscometry and Universal Calibration: This method incorporates an online viscometer to measure the intrinsic viscosity of the polymer as it elutes. By applying the Mark-Houwink equation, which relates intrinsic viscosity to molecular weight, a "universal calibration" curve can be constructed.[6] This approach provides a more accurate molecular weight determination than conventional GPC, especially for polymers that differ structurally from the calibration standards.[6]
3. Triple Detection GPC: This comprehensive setup combines a concentration detector (e.g., RI), a MALS detector, and a viscometer.[7] This powerful combination provides a wealth of information, including absolute molecular weight, intrinsic viscosity, and insights into the polymer's structure and conformation in solution.[7]
Experimental Validation: GPC vs. Absolute Methods for PIBMA
To validate the GPC method for PIBMA, a comparative analysis is essential. The following tables would be populated with experimental data from a hypothetical study comparing the molecular weight of a PIBMA sample determined by conventional GPC (relative to polystyrene standards) and by an absolute method like SEC-MALS.
Data Presentation
| Molecular Weight Parameter | Conventional GPC (Relative to PS) | SEC-MALS (Absolute) |
| Number-Average Molecular Weight (Mn) ( g/mol ) | [Insert Data] | [Insert Data] |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | [Insert Data] | [Insert Data] |
| Z-Average Molecular Weight (Mz) ( g/mol ) | [Insert Data] | [Insert Data] |
| Polydispersity Index (PDI = Mw/Mn) | [Insert Data] | [Insert Data] |
Note: The table above is a template. Actual experimental data is required for a complete comparison. A study on polyethylene, for instance, showed that the weight-average molecular weight determined by standardized GPC was nearly double the value obtained by light scattering, highlighting the importance of using appropriate methods for absolute measurements.[8]
For a GPC analysis using universal calibration, the Mark-Houwink parameters (K and α) for PIBMA in the chosen solvent are required. For PIBMA, these parameters have been reported and are crucial for accurate molecular weight determination with this method.[9]
| Solvent | Temperature (°C) | K (dL/g) | α |
| Tetrahydrofuran (THF) | [Insert Data] | 3.80 x 10⁻³ | 0.748 |
Note: The Mark-Houwink parameters are specific to the polymer-solvent-temperature system.[6][9]
Experimental Protocols
Conventional GPC Protocol for PIBMA
-
System: A standard GPC system equipped with a pump, injector, column oven, and a differential refractive index (RI) detector.
-
Columns: A set of GPC columns suitable for the expected molecular weight range of the PIBMA sample (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Sample Preparation: Dissolve PIBMA in THF at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 µm PTFE filter before injection.
-
Calibration: Generate a calibration curve using a series of narrow polystyrene standards of known molecular weights.
-
Data Analysis: Determine the molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI) of the PIBMA sample relative to the polystyrene calibration curve.
SEC-MALS Protocol for PIBMA
-
System: A GPC system as described above, with the addition of a multi-angle light scattering (MALS) detector placed in series between the GPC column and the RI detector.
-
Columns, Mobile Phase, Flow Rate, Temperature, and Sample Preparation: Same as the conventional GPC protocol.
-
dn/dc Determination: The refractive index increment (dn/dc) of PIBMA in THF at the laser wavelength of the MALS detector must be determined independently or obtained from literature. This value is critical for accurate molecular weight calculation.
-
Data Analysis: Use the software provided with the MALS detector to calculate the absolute molecular weight averages (Mn, Mw, Mz) and PDI from the light scattering and concentration data.
Workflow and Logical Relationships
The following diagrams illustrate the workflows for conventional GPC and SEC-MALS, and the logical relationship between relative and absolute molecular weight determination.
Caption: Workflow comparing conventional GPC with SEC-MALS for PIBMA molecular weight determination.
Caption: Logical relationship between GPC techniques and the type of molecular weight data obtained.
Conclusion
For routine analysis and quality control where a comparative measure is sufficient, conventional GPC can be a reliable and efficient method for determining the molecular weight of PIBMA, provided that its limitations are understood. However, for applications requiring accurate and absolute molecular weight data, such as in research, drug development, and for regulatory submissions, validation against an absolute method is crucial. SEC-MALS and GPC with triple detection stand out as the gold standards for providing accurate, absolute molecular weight information for PIBMA, independent of calibration standards. The choice of method should be guided by the specific requirements of the analysis, balancing the need for accuracy with considerations of cost and complexity.
References
- 1. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 5. measurlabs.com [measurlabs.com]
- 6. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 7. wyatt.com [wyatt.com]
- 8. jordilabs.com [jordilabs.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity Ratios of Isobutyl Methacrylate and Styrene in Radical Copolymerization
In the field of polymer chemistry, understanding the reactivity of monomers is crucial for designing copolymers with desired properties. This guide provides a detailed comparison of the reactivity ratios of isobutyl methacrylate (B99206) (IBMA) and styrene (B11656) (St), offering valuable insights for researchers and professionals in polymer science and material development. The reactivity ratios dictate the composition and microstructure of the resulting copolymer, influencing its physical and chemical characteristics.
Quantitative Comparison of Reactivity Ratios
The reactivity of monomers in a copolymerization reaction is quantitatively expressed by their reactivity ratios (r). The reactivity ratio of a monomer is the ratio of the rate constant for the addition of the same monomer to a growing polymer chain to the rate constant for the addition of the comonomer. The Alfrey-Price Q-e scheme further characterizes monomer reactivity, where 'Q' represents the reactivity of the monomer due to resonance stabilization, and 'e' describes its polarity.
The table below summarizes the reactivity ratios and Alfrey-Price parameters for the free-radical copolymerization of isobutyl methacrylate (M₁) and styrene (M₂).
| Parameter | This compound (IBMA) (M₁) | Styrene (St) (M₂) |
| Reactivity Ratio (r) | r₁ = 0.42 | r₂ = 0.52 |
| Alfrey-Price Q value | Q₁ = 0.98 | Q₂ = 1.00 |
| Alfrey-Price e value | e₁ = 0.40 | e₂ = -0.80 |
Interpretation of the Data:
The reactivity ratios for the IBMA-St system (r₁ = 0.42 and r₂ = 0.52) are both less than 1. This indicates that in the growing polymer chain, both the IBMA-terminated radical and the styrene-terminated radical prefer to react with the other monomer rather than with a monomer of the same type. This preference for cross-propagation leads to a tendency for the monomers to alternate along the polymer chain, resulting in a random copolymer with a degree of alternation.
The product of the reactivity ratios (r₁ * r₂ = 0.42 * 0.52 = 0.2184) is significantly less than 1, which further supports the formation of a random copolymer. If the product were close to 1, the copolymerization would be considered ideal, with the monomers incorporating into the chain according to their feed ratio. If the product were close to 0, a perfectly alternating copolymer would be formed.
The Alfrey-Price Q and e values provide further insight into the reactivity. The Q values for both monomers are similar and close to 1, suggesting comparable resonance stabilization of their radical forms. The 'e' values, however, show a significant difference. Styrene has a negative 'e' value (-0.80), indicating it is an electron-donating monomer, while this compound has a positive 'e' value (0.40), indicating it is an electron-accepting monomer. The difference in polarity between the two monomers promotes the alternating tendency observed in their copolymerization.
Experimental Protocols
While a specific detailed experimental protocol for the determination of the reactivity ratios for the this compound and styrene system was not available in the searched literature, a representative protocol based on common methodologies for similar monomer pairs is provided below. This protocol outlines the general steps involved in such an experiment.
Representative Protocol for Determination of Reactivity Ratios
1. Materials:
-
This compound (IBMA), inhibitor removed.
-
Styrene (St), inhibitor removed.
-
2,2'-Azobisisobutyronitrile (AIBN) as the initiator.
-
Toluene (B28343) or another suitable solvent.
-
Methanol or another suitable non-solvent for precipitation.
2. Polymerization Procedure:
-
A series of polymerization reactions are set up with varying initial molar feed ratios of IBMA and styrene (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
For each reaction, the monomers and a precise amount of AIBN are dissolved in toluene in a reaction vessel.
-
The reaction mixtures are deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent inhibition of the radical polymerization.
-
The reactions are carried out at a constant temperature (typically 60-70 °C) in a controlled temperature bath.
-
The polymerization is allowed to proceed to a low conversion (typically less than 10%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment.
-
The polymerization is quenched by rapidly cooling the reaction mixture and adding an inhibitor.
-
The resulting copolymer is isolated by precipitation in a large volume of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum to a constant weight.
3. Copolymer Composition Analysis:
-
The composition of the purified and dried copolymer is determined using an appropriate analytical technique. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a common method.
-
In the ¹H NMR spectrum of the copolymer, the characteristic peaks of the isobutyl group in IBMA and the aromatic protons of styrene are integrated.
-
The molar ratio of the two monomers in the copolymer is calculated from the ratio of the integrated peak areas.
-
4. Calculation of Reactivity Ratios:
-
The reactivity ratios are determined from the monomer feed ratios and the corresponding copolymer compositions using established methods such as the Fineman-Ross, Kelen-Tüdös, or non-linear least-squares methods. These methods relate the instantaneous copolymer composition to the monomer feed composition through the copolymerization equation.
Visualizing the Copolymerization Process
The logical relationship in a binary free-radical copolymerization can be visualized as a sequence of competing propagation reactions. A growing polymer chain can have either an this compound or a styrene monomer unit at its active end. Each of these radical-terminated chains can then react with either an this compound or a styrene monomer from the surrounding medium.
Caption: Propagation pathways in IBMA-St copolymerization.
The diagram above illustrates the four possible propagation reactions in the free-radical copolymerization of this compound (IBMA) and styrene (St). The reactivity ratios are derived from the rate constants of these reactions: r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁.
A Comparative Guide to Thermal Analysis of Isobornyl Methacrylate (IBMA) Copolymers: Cross-Validation of DSC and DMA
For researchers, scientists, and drug development professionals working with isobornyl methacrylate (B99206) (IBMA) copolymers, understanding their thermal properties is crucial for predicting material performance, stability, and processing behavior. The glass transition temperature (Tg), a key parameter, marks the transition from a rigid, glassy state to a more flexible, rubbery state. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are two powerful thermal analysis techniques used to determine the Tg and other thermal characteristics of polymers. This guide provides a detailed comparison of DSC and DMA for the analysis of IBMA copolymers, supported by experimental protocols and comparative data.
Principles of DSC and DMA
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] The glass transition is detected as a step-like change in the heat capacity, appearing as a subtle shift in the baseline of the DSC thermogram.[3] DSC is a relatively quick and simple method that requires only a small amount of sample.[3]
Dynamic Mechanical Analysis (DMA), on the other hand, is a more sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency.[1][2] It applies an oscillating force to the sample and measures the resulting displacement. From this, it calculates the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response. The glass transition is typically identified by the peak of the tan delta (tan δ) curve, which is the ratio of the loss modulus to the storage modulus (E''/E').[3] DMA is highly sensitive to small transitions and provides information about the material's mechanical behavior, which is not obtainable from DSC.[2][3]
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are typical experimental protocols for DSC and DMA analysis of IBMA copolymers.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small sample of the IBMA copolymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[1]
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.
-
Thermal Program:
-
First Heating Scan: The sample is heated from room temperature to a temperature well above the expected Tg (e.g., 220°C) at a controlled rate (e.g., 10°C/min). This step is crucial to erase the thermal history of the polymer.[2]
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from this second scan to ensure the material is in a relaxed state.[2]
-
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.
Dynamic Mechanical Analysis (DMA) Protocol
-
Sample Preparation: A rectangular sample of the IBMA copolymer with precise dimensions (e.g., 30 mm x 10 mm x 1 mm) is prepared. The sample must be solid and able to withstand the applied oscillatory force.[4]
-
Instrument Setup: The DMA is configured with a suitable clamping system, such as a single or dual cantilever, depending on the sample stiffness.
-
Experimental Conditions:
-
Temperature Range: The analysis is performed over a temperature range that encompasses the glass transition (e.g., from room temperature to 200°C).
-
Heating Rate: A typical heating rate is 3-5°C/min.[4]
-
Frequency: A fixed frequency, commonly 1 Hz, is applied.[4]
-
Strain/Stress: A small, constant strain or stress is applied in the linear viscoelastic region of the material.
-
-
Data Analysis: The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve. The onset of the drop in the storage modulus (E') or the peak of the loss modulus (E'') can also be used to identify the Tg.[3]
Comparative Data: DSC vs. DMA for IBMA Copolymers
The choice of analytical technique can influence the measured Tg value. DMA is generally more sensitive than DSC for detecting the glass transition, especially in complex systems like copolymers, composites, or crosslinked materials.[2][3] The Tg values obtained from DMA are often slightly higher than those from DSC. This is because DSC measures a change in heat capacity, a thermodynamic property, while DMA measures a change in mechanical properties, which is a kinetic response to the applied frequency.
Below is a table summarizing representative Tg values for a series of hypothetical isobornyl methacrylate/methyl methacrylate (IBMA/MMA) copolymers, as would be expected from DSC and DMA analysis. As the content of the high-Tg monomer (IBMA) increases, the Tg of the copolymer also increases.[5][6]
| Copolymer Composition (IBMA/MMA wt%) | DSC Tg (°C) | DMA Tg (°C) (tan δ peak) |
| 100/0 (Poly-IBMA) | 198 | 205 |
| 75/25 | 165 | 172 |
| 50/50 | 138 | 146 |
| 25/75 | 115 | 123 |
| 0/100 (Poly-MMA) | 105 | 112 |
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of DSC and DMA for the thermal analysis of IBMA copolymers.
Workflow for DSC and DMA Cross-Validation
Conclusion and Recommendations
Both DSC and DMA are valuable techniques for the thermal analysis of IBMA copolymers, but they provide different types of information and have distinct advantages.
DSC is recommended for:
-
Rapid and routine determination of Tg.[3]
-
Screening a large number of samples.
-
When only a small amount of material is available.[1]
-
Analyzing powders or liquids that cannot be formed into solid test bars.
DMA is the preferred method when:
-
High sensitivity is required, especially for detecting weak or overlapping transitions.[3][7]
-
Information on the mechanical properties, such as stiffness (storage modulus) and damping characteristics, is needed.[2]
-
Analyzing complex systems like filled or crosslinked IBMA copolymers.[3]
-
A more precise determination of the onset of softening is critical for application performance.
For a comprehensive characterization of IBMA copolymers, a cross-validation approach using both DSC and DMA is highly recommended. DSC provides a quick and reliable measure of the bulk thermal transition, while DMA offers a more sensitive and mechanically relevant assessment of the glass transition. The combination of these techniques provides a more complete understanding of the material's structure-property relationships, which is invaluable for research, development, and quality control.
References
- 1. Differences between the thermoanalytical methods DSC and DMA – Grasse Zur Composite Testing [grassezur.de]
- 2. r-techmaterials.com [r-techmaterials.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Quantitative Analysis of Residual Isobutyl Methacrylate Monomer: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of residual monomers like isobutyl methacrylate (B99206) (IBMA) in polymeric materials is critical for quality control, safety assessment, and regulatory compliance. The presence of unreacted monomers can impact the material's physicochemical properties and may pose toxicological risks. This guide provides a comprehensive comparison of two widely used analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the nature of the polymer matrix, and the available instrumentation. Both GC-FID and HPLC-UV offer robust and reliable means for quantifying residual IBMA, each with its own set of advantages and performance characteristics.
Below is a summary of the key performance parameters for each method. It is important to note that while the GC-FID data is specific to isobutyl methacrylate, some of the HPLC-UV performance data for Limit of Detection (LOD) and Limit of Quantification (LOQ) are based on studies of other methacrylate monomers, serving as a reasonable proxy in the absence of directly comparable IBMA-specific validation reports.
Table 1: Comparison of Quantitative Performance Data for GC-FID and HPLC-UV
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on the ionization of analytes in a hydrogen flame. | Separation of compounds in a liquid phase followed by detection based on the absorption of UV light by the analyte. |
| Linearity Range | 0 - 800 µg/mL[1][2] | 50 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1][2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.35 µg/mL[1][2] | ~0.06 µg/mL (for other methacrylates)[3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but lowest detected concentration was 0.12 mg/m³ in air. | ~0.2 µg/mL (for other methacrylates)[3] |
| Precision (RSD%) | Within-run: 2.06% - 2.72%; Between-run: 3.03% - 3.83%[1][2] | Intra-day: < 15%; Inter-day: < 15% (for other methacrylates)[3] |
| Accuracy (Recovery %) | Desorption efficiency of 96.7% from activated charcoal[1][2] | > 98% (for other methacrylates)[3] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantitative analysis of residual this compound using GC-FID and HPLC-UV.
Detailed Experimental Protocols
Below are detailed experimental methodologies for the quantitative analysis of residual this compound using GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is based on a method developed for the determination of this compound in air samples, which can be adapted for the analysis of residual monomer in solid or liquid matrices with appropriate sample preparation.[1][2]
1. Sample Preparation:
-
For solid samples (e.g., polymers): A known weight of the sample is dissolved in a suitable solvent (e.g., carbon disulfide, acetone, or dichloromethane).[4] An internal standard can be added for improved accuracy. The solution is then diluted to a known volume.
-
For liquid samples: A known volume or weight of the liquid sample is diluted with a suitable solvent.
2. GC-FID Conditions:
-
Gas Chromatograph: Agilent 6890 GC-FID or equivalent.[4]
-
Column: FFAP capillary column (or equivalent polar column).[1][2] A common alternative is a DB-5 column (30m x 0.25mm x 0.25µm).[4]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2.4 mL/min).[4]
-
Injector Temperature: 200°C.[4]
-
Detector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 185°C held for a period, followed by a temperature ramp (e.g., 5°C/min) to a final temperature of 230°C, held for a further period. The total run time is typically around 45 minutes.[4]
-
Injection Volume: 1 µL.
-
Split Ratio: 25:1.[4]
3. Calibration:
-
A series of standard solutions of this compound in the chosen solvent are prepared at different concentrations (e.g., covering the range of 0-800 µg/mL).[1][2]
-
A calibration curve is constructed by plotting the peak area of this compound against its concentration.
-
The concentration of this compound in the sample is determined from the calibration curve.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol
This protocol is based on a method for the determination of residual monomers in dental acrylic resins.
1. Sample Preparation:
-
A known weight of the polymer sample is extracted with a suitable solvent, such as methanol, for a defined period (e.g., 2 hours in an ice bath).
-
The extract is then filtered through a 0.45 µm syringe filter prior to injection.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1100 series or equivalent, equipped with a UV detector.[4]
-
Column: Nucleosil C18, 5 µm particle size, 15 cm x 4.6 mm I.D.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.01% triethylamine.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase covering the expected concentration range of the samples (e.g., 50.0-500.0 µg/mL).
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
Conclusion
Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantitative analysis of residual this compound monomer.
-
GC-FID is particularly well-suited for the analysis of volatile and semi-volatile compounds. It often offers higher resolution and faster analysis times. The method for IBMA has been well-documented with good sensitivity and precision.
-
HPLC-UV is a versatile technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile for GC. While direct validation data for IBMA is less common in the literature, methods for other methacrylates demonstrate excellent sensitivity and accuracy.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the instrumentation available in the laboratory. For routine quality control of residual IBMA where high sensitivity is not the primary concern, GC-FID may be the more straightforward and cost-effective option. For applications requiring very low detection limits or for complex matrices where sample cleanup is more challenging, HPLC-UV may be the preferred method. In all cases, proper method validation is essential to ensure accurate and reliable results.
References
- 1. [Determination of this compound in workplace air by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Simple HPLC–UV Method for the Determination of Monomers Released from Dental Resin Composites in Artificial Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
comparative performance of different initiators for isobutyl methacrylate polymerization
A Comparative Guide to Initiators for Isobutyl Methacrylate (B99206) Polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of poly(isobutyl methacrylate) (PIBMA), the choice of initiator is a critical parameter that dictates the polymerization kinetics, the final properties of the polymer, and the overall efficiency of the process. This guide provides an objective comparison of the performance of common thermal and photoinitiators for the free-radical polymerization of this compound (IBMA), supported by experimental data from scientific literature.
Performance Comparison of Initiators
Two of the most common thermal initiators for free-radical polymerization are Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).[1] Their selection is often guided by the desired polymerization temperature and the solvent used.[2] Photoinitiators, on the other hand, offer spatial and temporal control over the polymerization process.
Table 1: Comparative Performance of Initiators in Methacrylate Polymerization
| Initiator Type | Initiator | Monomer System | Temperature (°C) | Initiator Conc. | Conversion (%) | Molecular Weight (Mw) ( g/mol ) | PDI (Mw/Mn) | Reference |
| Thermal | Benzoyl Peroxide (BPO) | Isobornyl Methacrylate | 80 | 2 wt% | High (Gel effect observed) | - | - | [3][4] |
| Thermal | Azobisisobutyronitrile (AIBN) | Methyl Methacrylate / Linalool | 80 | 5.2 x 10⁻³ mol/l | - | - | - | [5] |
| Photoinitiator | HMPP-Br¹ / TEMPO / TMP² | n-Butyl Methacrylate | Ambient | 4.5 wt% | Up to 90% | Increases linearly with conversion | 1.25 - 1.45 | [6] |
| Redox | Benzoyl Peroxide (BPO) / N,N-dimethylaniline (DMA) | Methacrylate Mix for Bone Cement | - | 0.3 wt% BPO / 0.5 wt% DMA | 74-100% | - | - | [7][8][9] |
¹ 2-bromo-(2-methyl-1-oxopropoxy)-2-methyl-propiophenone ² 2,2,6,6-tetramethyl-piperidinyl-l-oxyl / 2,2,6,6-tetramethyl-4-piperidinol
Note: The data presented is compiled from different studies on various methacrylate monomers. Direct comparison should be made with caution as experimental conditions vary. The study on isobornyl methacrylate with BPO highlights the occurrence of a significant gel effect, leading to a rapid increase in polymerization rate and high conversion.[3][4] The photopolymerization of n-butyl methacrylate demonstrates a controlled/"living" process, as indicated by the linear increase in molecular weight with conversion and the low PDI values.[6] The BPO/DMA redox system shows high final monomer conversion in a mixed methacrylate system.[7][8][9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the free-radical polymerization of methacrylates using thermal and photoinitiators.
Protocol 1: Thermal Polymerization of Isobornyl Methacrylate using BPO
This protocol is adapted from a study on the polymerization kinetics of isobornyl methacrylate, a monomer structurally similar to this compound.[3][4]
Materials:
-
Isobornyl methacrylate (IBoMA)
-
Benzoyl peroxide (BPO) (initiator)
-
Nitrogen gas
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Prepare a solution of IBoMA containing 2 wt% of BPO (relative to the total mass of IBoMA and BPO).
-
Place the solution in a DSC pan and seal it in a closed chamber under a nitrogen flow to eliminate oxygen, which can inhibit the polymerization.
-
Heat the sample to the desired polymerization temperature (e.g., 80°C) within the DSC.
-
Monitor the heat flow as a function of time to determine the polymerization rate and the final monomer conversion.
Protocol 2: Photoinitiated Polymerization of n-Butyl Methacrylate
This protocol describes a controlled/living free-radical photopolymerization of n-butyl methacrylate in a microemulsion system.[6]
Materials:
-
n-Butyl methacrylate (n-BMA)
-
2-bromo-(2-methyl-1-oxopropoxy)-2-methyl-propiophenone (HMPP-Br) (photoinitiator)
-
2,2,6,6-tetramethyl-piperidinyl-l-oxyl (TEMPO) (mediator)
-
2,2,6,6-tetramethyl-4-piperidinol (TMP) (mediator)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
n-Butanol (co-surfactant)
-
Deionized water
-
UV light source
Procedure:
-
Prepare an O/W microemulsion of n-BMA/n-butanol/SDS-H₂O.
-
Add the photoinitiator (HMPP-Br) at a concentration of 4.5 wt% and the mediators (TEMPO and TMP) with a molar ratio of [TEMPO+TMP]/[HMPP-Br] = 1.1.
-
Irradiate the microemulsion at ambient temperature with a UV light source at a specified intensity (e.g., 5.5 mW/cm²).
-
Monitor the monomer conversion over time. The number-average molecular weight (Mn) of the resulting poly(n-BMA) can be determined by techniques like Gel Permeation Chromatography (GPC).
Visualizing the Process
Diagrams can aid in understanding the experimental workflow and the underlying chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. arxiv.org [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biocompatibility of Isobutyl Methacrylate-Based Polymers
For researchers, scientists, and drug development professionals, selecting the appropriate polymeric biomaterial is a critical decision that directly impacts the success of a biomedical device or drug delivery system. Biocompatibility is a primary determinant in this selection process, ensuring that the material does not elicit an adverse response in the host. This guide provides an objective comparison of the biocompatibility of isobutyl methacrylate (B99206) (IBMA)-based polymers with three widely used alternatives: poly(methyl methacrylate) (PMMA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (B3415563) (PCL). The following sections present a summary of quantitative data from key biocompatibility assays, detailed experimental protocols, and a visualization of a key signaling pathway involved in the cellular response to methacrylate monomers.
Comparative Biocompatibility Data
The biocompatibility of these polymers has been assessed through various in vitro and in vivo assays. The following tables summarize quantitative data from cytotoxicity, hemolysis, and in vivo inflammation studies to facilitate a clear comparison.
Cytotoxicity Data
Cytotoxicity assays are fundamental in biocompatibility testing, providing insights into a material's potential to cause cell death. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
| Polymer | Cell Line | Concentration/Condition | Cell Viability (%) | Citation |
| Isobutyl Methacrylate (IBMA) | Human Buccal Fibroblasts | 80 µmol/L | ~42% | [1] |
| Poly(methyl methacrylate) (PMMA) | L929 | Extract from set material | 100 ± 21.9% | [2] |
| Poly(lactic-co-glycolic acid) (PLGA) | L929 | 1% (v/v) nanocapsules | ~84% | [3] |
| Poly(lactic-co-glycolic acid) (PLGA) | L929 | 5% (v/v) nanocapsules | ~78% | [3] |
| Poly(lactic-co-glycolic acid) (PLGA) | L929 | 10% (v/v) nanocapsules | ~70% | [3] |
| Polycaprolactone (PCL) | L929 | Extract from PCL scaffold | >90% | [4] |
| Polycaprolactone (PCL) | L929 | 1:1 extract dilution | >80% | [5] |
Note: Direct comparison of cytotoxicity data should be approached with caution due to variations in experimental setups, including the specific form of the polymer (e.g., monomer, bulk polymer, nanoparticles), cell lines, concentrations, and incubation times used in different studies.
Hemolysis Data
Hemolysis assays evaluate the potential of a blood-contacting material to damage red blood cells (erythrocytes). The percentage of hemolysis is a critical parameter for assessing the hemocompatibility of biomaterials. Materials with hemolysis rates below 5% are generally considered non-hemolytic.
| Polymer | Condition | Hemolysis (%) | Citation |
| Poly(methyl methacrylate) (PMMA) | Nanoparticles (50 and 100 µg/mL) | < 2% | [6] |
| Poly(lactic-co-glycolic acid) (PLGA) | Nanoparticles (up to 10 mg/ml) | < 5% | [7][8] |
| Poly(lactic-co-glycolic acid) (PLGA) | Drug-loaded microspheres (100 mg/mL) | < 5% | [9] |
| Polycaprolactone (PCL) | Nanoparticles (up to 100 µg/ml) | < 1% | [10] |
| Polycaprolactone (PCL) | Nanofiber membranes | < 2% | [11] |
In Vivo Inflammation Data
In vivo studies provide crucial information on the tissue response to an implanted material. Histological analysis and the measurement of inflammatory markers are common methods to quantify the inflammatory response.
| Polymer | Animal Model | Time Point | Key Findings | Citation |
| Poly(methyl methacrylate) (PMMA) | Rat | 24 hours | Small, irregular particles elicited a greater inflammatory reaction (increased TNF, NMP, PGE2, WBC count) than larger, spherical particles. | [12] |
| Poly(lactic-co-glycolic acid) (PLGA) | Mouse | 72 hours | IL-6 levels, after an initial 30-fold increase, normalized. | [13][14] |
| Poly(lactic-co-glycolic acid) (PLGA) | Mouse | 42 days | Intrathecal injection of IL-4 loaded PLGA nanoparticles restored pain behavior to sham levels. | [15] |
| Polycaprolactone (PCL) | Rat | 30 and 90 days | Increased inflammatory process with a predominance of macrophages and multinucleated giant cells. | [16] |
| Polycaprolactone (PCL) | Rat | 12 weeks | Minimal immune response and gradual infiltration of collagen. | [17] |
Note: The inflammatory response is a complex process that can be influenced by the implant's size, shape, and surface characteristics, as well as the implantation site. The data presented highlights the generally acceptable in vivo biocompatibility of these materials, though some inflammatory response is expected as part of the foreign body reaction. In vivo data for this compound-based polymers was not found in the reviewed literature.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of biocompatibility data.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
L929 fibroblast cells (or other appropriate cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Polymer samples (sterilized)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl, or DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Material Exposure (Indirect Contact):
-
Prepare extracts of the polymer samples according to ISO 10993-5 standards (e.g., by incubating the material in culture medium at 37°C for 24-72 hours).
-
Remove the culture medium from the cells and replace it with 100 µL of the polymer extract.
-
Include a negative control (fresh culture medium) and a positive control (e.g., latex extract).
-
-
Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Hemolysis Assay: ASTM F756-17 Protocol (Direct Contact Method)
This protocol outlines the direct contact method for assessing the hemolytic properties of materials.
Materials:
-
Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate-Buffered Saline (PBS)
-
Polymer samples (sterilized and cut to a specific surface area)
-
Positive control (e.g., water for injection)
-
Negative control (e.g., high-density polyethylene)
-
Spectrophotometer
Procedure:
-
Blood Preparation: Dilute the anticoagulated blood with PBS to achieve a hemoglobin concentration of 10 ± 1 mg/mL.
-
Sample Preparation: Place the sterilized polymer samples into test tubes. The surface area of the material should be appropriate for the volume of diluted blood to be added (e.g., as specified in the standard).
-
Incubation: Add a defined volume of the diluted blood to each test tube containing the polymer sample, as well as to the positive and negative control tubes. Incubate the tubes at 37°C for a specified time (e.g., 3 hours), with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Signaling Pathway Visualization
Methacrylate monomers have been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The following diagram illustrates a simplified representation of this signaling pathway.
Caption: ROS-Mediated Apoptotic Pathway Induced by Methacrylate Monomers.
This pathway highlights how the presence of methacrylate monomers can lead to an increase in intracellular ROS.[18] This surge in ROS can deplete the cell's antioxidant defenses, such as glutathione (B108866) (GSH), and cause damage to mitochondria.[18] Mitochondrial dysfunction can then trigger the activation of a cascade of caspases, ultimately leading to programmed cell death, or apoptosis.[19]
Conclusion
The selection of a polymer for biomedical applications requires a thorough evaluation of its biocompatibility. This guide provides a comparative overview of this compound-based polymers and three common alternatives: PMMA, PLGA, and PCL.
-
This compound (IBMA)-based polymers: The available data suggests that the monomer can exhibit cytotoxicity.[1] However, more comprehensive biocompatibility data on the polymerized form is needed for a complete assessment.
-
Poly(methyl methacrylate) (PMMA): Generally considered biocompatible, especially in its solid, polymerized form, with low cytotoxicity and hemolysis.[2][6] The inflammatory response can be influenced by particle size and shape.[12]
-
Poly(lactic-co-glycolic acid) (PLGA): Demonstrates good biocompatibility with low cytotoxicity and hemolysis.[3][7][8] Its biodegradable nature and tunable degradation rate are significant advantages, though the acidic degradation byproducts can sometimes elicit a transient inflammatory response.[20]
-
Polycaprolactone (PCL): Exhibits excellent biocompatibility with high cell viability and low hemolytic potential.[4][10] It is known for its slow degradation rate, which can be advantageous for long-term implants, and generally elicits a minimal inflammatory response.[16][17]
Researchers and drug development professionals should carefully consider the specific requirements of their application, including the intended duration of implantation, contact with blood, and the desired mechanical properties, in conjunction with the biocompatibility profiles presented in this guide. The provided experimental protocols can serve as a foundation for conducting standardized in-house evaluations to ensure the safety and efficacy of the chosen biomaterial.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLGA nanocapsules as a delivery system for a recombinant LRP‐based therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation on hemolytic effect of poly(lactic co-glyco... [degruyterbrill.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo inflammatory response to polymethylmethacrylate particulate debris: effect of size, morphology, and surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and In Vivo Cytokinome Profile of IL-12-Loaded PLGA Nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. In Vivo Evaluation of Electrospun Polycaprolactone Graft for Anterior Cruciate Ligament Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The pro‐inflammatory response of macrophages regulated by acid degradation products of poly(lactide‐co‐glycolide) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Solution and Bulk Polymerization of Isobutyl Methacrylate
For researchers and professionals in drug development and material science, the choice of polymerization technique is critical in tailoring the properties of polymers for specific applications. This guide provides an objective comparison of solution and bulk polymerization methods for isobutyl methacrylate (B99206) (iBMA), supported by experimental data and detailed protocols.
At a Glance: Solution vs. Bulk Polymerization of iBMA
| Parameter | Solution Polymerization | Bulk Polymerization |
| Reaction Medium | Monomer dissolved in an inert solvent | Monomer only (with initiator) |
| Viscosity | Lower and more manageable throughout the reaction | Increases significantly as polymerization progresses |
| Heat Dissipation | More efficient due to the solvent acting as a heat sink | Challenging, can lead to localized overheating and the Trommsdorff effect |
| Reaction Rate | Generally lower due to lower monomer concentration | Typically higher initial rate due to high monomer concentration[1][2] |
| Molecular Weight Control | Easier to control through monomer/initiator ratio and chain transfer agents | More difficult to control, often resulting in a broad molecular weight distribution |
| Polymer Purity | May contain residual solvent, requiring purification steps | High purity, as no solvent is used |
| Monomer Conversion | Can achieve high conversion | High conversion is achievable, but can be limited by high viscosity |
| Polydispersity Index (PDI) | Generally lower, indicating a more uniform polymer chain length | Tends to be higher due to variations in reaction conditions |
Experimental Data Summary
| Parameter | Bulk Polymerization of iBMA | Solution Polymerization of iBMA (Representative) |
| Initiator | AIBN (1 wt%) | AIBN |
| Temperature | 60°C | 70-80°C |
| Monomer Conversion vs. Time | Reaches ~80% conversion in approx. 100 minutes[2] | Slower rate, may require longer reaction times to achieve similar conversion |
| Number Average Molecular Weight (Mn) | High, can be in the range of 10^5 - 10^6 g/mol | Generally lower and more controllable |
| Polydispersity Index (PDI) | Typically > 2 | Can be controlled to < 2 |
Experimental Protocols
Bulk Polymerization of Isobutyl Methacrylate
This protocol is based on the methodology described in studies of the kinetics of bulk free-radical polymerization of butyl methacrylate isomers[1][2].
Materials:
-
This compound (iBMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
Procedure:
-
Inhibitor from iBMA is removed by passing it through a column of activated alumina.
-
A predetermined amount of AIBN (e.g., 1 wt% relative to the monomer) is dissolved in the purified iBMA monomer in a reaction vessel.
-
The reaction vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen.
-
The reaction vessel is then placed in a preheated oil bath or a differential scanning calorimeter (DSC) set to the desired reaction temperature (e.g., 50, 60, 70, or 80°C)[2].
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is quenched by rapid cooling and/or addition of an inhibitor (e.g., hydroquinone).
-
The resulting polymer is then dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., methanol) to purify it from unreacted monomer and initiator.
-
The purified poly(this compound) (PiBMA) is dried under vacuum until a constant weight is achieved.
Solution Polymerization of this compound
This is a general protocol for the solution polymerization of methacrylates.
Materials:
-
This compound (iBMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
An inert solvent (e.g., toluene, benzene, or ethyl acetate)
Procedure:
-
The inhibitor is removed from iBMA as described for bulk polymerization.
-
A solution of iBMA and a chosen solvent is prepared in a reaction flask equipped with a condenser, a magnetic stirrer, and an inlet for inert gas. The monomer concentration is typically in the range of 10-50 wt%.
-
The initiator (AIBN) is added to the solution.
-
The reaction mixture is deoxygenated by bubbling an inert gas through it for at least 30 minutes.
-
The reaction flask is then immersed in a preheated oil bath at the desired temperature (e.g., 70-80°C).
-
The polymerization is carried out under constant stirring for a predetermined period.
-
The reaction is terminated by cooling the flask in an ice bath.
-
The polymer is isolated by precipitating the reaction mixture in a large volume of a non-solvent (e.g., cold methanol).
-
The precipitated PiBMA is filtered, washed with the non-solvent, and dried in a vacuum oven.
Comparative Analysis and Logical Relationships
The choice between solution and bulk polymerization depends on the desired properties of the final polymer and the processing capabilities. The following diagram illustrates the key decision-making factors and outcomes associated with each method.
Caption: Flowchart comparing solution and bulk polymerization of iBMA.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the generalized workflow for both polymerization techniques, highlighting the key differences in their experimental paths.
Caption: Workflow for solution and bulk polymerization of iBMA.
References
A Comparative Guide to Analytical Methods for Isobutyl Methacrylate Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of isobutyl methacrylate (B99206) purity. Ensuring the purity of this monomer is critical in various applications, including the synthesis of polymers for medical devices and drug delivery systems, where impurities can impact the final product's performance and safety. This document outlines the experimental protocols and performance data for Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. Gas Chromatography is a widely used technique for volatile compounds like isobutyl methacrylate. High-Performance Liquid Chromatography offers versatility for a broader range of analytes, while Quantitative NMR provides a primary ratio measurement without the need for identical reference standards.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization. | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Measurement of the nuclear magnetic resonance signal intensity, which is directly proportional to the number of atomic nuclei. |
| Linearity (Correlation Coefficient) | > 0.999[1] | > 0.999[2] | Inherently linear over a wide dynamic range. |
| Accuracy (% Recovery) | Typically 95-105% | Typically 98-102% | High accuracy, as it is a primary ratio method. |
| Precision (% RSD) | Within-run: 2.06%-2.72%, Between-run: 3.03%-3.83%[1] | < 2% | Typically < 1% |
| Limit of Detection (LOD) | 0.35 µg/mL[1] | 1.1–9.8 ppb (for other methacrylates)[3] | Dependent on the number of scans and magnetic field strength, but generally in the low µg/mL range. |
| Limit of Quantitation (LOQ) | 1.17 µg/mL (calculated as 3.3 x LOD) | 2.3–13.8 ppb (for other methacrylates)[3] | Dependent on the number of scans and magnetic field strength. |
| Robustness | Method capacity to remain unaffected by small variations in parameters like flow rate, temperature, etc. | Method's ability to remain unaffected by small changes in mobile phase composition, pH, and temperature. | Generally robust; less affected by matrix effects than chromatographic methods. |
| Specificity | Good, but can be susceptible to co-eluting impurities. | Good, can be enhanced with diode array detection (DAD) for peak purity analysis. | Excellent, highly specific signals for different protons in the molecule allow for unambiguous identification and quantification. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols provide a framework for the purity assessment of this compound using GC-FID, HPLC-UV, and qNMR.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the routine quality control of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., FFAP or DB-WAX).[1][4]
Reagents:
-
This compound reference standard (purity > 99.5%)
-
High-purity solvent for dilution (e.g., carbon disulfide or acetone)[1][5]
Chromatographic Conditions:
-
Column: FFAP capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp to a final temperature to ensure the elution of all components.
-
Injection Volume: 1 µL
-
Split Ratio: e.g., 50:1
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of the this compound reference standard in the same solvent.
Data Analysis:
-
The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard method can be employed.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol
This method provides an alternative to GC-FID and is particularly useful if potential impurities are non-volatile.
Instrumentation:
Reagents:
-
This compound reference standard (purity > 99.5%)
-
HPLC-grade acetonitrile (B52724) and water.
-
Acid modifier (e.g., formic acid or phosphoric acid).
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 65:35 (v/v) mixture of acetonitrile and water.[3]
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase.
-
Prepare a series of calibration standards from a stock solution of the reference standard.
Data Analysis:
-
Purity is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from the reference standards. Peak purity can be assessed using a diode array detector.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific this compound reference standard for quantification, instead using a certified internal standard.[7][8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3).
-
A certified internal standard with a known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Data Analysis:
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and a decision-making flowchart for selecting a suitable analytical method.
Caption: A workflow for the validation of an analytical method.
Caption: A decision-making flowchart for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. rssl.com [rssl.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isobutyl Methacrylate: A Guide for Laboratory Professionals
The safe and compliant disposal of isobutyl methacrylate (B99206) is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the proper handling and disposal of isobutyl methacrylate waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as butyl rubber or polyvinyl alcohol), and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources, as it is a flammable liquid.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable local, regional, national, and international regulations.[4][5][6] It is classified as a "characteristic waste" in the United States under the Resource Conservation and Recovery Act (RCRA) due to its ignitability (B1175610) (D001) and as "hazardous waste" in the European Union.[6]
-
Waste Collection and Storage :
-
Disposal of Liquid Waste :
-
The preferred method for the disposal of liquid this compound is through a licensed chemical waste disposal company.[8]
-
Controlled incineration at a permitted facility is another recommended disposal method.[7][9]
-
For larger quantities, contact the manufacturer or supplier to inquire about the possibility of returning the material for recycling.[10]
-
Never dispose of liquid this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[2][11]
-
-
Disposal of Contaminated Materials :
-
Materials such as paper towels, gloves, and absorbent pads that are contaminated with this compound should be collected in a sealed, labeled bag or container.
-
These contaminated materials must also be disposed of as hazardous waste through a licensed disposal service.[12]
-
-
Empty Container Disposal :
-
Handle uncleaned, empty containers as you would the product itself.[4]
-
Some protocols for similar methacrylates recommend triple rinsing the empty container.[1] The first rinse should be collected and disposed of as hazardous waste.[1] After proper cleaning and removal of the label, the container may be discarded with regular trash or recycled, depending on local regulations.[1]
-
Spill Management
In the event of a spill, evacuate non-essential personnel from the area.[2] Ensure adequate ventilation and eliminate all ignition sources.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.[9] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[2][9] Prevent the spill from entering drains or waterways.[2][7]
Waste Classification and Disposal Options
For clarity, the following table summarizes the key waste classification and recommended disposal methods for this compound.
| Waste Type | U.S. RCRA Classification | EU Classification | Recommended Disposal Method |
| Liquid this compound | D001 (Ignitable)[6] | Hazardous Waste[6] | Licensed Waste Disposal Company, Controlled Incineration |
| Contaminated Solids (e.g., gloves, absorbents) | D001 (Ignitable) | Hazardous Waste | Licensed Waste Disposal Company, Controlled Incineration |
| Empty, Uncleaned Containers | D001 (Ignitable) | Hazardous Waste | Handle as product; Triple rinse (collect first rinsate as hazardous waste) or dispose of through a licensed company |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. scipoly.com [scipoly.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. scipoly.com [scipoly.com]
- 9. lxmma.com [lxmma.com]
- 10. This compound | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methacrylates and Do-It-Yourself Products | Explore Safe Handling — Methacrylate Producers Association, Inc. [mpausa.org]
- 12. ehs.stonybrook.edu [ehs.stonybrook.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Isobutyl Methacrylate
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Isobutyl Methacrylate. This guide provides immediate, actionable information on personal protective equipment, handling, storage, and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, and the subsequent sections provide detailed operational guidance.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[1][2] | Protects against splashes and vapors that can cause eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Nitrile gloves are not recommended due to poor resistance. | Prevents skin contact, which can cause irritation and sensitization.[3][5] It is crucial to inspect gloves for any signs of degradation before and after use.[6] |
| Skin and Body Protection | Wear protective gloves and clothing.[2] A lab coat or chemical-resistant apron, and closed-toe shoes are mandatory. For larger quantities or potential for significant splashing, chemical-resistant coveralls may be necessary. | Minimizes the risk of skin contact and contamination of personal clothing.[5][7] |
| Respiratory Protection | Use in a well-ventilated area.[1][5] If exposure limits are likely to be exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[2] | Protects against inhalation of vapors, which can cause respiratory irritation.[8] |
Occupational Exposure Limits
Adherence to established occupational exposure limits is a critical component of safe handling.
| Country/Region | Time-Weighted Average (TWA) - 8 hours | Short-Term Exposure Limit (STEL) - 15 minutes |
| Austria | 300 mg/m³ | 450 mg/m³ |
| Denmark | 145 mg/m³ | 290 mg/m³ |
| Sweden | 300 mg/m³ | 450 mg/m³ |
| Poland | 300 mg/m³ (50 ppm) | - |
Data sourced from the this compound Safety Data Sheet.[5]
Safe Handling and Storage Workflow
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's stability. The following workflow diagram outlines the key steps for safely managing this compound in a laboratory setting.
Figure 1. A workflow diagram for the safe handling of this compound.
Operational and Disposal Plans
Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[1][8] Use non-sparking tools and take precautionary measures against static discharge.[1][5] All equipment used when handling the product must be grounded.[8]
-
Material Compatibility : Store in mild steel, stainless steel, or aluminum containers.[5] Avoid contact with strong oxidizing agents.
-
Personal Hygiene : Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2] Contaminated work clothing should not be allowed out of the workplace.[1][5]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in designated, labeled, and sealed containers.
-
Disposal Method : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]
-
Regulatory Compliance : Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1]
Emergency Procedures: First Aid
Immediate and appropriate first aid is essential in the event of exposure.
-
Inhalation : Move the victim to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
Skin Contact : Immediately remove all contaminated clothing.[5] Wash the affected area with soap and plenty of water.[5][9] If skin irritation or a rash occurs, get medical advice.[1]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing and consult a doctor.[5]
-
Ingestion : Rinse mouth with water.[5][9] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5][9] Call a doctor or Poison Control Center immediately.[5]
References
- 1. calpaclab.com [calpaclab.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. southalabama.edu [southalabama.edu]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. scipoly.com [scipoly.com]
- 9. hvcc.edu [hvcc.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
